Methionylthreonine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-[(2-amino-4-methylsulfanylbutanoyl)amino]-3-hydroxybutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4S/c1-5(12)7(9(14)15)11-8(13)6(10)3-4-16-2/h5-7,12H,3-4,10H2,1-2H3,(H,11,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKJTZWHIUWTTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)C(CCSC)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Methionyl-Threonine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028983 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Methionylthreonine chemical structure and properties
Abstract: Methionylthreonine (Met-Thr) is a dipeptide composed of the essential amino acids L-methionine and L-threonine. As a product of protein catabolism, it is classified as an endogenous metabolite. While the individual roles of methionine and threonine in cellular metabolism, protein synthesis, and signaling are well-established, the specific biological functions of the dipeptide are an emerging area of research. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological context of this compound, intended for researchers, scientists, and professionals in drug development. It includes summaries of quantitative data, generalized experimental protocols, and visualizations of relevant biochemical pathways and workflows.
Chemical Identity and Structure
This compound is formed through a peptide bond between the carboxyl group of a methionine residue and the amino group of a threonine residue.
Chemical Identifiers
| Identifier | Value | Reference |
| IUPAC Name | (2S,3R)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoic acid | --INVALID-LINK-- |
| Synonyms | Met-Thr, L-methionyl-L-threonine, L-Met-L-Thr | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₉H₁₈N₂O₄S | --INVALID-LINK-- |
| Canonical SMILES | C--INVALID-LINK--O)NC(=O)--INVALID-LINK--N)O | --INVALID-LINK-- |
| InChI Key | KAKJTZWHIUWTTD-VQVTYTSYSA-N | --INVALID-LINK-- |
| PubChem CID | 7021822 | --INVALID-LINK-- |
Physicochemical Properties
The physicochemical properties of this compound are derived from the combined characteristics of its constituent amino acids. A summary of these properties is presented below.
| Property | Value | Notes | Reference |
| Molecular Weight | 250.32 g/mol | --INVALID-LINK-- | |
| Monoisotopic Mass | 250.09872823 Da | --INVALID-LINK-- | |
| XLogP3 | -4.1 | Computed | --INVALID-LINK-- |
| pKa (α-carboxyl) | ~2.1 - 2.3 | Estimated based on constituent amino acids | [1][2][3] |
| pKa (α-amino) | ~9.1 - 9.2 | Estimated based on constituent amino acids | [1][2][4] |
| Solubility | High | Expected to be freely soluble in water, similar to its constituent amino acids | [5][6][7] |
Biological Context and Significance
This compound is recognized as a dipeptide and an endogenous metabolite, likely resulting from the incomplete degradation of proteins.[8] While specific signaling roles for this dipeptide have not been extensively characterized, the metabolic pathways of its constituent amino acids are fundamental to cellular function.
Biosynthesis of Constituent Amino Acids
In plants and microorganisms, both methionine and threonine are synthesized from the precursor amino acid, aspartate.[9] This multi-step enzymatic pathway involves several key branch points that also lead to the synthesis of other essential amino acids like lysine.[9] High concentrations of threonine can allosterically inhibit enzymes such as homoserine dehydrogenase, a key regulatory step in the pathway.[9]
Methionine-Dependent Signaling Pathways
Methionine metabolism is intrinsically linked to major cellular signaling networks that control growth, proliferation, and protein synthesis. A key pathway influenced by methionine availability is the PI3K-Akt-mTOR signaling cascade. Methionine can be sensed by cell surface receptors, which in turn can activate this pathway, leading to the phosphorylation of downstream targets like S6K1 and 4E-BP1, ultimately promoting protein synthesis and cell growth.
Experimental Protocols
While specific, validated protocols for this compound are not widely published, standard methodologies for dipeptide synthesis and analysis are applicable.
General Protocol for Chemical Synthesis
The chemical synthesis of this compound can be achieved using standard solid-phase peptide synthesis (SPPS) or solution-phase methods. SPPS is generally preferred for its efficiency and ease of purification. A typical workflow using Fmoc (9-fluorenylmethoxycarbonyl) chemistry is outlined below.
Methodology:
-
Resin Preparation: Start with a pre-loaded resin, such as Wang or Rink Amide, with the C-terminal amino acid (Fmoc-Thr-OH) already attached.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the threonine residue using a solution of piperidine (B6355638) in a suitable solvent like dimethylformamide (DMF).
-
Amino Acid Activation and Coupling: Activate the carboxyl group of the incoming amino acid (Fmoc-Met-OH) using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF. Add this activated mixture to the resin to form the peptide bond.
-
Washing: Wash the resin extensively with DMF and other solvents like dichloromethane (B109758) (DCM) to remove excess reagents and byproducts.
-
Final Deprotection: Remove the final Fmoc group from the N-terminal methionine.
-
Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to cleave the dipeptide from the resin and remove any side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold ether, then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
General Protocol for Analysis and Characterization
The identity, purity, and structure of synthesized or isolated this compound are confirmed using a combination of chromatographic and spectroscopic techniques.
Methodology:
-
High-Performance Liquid Chromatography (HPLC):
-
Purpose: To assess the purity of the dipeptide sample.
-
Protocol: Dissolve the sample in a suitable solvent (e.g., water/acetonitrile mixture). Inject the sample onto a C18 reverse-phase column. Elute with a gradient of water and acetonitrile, both typically containing 0.1% TFA. Monitor the elution profile using a UV detector at 214 nm and 280 nm. Purity is determined by integrating the area of the product peak relative to the total peak area.[10]
-
-
Mass Spectrometry (MS):
-
Purpose: To confirm the molecular weight and sequence of the dipeptide.
-
Protocol: Introduce the sample into a mass spectrometer, typically using electrospray ionization (ESI).[11] Acquire the full scan mass spectrum to identify the protonated molecular ion [M+H]⁺ corresponding to the calculated mass of this compound (251.106 g/mol ). Perform tandem MS (MS/MS) to fragment the parent ion and confirm the amino acid sequence through analysis of the resulting b- and y-ions.[8]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To provide detailed structural confirmation.
-
Protocol: Dissolve a sufficient quantity of the purified dipeptide in a deuterated solvent (e.g., D₂O). Acquire one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR spectra. The chemical shifts, coupling constants, and correlations will confirm the covalent structure and stereochemistry of the molecule.[8]
-
Summary and Future Directions
This compound is a simple dipeptide with a foundation in the core biochemistry of its constituent amino acids, L-methionine and L-threonine. While its primary role is understood as a metabolic intermediate in protein turnover, the potential for specific biological activities remains largely unexplored. Future research could focus on determining if Met-Thr has unique cell-signaling properties, if it interacts with specific receptors or transporters, and whether its circulating levels are altered in various physiological or pathological states. The development of targeted analytical methods will be crucial for accurately quantifying this dipeptide in complex biological matrices and elucidating its potential functional significance.
References
- 1. Ch27 pKa and pI values [chem.ucalgary.ca]
- 2. Star Republic: Guide for Biologists [sciencegateway.org]
- 3. Amino Acids Reference Chart [sigmaaldrich.com]
- 4. Methionine - Wikipedia [en.wikipedia.org]
- 5. L-Methionine | C5H11NO2S | CID 6137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Amino acid synthesis - Wikipedia [en.wikipedia.org]
- 10. Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of methionine and selenomethionine in biological samples using multiple reaction monitoring high performance liquid chromatography tandem mass spectrometry (MRM-HPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methionylthreonine Dipeptide: A Technical Overview of Potential Biological Functions
For Researchers, Scientists, and Drug Development Professionals
Abstract:
Methionylthreonine (Met-Thr) is a dipeptide composed of the essential amino acids methionine and threonine. While direct experimental evidence detailing its specific biological functions is limited, this technical guide synthesizes current knowledge to infer its probable metabolic fate and potential physiological roles. As an intermediate in protein catabolism, its primary function is likely the provision of its constituent amino acids.[1] Furthermore, based on the activities of other methionine-containing dipeptides, Met-Thr may possess intrinsic bioactivities, including antioxidant and anti-inflammatory properties. This document outlines the metabolic pathways of methionine and threonine, explores the potential for direct dipeptide activity, and discusses the implications for research and drug development.
Introduction
Dipeptides are organic compounds formed when two amino acids are joined by a peptide bond.[1] They are typically intermediates in protein digestion and catabolism.[1] While many are transient, some dipeptides exhibit distinct physiological or cell-signaling effects.[1] this compound is classified as an 'expected' human metabolite, though it has not been definitively quantified in human tissues or biofluids.[1] Its biological significance is therefore largely extrapolated from the known functions of its constituent amino acids and the observed activities of similar dipeptides.
Metabolic Fate of this compound
The most probable metabolic fate of this compound is its hydrolysis into L-methionine and L-threonine by peptidases. These amino acids would then be available for various metabolic processes.
Caption: General Metabolic Fate of this compound.
Biological Functions Derived from Constituent Amino Acids
The primary biological role of this compound is likely to serve as a source of methionine and threonine for cellular processes.[2]
Methionine is an essential amino acid with several critical functions:
-
Protein Synthesis: It is a fundamental building block of proteins.[3]
-
Metabolic Precursor: Methionine is a precursor to S-adenosylmethionine (SAM), the primary methyl group donor in the cell, which is crucial for the methylation of DNA, RNA, and proteins.[4][5] It is also involved in the synthesis of other important molecules like cysteine, carnitine, and taurine.[3]
-
Signaling Pathways: Methionine metabolism is intricately linked to major signaling pathways, including the mTOR pathway, which regulates cell growth, proliferation, and survival.[4][5][6] The availability of methionine can influence mTORC1 activity.[4][7]
Caption: Simplified Methionine Metabolic and Signaling Pathway.
Threonine is another essential amino acid vital for:
-
Protein Synthesis: It is a key component of many proteins, particularly mucins in the gut, which are essential for intestinal barrier function.[8]
-
Metabolism: Threonine can be metabolized through several pathways, leading to the production of glycine, acetyl-CoA, and pyruvate.[9]
-
Immune Function: Adequate threonine levels are necessary for a proper immune response.[8]
Caption: Major Catabolic Pathways of Threonine.
Potential Direct Bioactivities of this compound
Beyond serving as a source of amino acids, some dipeptides have inherent biological activities.
Dipeptides containing methionine are recognized for their potential antioxidant properties.[10][11] The sulfur atom in the methionine side chain can be oxidized, thereby scavenging reactive oxygen species (ROS). This suggests that this compound could contribute to cellular antioxidant defense.
Caption: Potential Antioxidant Mechanism of this compound.
Research on other dipeptides suggests further potential roles. For instance, a tryptophan-methionine dipeptide was found to suppress inflammatory cytokine production and reduce amyloid-β deposition in a mouse model of Alzheimer's disease.[12] This highlights the possibility that specific dipeptide sequences can have targeted therapeutic effects. While not directly demonstrated for this compound, it underscores a potential area for future investigation.
Quantitative Data and Experimental Protocols
For researchers interested in investigating the properties of this compound, the following general experimental approaches, adapted from studies on other dipeptides, could be considered:
-
Antioxidant Assays:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay: To measure the free radical scavenging capacity.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay: Another common method to assess antioxidant activity.
-
Cell-based ROS assays: Using fluorescent probes like DCFDA in cultured cells to measure the reduction of intracellular ROS levels.
-
-
Anti-inflammatory Assays:
-
Lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7): Measure the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA or qPCR.
-
NF-κB activation assays: Use reporter gene assays to determine if the dipeptide inhibits this key inflammatory signaling pathway.
-
-
Metabolic Stability and Uptake:
-
In vitro digestion models: To simulate gastrointestinal breakdown.
-
Cell culture models (e.g., Caco-2 cells): To study intestinal absorption and transport.
-
Plasma stability assays: To determine the half-life of the dipeptide in plasma.
-
Implications for Drug Development
The study of dipeptides is a growing area in drug development.[13] Their small size can offer advantages in terms of synthesis and potential for oral bioavailability. While this compound itself is not currently a therapeutic agent, understanding the structure-activity relationships of methionine-containing dipeptides could inform the design of novel therapeutics with antioxidant, anti-inflammatory, or other targeted activities.[14][15]
Conclusion
This compound is a dipeptide with limited direct experimental characterization. Its primary biological function is likely as a source of its constituent amino acids, methionine and threonine, which are integral to numerous critical cellular processes. However, based on the known activities of other methionine-containing dipeptides, it is plausible that this compound possesses direct antioxidant and potentially other bioactivities. Further research is required to elucidate the specific functions of this dipeptide and to explore its potential therapeutic applications. The experimental approaches outlined in this guide provide a framework for such future investigations.
References
- 1. Human Metabolome Database: Showing metabocard for Methionyl-Threonine (HMDB0028983) [hmdb.ca]
- 2. Methionine-containing peptides can be used as methionine sources for protein accretion in cultured C2C12 and MAC-T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 34 DPP Lecture: Evidence of methionine effects on health and immune response of animals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The importance of methionine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sensing and Signaling of Methionine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional Amino Acids and Autophagy: Diverse Signal Transduction and Application [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Threonine (Thr) Amino Acid Guide - Creative Peptides [creative-peptides.com]
- 9. youtube.com [youtube.com]
- 10. Biological Functions of Antioxidant Dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Preventive Effects of Tryptophan-Methionine Dipeptide on Neural Inflammation and Alzheimer's Pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Therapeutic peptides: current applications and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methionine in and out of proteins: targets for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Drug targeting of aminopeptidases: importance of deploying a right metal cofactor - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methionine and Threonine Biosynthesis in Microorganisms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core biosynthetic pathways for methionine and threonine in microorganisms. These pathways, originating from the amino acid aspartate, are fundamental to microbial life, making them prime targets for the development of novel antimicrobial agents. This document details the enzymatic steps, regulatory networks, quantitative metabolic data, and key experimental protocols used to investigate these essential processes.
Core Biosynthetic Pathways: From Aspartate to Methionine and Threonine
Methionine and threonine, along with lysine (B10760008) and isoleucine, are members of the aspartate family of amino acids. In most bacteria and fungi, the biosynthetic pathways for methionine and threonine are intertwined, sharing a common series of enzymatic reactions that convert aspartate into the crucial branch-point intermediate, L-homoserine.[1][2]
The common pathway involves three key enzymes:
-
Aspartate Kinase (AK): Phosphorylates aspartate to form β-aspartyl-phosphate. In many bacteria, such as Escherichia coli, multiple isozymes of AK exist, each regulated by different end-product amino acids (lysine, methionine, or threonine), providing a critical layer of metabolic control.[3][4]
-
Aspartate-Semialdehyde Dehydrogenase: Reduces β-aspartyl-phosphate to aspartate-β-semialdehyde.
-
Homoserine Dehydrogenase: Reduces aspartate-β-semialdehyde to L-homoserine.
From L-homoserine, the pathways diverge.
-
Threonine Synthesis: A two-step conversion involving Homoserine Kinase , which phosphorylates homoserine to yield O-phosphohomoserine, followed by the action of Threonine Synthase , which catalyzes the final conversion to threonine.[3]
-
Methionine Synthesis: The synthesis of methionine from homoserine is more varied among microorganisms and primarily follows one of two major routes to produce homocysteine, which is then methylated to form methionine.[1]
-
Transsulfuration Pathway: Utilized by E. coli, this three-step pathway begins with the acylation of homoserine by Homoserine O-succinyltransferase . Cystathionine γ-synthase then incorporates cysteine to form cystathionine, which is subsequently cleaved by Cystathionine β-lyase to yield homocysteine.[1][5]
-
Direct Sulfhydrylation Pathway: Common in many other bacteria, this pathway involves the acylation of homoserine by Homoserine O-acetyltransferase , followed by the direct incorporation of a sulfide (B99878) group by O-acetylhomoserine sulfhydrylase to form homocysteine.[1]
-
The final step in both pathways is the methylation of homocysteine to methionine, catalyzed by Methionine Synthase (metE or metH in E. coli).[3][6]
Regulation of Methionine and Threonine Synthesis
Microorganisms employ sophisticated regulatory mechanisms to maintain homeostatic control over amino acid pools, preventing wasteful overproduction. These mechanisms include allosteric feedback inhibition and transcriptional control of the biosynthetic genes.
In E. coli, the regulation is particularly well-studied:
-
Feedback Inhibition: The three Aspartate Kinase (AK) isozymes are differentially inhibited by the end products of the pathways. AK-I (encoded by thrA) is inhibited by threonine, AK-II (metL) is repressed by methionine, and AK-III (lysC) is inhibited by lysine.[3][4] This allows the cell to independently modulate the flux into each branch of the aspartate family pathway.
-
Transcriptional Regulation of Methionine Synthesis: The expression of the methionine biosynthetic genes (met operons) is controlled by a dual-action system.[3][7]
-
Repression: The MetJ protein acts as a repressor. In the presence of the corepressor S-adenosylmethionine (SAM), a downstream product of methionine, MetJ binds to the operator regions of met genes, blocking transcription.[3][7]
-
Activation: The MetR protein is a transcriptional activator required for the expression of metE and metH. The activity of MetR is modulated by the precursor homocysteine, which acts as an inducer.[3][7]
-
Quantitative Data on Pathway Inhibition and Flux
Quantitative analysis of enzyme kinetics and metabolic flux provides critical insights for understanding pathway dynamics and for designing metabolic engineering strategies or drug development campaigns. Aminoacyl-tRNA synthetases (aaRSs), which charge tRNAs with their cognate amino acids, are essential for protein synthesis and are validated antimicrobial targets.[8][9]
Table 1: Inhibition Constants (Ki) for Methionyl-tRNA Synthetase (MetRS) Inhibitors
| Inhibitor | Target Organism | Ki Value | Competitive With | Reference(s) |
| L-methionine hydroxamate | Escherichia coli | 19 µM | Methionine | [10][11] |
| REP8839 | Staphylococcus aureus | 10 pM | Methionine | [9] |
Table 2: Example of Metabolic Flux Distribution in L-Threonine (B559522) Overproducing E. coli [12]
| Metabolic Node | Condition 1 (9.8 g/L Phosphate) | Condition 2 (24.8 g/L Phosphate) | Pathway |
| Glucose-6-Phosphate (Glc6P) | 75.4% | 85.0% | Glycolysis (EMP) |
| 24.6% | 15.0% | Pentose Phosphate (B84403) Pathway (HMP) | |
| α-Ketoglutarate (α-KG) | 25.5% | 5.0% | Glutamate Synthesis |
| 74.5% | 95.0% | TCA Cycle |
Data adapted from combined metabolic analyses, showing the percentage of carbon flow directed into different branches from key metabolic nodes under varying environmental conditions.[12]
Key Experimental Protocols
Studying these pathways requires robust biochemical assays to measure enzyme activity. The activity of aminoacyl-tRNA synthetases (MetRS and ThrRS) is a key indicator of the downstream utilization of synthesized amino acids and serves as a primary screen for potential inhibitors.
This classic assay directly measures the attachment of a radiolabeled amino acid to its cognate tRNA.[13][14]
Objective: To determine the rate of aminoacyl-tRNA formation.
Materials:
-
Purified aminoacyl-tRNA synthetase (e.g., MetRS or ThrRS)
-
Purified or in vitro transcribed cognate tRNA (e.g., tRNAMet)
-
Radiolabeled amino acid (e.g., [14C]-Methionine or [3H]-Threonine)
-
ATP solution (pH 7.5)
-
Reaction Buffer: (e.g., 100 mM Tris-HCl pH 7.5, 20 mM MgCl2, 10 mM DTT)
-
Trichloroacetic acid (TCA), 5% and 10% solutions, ice-cold
-
Glass fiber filters
-
Scintillation fluid and counter
Methodology:
-
Reaction Setup: Prepare a reaction mixture on ice containing the reaction buffer, a defined concentration of tRNA, ATP, and the radiolabeled amino acid.
-
Initiation: Equilibrate the reaction mixture to the desired temperature (e.g., 37°C). Initiate the reaction by adding a known concentration of the synthetase enzyme.
-
Time Points: At specific time intervals (e.g., 0, 1, 2, 5, 10 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching and Precipitation: Immediately spot the aliquot onto a glass fiber filter and plunge the filter into ice-cold 10% TCA. This stops the reaction and precipitates the tRNA and any attached amino acid.
-
Washing: Wash the filters three times with ice-cold 5% TCA to remove any unincorporated radiolabeled amino acid, followed by a final wash with ethanol.
-
Quantification: Dry the filters completely, place them in scintillation vials with scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Analysis: Plot the measured radioactivity (counts per minute, CPM) against time. The initial linear phase of the plot represents the reaction rate, which can be used to calculate kinetic parameters like kcat and Km.
This assay measures the first step of the aminoacylation reaction: the activation of the amino acid with ATP to form an aminoacyl-adenylate intermediate.[13]
Objective: To measure the rate of amino acid-dependent ATP-PPi exchange.
Materials:
-
Purified aminoacyl-tRNA synthetase
-
Cognate amino acid
-
ATP solution
-
[32P]-labeled pyrophosphate ([32P]-PPi)
-
Reaction Buffer (as above)
-
Quenching solution (e.g., perchloric acid containing activated charcoal)
-
Filtration apparatus
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing buffer, ATP, the cognate amino acid, and [32P]-PPi.
-
Initiation: Start the reaction by adding the synthetase enzyme. The enzyme will catalyze the formation of the aminoacyl-adenylate, releasing PPi. At equilibrium, the enzyme will also catalyze the reverse reaction, incorporating the labeled [32P]-PPi into ATP.
-
Quenching: At various time points, take aliquots and quench the reaction in an acidic charcoal slurry. The charcoal binds nucleotides like ATP but not free pyrophosphate.
-
Filtration and Washing: Filter the charcoal slurry and wash it thoroughly to remove all unbound [32P]-PPi.
-
Quantification: Measure the radioactivity retained on the filter, which corresponds to the amount of [32P] incorporated into ATP.
-
Analysis: Calculate the rate of exchange from the time-dependent increase in radioactivity. This assay is particularly useful for studying inhibitors that target the amino acid activation step.
This non-radioactive method couples the production of pyrophosphate (PPi) during the aminoacylation reaction to a colorimetric change that can be measured continuously.[15]
Objective: To measure aminoacylation activity by quantifying PPi release.
Materials:
-
Purified synthetase, tRNA, amino acid, and ATP
-
Coupling enzyme: Inorganic pyrophosphatase
-
Phosphate detection reagent (e.g., Malachite Green)
-
Spectrophotometer
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing buffer, ATP, amino acid, tRNA, and an excess of inorganic pyrophosphatase.
-
Reaction: The synthetase produces one molecule of PPi for each amino acid activated. The inorganic pyrophosphatase immediately hydrolyzes this PPi into two molecules of inorganic phosphate (Pi).
-
Detection: The reaction can be monitored in real-time if the detection system allows, or stopped at time points. The amount of Pi generated is quantified by adding a reagent like Malachite Green, which forms a colored complex with phosphate, and measuring the absorbance at a specific wavelength (e.g., ~620-650 nm).
-
Analysis: A standard curve using known phosphate concentrations is used to determine the amount of Pi produced, which is directly proportional to the synthetase activity.
Conclusion
The biosynthesis of methionine and threonine represents a network of tightly regulated and essential metabolic pathways in microorganisms. The branch-point architecture and complex regulatory circuits ensure a balanced supply of these critical building blocks for protein synthesis. Because these pathways are absent in humans, their constituent enzymes, particularly the aminoacyl-tRNA synthetases, are highly attractive targets for the development of new antimicrobial drugs with selective toxicity. The technical approaches and data presented in this guide provide a foundation for researchers and drug development professionals to further explore this vital area of microbial metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. Systems metabolic engineering of Escherichia coli for L‐threonine production | Molecular Systems Biology [link.springer.com]
- 5. Effects of Deregulation of Methionine Biosynthesis on Methionine Excretion in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Regulation of methionine synthesis in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitors of Methionyl-tRNA Synthetase Have Potent Activity against Giardia intestinalis Trophozoites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Methionyl-tRNA Synthetase by REP8839 and Effects of Resistance Mutations on Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methionine analogues as inhibitors of methionyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 12. Frontiers | Combined metabolic analyses for the biosynthesis pathway of l-threonine in Escherichia coli [frontiersin.org]
- 13. Methods for Kinetic and Thermodynamic Analysis of Aminoacyl-tRNA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A spectrophotometric assay for quantitative measurement of aminoacyl-tRNA synthetase activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Characteristics of Methionylthreonine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methionylthreonine (Met-Thr) is a dipeptide composed of the essential amino acids methionine and threonine. As a potential bioactive molecule, a thorough understanding of its physicochemical characteristics is paramount for research, drug development, and various biotechnological applications. This guide provides a comprehensive overview of the structural, thermodynamic, and biological properties of this compound, including predicted and experimentally-derived data. Detailed experimental protocols for the determination of key physicochemical parameters are also presented, alongside a plausible signaling pathway based on the known biological roles of its constituent amino acids and general dipeptide transport mechanisms.
Chemical Identity and Structure
This compound is formed through a peptide bond between the carboxyl group of methionine and the amino group of threonine.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | (2S,3R)-2-[[(2S)-2-amino-4-(methylsulphanyl)butanoyl]amino]-3-hydroxybutanoic acid |
| Molecular Formula | C9H18N2O4S |
| Molecular Weight | 250.32 g/mol [1] |
| Canonical SMILES | C--INVALID-LINK--O)NC(=O)--INVALID-LINK--N">C@HO |
| InChI Key | KAKJTZWHIUWTTD-YFKPBYRVSA-N |
| CAS Number | 40883-16-7 |
Physicochemical Properties
The physicochemical properties of a dipeptide are influenced by the individual characteristics of its constituent amino acids. While experimental data for this compound is limited, several key parameters can be predicted based on the known values for methionine and threonine.
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Notes |
| pKa (α-carboxyl) | ~2.1 - 2.4 | Estimated based on the pKa of the C-terminal threonine's carboxyl group. |
| pKa (α-amino) | ~9.1 - 9.6 | Estimated based on the pKa of the N-terminal methionine's amino group. |
| Isoelectric Point (pI) | ~5.6 | Calculated as the average of the α-carboxyl and α-amino pKa values. |
| LogP | -2.5 to -3.5 | Predicted to be highly hydrophilic based on the hydrophilicity of both methionine and threonine. |
| Aqueous Solubility | High | Expected to be readily soluble in water due to its polar nature. |
Experimental Protocols
Determination of Aqueous Solubility
Objective: To quantitatively determine the maximum concentration of this compound that can be dissolved in water at a specific temperature.
Methodology: Shake-Flask Method
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of deionized water in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the solution to stand undisturbed for a period to allow any undissolved solid to settle.
-
Sampling and Filtration: Carefully withdraw a known volume of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Quantification: Analyze the concentration of this compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.
-
Calculation: The solubility is expressed as the concentration of the dipeptide in the saturated solution (e.g., in mg/mL or mol/L).
Determination of Acid Dissociation Constants (pKa)
Objective: To determine the pKa values of the ionizable groups (α-carboxyl and α-amino) of this compound.
Methodology: Potentiometric Titration
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a known volume of deionized water to create a solution of known concentration.
-
Titration Setup: Place the solution in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration with Acid: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) in small, precise increments. Record the pH after each addition.
-
Titration with Base: In a separate experiment, or by back-titration, titrate the dipeptide solution with a standardized solution of a strong base (e.g., NaOH), recording the pH after each addition.
-
Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve.
Determination of the Partition Coefficient (LogP)
Objective: To measure the hydrophobicity of this compound by determining its partitioning between an aqueous and an immiscible organic phase.
Methodology: Shake-Flask Method with Octanol-Water Partitioning
-
Phase Preparation: Prepare a biphasic system of n-octanol and water, mutually saturated by pre-mixing and separating the two phases.
-
Sample Addition: Dissolve a known amount of this compound in the aqueous phase.
-
Partitioning: Add a known volume of the n-octanol phase to the aqueous solution in a separatory funnel. Shake the funnel vigorously for a set period to allow for partitioning of the dipeptide between the two phases.
-
Phase Separation: Allow the two phases to separate completely.
-
Concentration Measurement: Determine the concentration of this compound in both the aqueous and n-octanol phases using a suitable analytical method (e.g., HPLC-UV/MS).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Biological Context and Potential Signaling Pathways
Dipeptides are transported into mammalian cells by peptide transporters, such as PepT1 and PepT2. Once inside the cell, this compound can be hydrolyzed into its constituent amino acids, methionine and threonine, which can then enter their respective metabolic and signaling pathways.
Dipeptide Transport and Intracellular Fate
Plausible Signaling Pathways Influenced by this compound Metabolites
The intracellular release of methionine and threonine can influence key cellular signaling pathways. Methionine is a precursor for S-adenosylmethionine (SAM), a universal methyl donor that plays a crucial role in epigenetic regulation and is linked to the mTOR signaling pathway, a central regulator of cell growth and proliferation. Threonine metabolism can also impact SAM levels and has been shown to be important for maintaining pluripotency in stem cells.
Conclusion
This technical guide provides a foundational understanding of the physicochemical characteristics of this compound. While predicted values offer valuable insights, experimental determination of its solubility, pKa, and logP is crucial for its application in research and development. The outlined experimental protocols provide a clear framework for obtaining this critical data. Furthermore, the proposed signaling pathways, based on the known roles of its constituent amino acids, offer a starting point for investigating the biological activity of this dipeptide. Further research is warranted to elucidate the specific biological functions and mechanisms of action of this compound.
References
Potential Therapeutic Effects of Methionylthreonine: A Technical Guide
Disclaimer: This document provides a comprehensive overview of the potential therapeutic effects of the dipeptide Methionylthreonine. It is intended for researchers, scientists, and drug development professionals. The information presented herein is based on the known biological activities of its constituent amino acids, methionine and threonine, and general principles of dipeptide pharmacology. Direct experimental evidence on this compound is limited, and therefore, the content of this guide should be considered a scientifically-informed hypothesis to stimulate further research.
Introduction
This compound is a dipeptide composed of the essential amino acids L-methionine and L-threonine. Dipeptides, short chains of two amino acids, are of growing interest in drug discovery and development due to their potential for oral administration, cost-effective synthesis, and specific biological activities.[1] They can act as signaling molecules, precursors for bioactive compounds, or carriers for targeted delivery. This guide explores the potential therapeutic applications of this compound by examining the individual roles of methionine and threonine, their synergistic effects, and the unique properties that may arise from their combination as a dipeptide.
Core Constituents: Methionine and Threonine
L-Methionine
Methionine is a sulfur-containing essential amino acid crucial for numerous metabolic processes.[2][3] Its primary functions include:
-
Protein Synthesis: As the initiating amino acid in protein translation, methionine is fundamental for the synthesis of all proteins.[3]
-
Methylation Reactions: Methionine is a precursor to S-adenosylmethionine (SAMe), the universal methyl donor for the methylation of DNA, proteins, and lipids. This process is vital for gene expression, neurotransmitter synthesis, and cell signaling.
-
Antioxidant Defense: Methionine plays a role in antioxidant defense through its conversion to cysteine, a precursor to the major intracellular antioxidant glutathione (B108866).[3] The sulfur atom in methionine can also directly scavenge reactive oxygen species (ROS), and this oxidation is reversible by the enzyme methionine sulfoxide (B87167) reductase.[4]
-
Metabolism: It is involved in lipid metabolism and the synthesis of other important compounds like creatine (B1669601) and carnitine.[2]
L-Threonine
Threonine is an essential amino acid with a hydroxyl group, which allows for post-translational modifications like phosphorylation. Its key roles include:
-
Protein and Collagen Synthesis: Threonine is a critical component of many proteins, including collagen and elastin, which are essential for the structure of connective tissues, skin, and bones.[5]
-
Immune Function: The immune system utilizes threonine for the production of T-cells, which are vital for cell-mediated immunity.[5]
-
Gut Health: Threonine is a major component of mucin, the protein that forms the protective mucus layer in the digestive tract. This barrier is crucial for maintaining gut integrity.[5]
-
Metabolism: Threonine is involved in fat metabolism and may help prevent fat accumulation in the liver.[5][6] It is a precursor for the synthesis of glycine (B1666218) and serine.[5]
Potential Therapeutic Effects of this compound
Based on the functions of its constituent amino acids and observed synergistic effects, this compound could possess a range of therapeutic properties.
Enhanced Iron Metabolism and Hematopoiesis
A significant potential therapeutic application of this compound lies in its ability to improve iron status. A randomized, double-blind, parallel-group comparative study in young healthy women demonstrated that the combined ingestion of methionine and threonine with a low dose of iron resulted in significantly higher blood hemoglobin levels after four weeks compared to iron supplementation alone.[7][8] This suggests that the combination of these amino acids may enhance iron absorption or utilization.[8]
Hypothesized Mechanism: Methionine and threonine may act as chelating agents, improving the bioavailability of iron.[8] They might also stimulate the production of erythropoietic hormones.[8]
Table 1: Clinical Study on Combined Methionine and Threonine Supplementation
| Study Parameter | FEMT Group (Iron + Methionine + Threonine) | FE Group (Iron only) | PCG Group (Placebo) | Reference |
| Intervention | 6 mg iron, 200 mg methionine, 400 mg threonine daily | 6 mg iron daily | Placebo daily | [7] |
| Duration | 6 weeks | 6 weeks | 6 weeks | [7] |
| Key Finding | Significantly higher hemoglobin levels at week 4 compared to FE group | - | - | [7][8] |
Nitrogen Sparing and Muscle Metabolism
Supplementation with both methionine and threonine has been shown to have a greater nitrogen-sparing effect than methionine alone in rats fed a protein-free diet.[9] This effect is attributed to a reduction in urea (B33335) excretion.[9] The study also observed a significant reduction in the plasma and liver concentrations of several amino acids, including aspartic acid, glutamic acid, alanine, and serine, as well as a decrease in liver ornithine levels.[9]
Hypothesized Mechanism: By reducing the migration of free amino acids from peripheral tissues and lowering liver ornithine levels, this compound could decrease urea formation, thereby preserving body protein.[9] This could be beneficial in conditions associated with muscle wasting or malnutrition.
Antioxidant and Cytoprotective Effects
Methionine-containing dipeptides have demonstrated antioxidant properties.[10] The antioxidant capacity is influenced by the position of the methionine residue within the dipeptide.[10] Dipeptides with a C-terminal methionine show antioxidant activity similar to free methionine against peroxyl radicals.[10]
Hypothesized Mechanism: The sulfur atom in the methionine residue of this compound can directly scavenge reactive oxygen species. As a dipeptide, it may be efficiently transported into cells, where it can either exert its antioxidant effect directly or be hydrolyzed to release methionine and threonine, which can then participate in the synthesis of glutathione and other protective molecules.
Immunomodulatory and Gut Health Benefits
Threonine is essential for immune function and gut health. As a key component of T-cells and intestinal mucin, an adequate supply of threonine is critical for a robust immune response and a healthy gut barrier.[5][11]
Hypothesized Mechanism: this compound could serve as an efficient source of threonine for the synthesis of immunoglobulins and mucin. The dipeptide form may be more readily absorbed than free threonine, particularly in individuals with compromised digestive function.
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
Clinical Trial of Iron, Methionine, and Threonine Supplementation
-
Study Design: Randomized, double-blind, parallel-group, comparative study.
-
Participants: 45 healthy young women (aged 20-39).
-
Intervention Groups:
-
FEMT group (n=15): 200 mg methionine, 400 mg threonine, and 6 mg iron once daily.
-
FE group (n=15): 6 mg iron alone once daily.
-
PCG group (n=15): Placebo once daily.
-
-
Duration: 6 weeks.
-
Data Collection: Blood samples and dietary nutrient data were collected at weeks 0, 2, 4, and 6.
-
Measurements: Serum iron, hemoglobin, transferrin, and ferritin levels were measured.
-
Reference: [7]
Rat Study on Nitrogen Sparing Effect
-
Animal Model: Male Wistar rats.
-
Diets:
-
Protein-free diet.
-
Protein-free diet supplemented with methionine.
-
Protein-free diet supplemented with methionine and threonine.
-
-
Measurements:
-
Urinary excretion of nitrogen and urea.
-
Tissue levels of free amino acids (plasma, liver).
-
Liver concentration of ornithine.
-
Plasma and liver ammonia (B1221849) content.
-
-
Reference: [9]
Signaling Pathways
The therapeutic effects of this compound are likely mediated through the established signaling pathways of its constituent amino acids.
Methionine and mTORC1 Signaling
Methionine, through its metabolite S-adenosylmethionine (SAM), is a key regulator of the mTORC1 signaling pathway, which is a central controller of cell growth and proliferation.
Caption: Methionine metabolism activates mTORC1 signaling.
Threonine and Intestinal Health Signaling
Threonine is crucial for the synthesis of mucin, which forms the protective mucus layer in the intestine. This process is vital for maintaining gut barrier integrity and signaling between the gut microbiota and the host.
Caption: Threonine's role in maintaining gut health.
Conclusion and Future Directions
The dipeptide this compound presents a promising area for therapeutic research. Based on the known functions of methionine and threonine, and preliminary evidence of their synergistic effects, this compound may offer benefits in improving iron metabolism, preserving muscle mass, providing antioxidant protection, and supporting immune and gut health. The dipeptide structure could offer advantages in terms of stability and bioavailability over the individual amino acids.
Future research should focus on:
-
In vitro studies: to assess the stability, absorption, and direct cellular effects of this compound.
-
Preclinical animal models: to investigate the efficacy of this compound in conditions such as iron-deficiency anemia, muscle wasting disorders, and inflammatory bowel disease.
-
Pharmacokinetic studies: to compare the bioavailability of this compound with that of its constituent amino acids.
-
Mechanism of action studies: to elucidate the specific signaling pathways modulated by the dipeptide.
The development of this compound as a therapeutic agent requires a thorough understanding of its unique properties, which can only be achieved through dedicated experimental investigation. This guide serves as a foundational document to encourage and direct such future research endeavors.
References
- 1. Biomedical applications of dipeptides and tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of methionine on metabolism, oxidative stress, and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methionine: Functions, Food Sources and Side Effects [healthline.com]
- 4. Methionine in Proteins: It's Not Just for Protein Initiation Anymore. | University of Kentucky College of Arts & Sciences [bio.as.uky.edu]
- 5. drwillcole.com [drwillcole.com]
- 6. researchgate.net [researchgate.net]
- 7. A short-term intervention of ingesting iron along with methionine and threonine leads to a higher hemoglobin level than that with iron alone in young healthy women: a randomized, double-blind, parallel-group, comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A short-term intervention of ingesting iron along with methionine and threonine leads to a higher hemoglobin level than that with iron alone in young healthy women: a randomized, double-blind, parallel-group, comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of supplementation of methionine and threonine to a protein free diet on urinary excretion of nitrogen and tissue free amino acids in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Threonine (Thr) Amino Acid Guide - Creative Peptides [creative-peptides.com]
Methionylthreonine as a Biomarker for Metabolic Studies: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Preliminary research indicates that the dipeptide methionylthreonine is not a widely studied biomarker in metabolic research. This guide will, therefore, focus on the roles of its constituent essential amino acids, methionine and threonine , as individual biomarkers in metabolic studies.
Introduction: Methionine and Threonine in Metabolic Health
Methionine and threonine are essential amino acids that play critical roles in numerous physiological processes, making them significant biomarkers for assessing metabolic health and disease. Methionine is a sulfur-containing amino acid crucial for protein synthesis, cellular transmethylation reactions, and the production of important molecules like S-adenosylmethionine (SAM), a universal methyl donor.[1] Its metabolism is linked to various conditions, including liver disease, cardiovascular disease, and cancer.[2][3][4][5] Threonine is vital for protein synthesis, particularly for mucin production in the gut, and is involved in lipid metabolism and immune function.[6][7][8] Dysregulation of threonine metabolism has been associated with metabolic disorders, neurodegenerative diseases, and certain cancers.[6] This guide provides a comprehensive overview of the utility of methionine and threonine as biomarkers, detailing their quantification in biological samples, their roles in metabolic disorders, and the signaling pathways they influence.
Methionine as a Metabolic Biomarker
Role in Metabolic Disorders
Variations in methionine levels are indicative of several metabolic states and diseases:
-
Inherited Metabolic Disorders: A number of inborn errors of metabolism affect the pathway from methionine to homocysteine, leading to the accumulation of homocysteine and associated pathologies like thrombotic tendency, lens dislocation, and skeletal and central nervous system abnormalities.[2][3][9] For instance, methionine adenosyltransferase deficiency leads to elevated methionine levels.[2][3]
-
Nutritional Status: Low plasma methionine levels have been associated with higher 30-day mortality in hospitalized patients at nutritional risk, suggesting its potential as a prognostic biomarker in this population.
-
Cancer: Cancer cells often exhibit an increased requirement for methionine.[1] This "methionine dependence" has led to the exploration of methionine restriction as a therapeutic strategy to inhibit cancer growth.[1]
-
Liver Disease: Diets deficient in choline (B1196258) and methionine can lead to fatty liver disease (steatosis) and have been linked to hepatocellular carcinoma in animal models.[4]
Quantitative Data
The following table summarizes key quantitative data related to plasma methionine concentrations in various conditions.
| Parameter | Condition | Concentration Range (µM) | Species | Reference |
| Normal Plasma Methionine | Healthy | 13 - 45 | Human | [10] |
| Hypermethioninemia (MAT I/III Deficiency) | Genetic Disorder | 206 - 1,394 | Human | [10] |
| HPLC Method Linearity | Analytical | 1 - 100 | N/A | [1][11] |
| HPLC Method Limit of Detection | Analytical | 0.5 | N/A | [1][11] |
Experimental Protocols for Methionine Quantification
A common method for quantifying plasma methionine involves pre-column derivatization followed by HPLC with fluorescence detection.[1][11][12]
-
Sample Preparation:
-
Collect 50 µL of plasma.
-
Add an equal volume of an internal standard (e.g., norvaline).
-
Precipitate proteins by adding a solution like 0.5 M perchloric acid or ice-cold ethanol.[13][14]
-
Vortex the mixture and centrifuge at high speed (e.g., 15,000 x g) for 5-10 minutes.
-
Collect the supernatant for derivatization.
-
-
Derivatization:
-
React the primary amino acids in the supernatant with o-phthalaldehyde (B127526) (OPA) in the presence of a thiol reagent like 3-mercaptopropionic acid to form highly fluorescent isoindole derivatives.[1][13]
-
-
HPLC Analysis:
-
Inject the derivatized sample onto a reversed-phase column (e.g., Supelcosil LC-18-DB).[1][11]
-
Use a gradient elution program with a mobile phase consisting of a buffer (e.g., 0.1 M sodium acetate) and an organic solvent (e.g., methanol, tetrahydrofuran).[1][11]
-
Detect the fluorescent derivatives using a fluorescence detector.
-
LC-MS/MS offers high sensitivity and specificity for the simultaneous quantification of multiple amino acids, including methionine.[10][15]
-
Sample Preparation:
-
LC-MS/MS Analysis:
-
Separate the amino acids using reversed-phase liquid chromatography or hydrophilic interaction liquid chromatography (HILIC).[15][17]
-
Perform mass spectrometry identification in positive electrospray ionization mode.[15]
-
The identity of the amino acid is confirmed by its mass and the mass of one or more of its fragments.[16]
-
Signaling Pathways
Methionine metabolism, particularly through its metabolite S-adenosylmethionine (SAM), is a key regulator of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway. mTORC1 is a central controller of cell growth, proliferation, and metabolism.[18][19][20]
-
SAMTOR-Mediated Sensing: The protein SAMTOR has been identified as a sensor for SAM.[19][21][22] When SAM levels are high, it binds to SAMTOR, which then inhibits the GATOR1 complex, a negative regulator of mTORC1. This leads to the activation of mTORC1.
-
PP2A-Mediated Activation: High intracellular SAM levels can also lead to the methylation and activation of protein phosphatase 2A (PP2A). Activated PP2A can dephosphorylate negative regulators of mTORC1, resulting in its activation.[19][21]
-
T1R1/T1R3 Receptor: The taste receptor T1R1/T1R3 on the cell surface can sense extracellular methionine, leading to mTORC1 activation through a signaling cascade involving phospholipase C, intracellular calcium, and ERK1/2.[18][19][21]
Threonine as a Metabolic Biomarker
Role in Metabolic Disorders
Threonine levels and metabolism are implicated in a variety of metabolic conditions:
-
Genetic Metabolic Disorders: Inborn errors of threonine metabolism, though rare, can lead to an accumulation of threonine in the body, resulting in clinical symptoms such as developmental delay and intellectual disability.[6]
-
Lipid Metabolism: Threonine supplementation has been shown to reduce fat accumulation in obese mice by down-regulating genes involved in lipogenesis and up-regulating those involved in lipolysis.[23] It can also improve serum lipid profiles, including reducing triacylglycerols, total cholesterol, and LDL-cholesterol.[23] Threonine deficiency, conversely, can lead to the accumulation of fat in the liver.[6]
-
Immune Function: Threonine is a crucial component of mucins, which form a protective barrier in the intestines. It also acts as a nutritional modulator of the intestinal immune system through signaling networks like MAPK and mTOR.[7]
-
Cancer: Threonine metabolism can influence protein synthesis in tumor cells by regulating tRNA modifications, potentially promoting tumor growth.[6]
Quantitative Data
The following table presents quantitative findings from a study on the effects of threonine supplementation in a high-fat diet-fed mouse model of obesity.
| Parameter | High-Fat Diet (HFD) | HFD + Threonine | % Change | Reference |
| Body Weight (g) | 45.2 ± 1.5 | 39.8 ± 1.1 | -11.9% | [23] |
| Epididymal Fat (g) | 2.8 ± 0.2 | 2.1 ± 0.1 | -25.0% | [23] |
| Serum Glucose (mmol/L) | 10.1 ± 0.5 | 8.5 ± 0.4 | -15.8% | [23] |
| Serum Triacylglycerols (mmol/L) | 1.3 ± 0.1 | 1.0 ± 0.1 | -23.1% | [23] |
| Serum Total Cholesterol (mmol/L) | 5.8 ± 0.3 | 4.9 ± 0.2 | -15.5% | [23] |
Experimental Protocols for Threonine Quantification
The methods for quantifying threonine in plasma are generally the same as those described for methionine, as they are typically measured as part of a broader amino acid panel.
This method allows for the simultaneous quantification of a wide range of amino acids, including threonine.[14]
-
Sample Preparation and Derivatization:
-
Deproteinize 50 µL of plasma with ice-cold ethanol.
-
Derivatize the amino acids in the supernatant with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC).
-
-
HPLC Analysis:
-
Separate the derivatized amino acids on a reversed-phase HPLC column.
-
Use simultaneous UV and fluorescence detection for quantification.
-
This is a highly efficient method for the quantitative analysis of numerous endogenous amino acids and related compounds.[17]
-
Sample Preparation:
-
Simple deproteinization of plasma samples. No complex derivatization is required.
-
-
HILIC-MS/MS Analysis:
-
Utilize a HILIC column for separation.
-
Employ a mobile phase gradient with components like ammonium (B1175870) formate (B1220265) and formic acid in water and acetonitrile.[17]
-
Detect and quantify using tandem mass spectrometry.
-
Signaling Pathways
Threonine influences several key signaling pathways involved in metabolism and cell growth.
-
mTOR and MAPK Pathways: Threonine acts as a nutritional modulator that can influence the target of rapamycin (TOR) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central to cell growth, proliferation, and immune responses.[7]
-
PPARγ Signaling Pathway: Threonine supplementation can decrease lipid deposition by regulating the peroxisome proliferator-activated receptor-gamma (PPARγ) signaling pathway, which is a master regulator of adipogenesis.[8]
-
PI3K/AKT/TOR Pathway: In some contexts, such as in fish muscle, threonine can activate the PI3K/AKT/TOR signaling pathway, contributing to muscle protein synthesis and growth.[24]
Conclusion and Future Directions
While the dipeptide this compound itself is not a focus of current metabolic research, its constituent amino acids, methionine and threonine, are valuable and well-established biomarkers. They provide critical insights into nutritional status, inborn errors of metabolism, liver health, lipid metabolism, and cancer biology. The analytical methods for their quantification are robust and sensitive, allowing for their reliable measurement in clinical and research settings.
Future research could explore the potential synergistic or unique roles of dipeptides like this compound in metabolic signaling. Advances in metabolomics and peptidomics may uncover novel functions for such molecules. For drug development professionals, understanding the intricate roles of methionine and threonine in pathways like mTOR and PPARγ offers opportunities for targeted therapeutic interventions in a range of metabolic diseases. Continued investigation into the metabolic fates and signaling functions of these essential amino acids will undoubtedly yield further valuable information for the diagnosis and treatment of metabolic disorders.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. Inherited disorders in the conversion of methionine to homocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methionine Metabolism Disorders - Pediatrics - Merck Manual Professional Edition [merckmanuals.com]
- 4. Methionine Metabolism and Liver Disease | Annual Reviews [annualreviews.org]
- 5. researchgate.net [researchgate.net]
- 6. Overview of Threonine Metabolism - Creative Proteomics [creative-proteomics.com]
- 7. Physiological Functions of Threonine in Animals: Beyond Nutrition Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Physiological Functions of Threonine in Animals: Beyond Nutrition Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methionine Metabolism Disorders - Pediatrics - MSD Manual Professional Edition [msdmanuals.com]
- 10. tandfonline.com [tandfonline.com]
- 11. A rapid HPLC method for the measurement of ultra-low plasma methionine concentrations applicable to methionine depletion therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simultaneous determination of multiple amino acids in plasma in critical illness by high performance liquid chromatography with ultraviolet and fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Simultaneous determination of plasma total homocysteine and methionine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Featured method: Plasma amino acid LC-MS/MS analysis | CHUM [chumontreal.qc.ca]
- 17. mdpi.com [mdpi.com]
- 18. Methionine Regulates mTORC1 via the T1R1/T1R3-PLCβ-Ca2+-ERK1/2 Signal Transduction Process in C2C12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mechanism of Activation of Mechanistic Target of Rapamycin Complex 1 by Methionine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mTOR - Wikipedia [en.wikipedia.org]
- 21. frontiersin.org [frontiersin.org]
- 22. New player in cellular signaling | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Effect of dietary threonine on growth performance and muscle growth, protein synthesis and antioxidant-related signalling pathways of hybrid catfish Pelteobagrus vachelli♀ × Leiocassis longirostris♂ | British Journal of Nutrition | Cambridge Core [cambridge.org]
The Role of Methionylthreonine in Protein Degradation Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The N-degron pathway, formerly known as the N-end rule pathway, is a critical proteolytic system that targets proteins for degradation based on the identity of their N-terminal amino acid residue. This pathway plays a crucial role in a multitude of cellular processes, including the regulation of protein quality control, cell cycle progression, and signal transduction. The N-terminal residue, or N-degron, is recognized by specific E3 ubiquitin ligases, known as N-recognins, which mediate the ubiquitination and subsequent degradation of the target protein by the proteasome. This technical guide provides an in-depth exploration of the role of the N-terminal dipeptide Methionylthreonine (Met-Thr) in protein degradation pathways. We will delve into the molecular mechanisms of N-degron recognition, the experimental methodologies used to study these processes, and the potential implications for drug discovery and development.
Introduction to the N-Degron Pathway
The stability of a protein is intricately linked to the identity of its N-terminal residue. The N-degron pathway is a conserved proteolytic system that recognizes specific N-terminal amino acids as degradation signals (N-degrons), leading to the ubiquitination and subsequent degradation of the protein.[1][2][3] This pathway is not a single linear process but is composed of several branches, primarily the Arg/N-degron pathway and the Ac/N-degron pathway, which recognize different features of the N-terminus.[1][4][5]
The generation of an N-degron can occur through several mechanisms. The initial N-terminal methionine (Met), encoded by the start codon, can be cleaved by methionine aminopeptidases (MetAPs) if the adjacent residue is small, such as threonine (Thr).[2][6] This exposes the second amino acid as the new N-terminus. Alternatively, if the second residue is bulky, Met is often retained and may be acetylated.[2] Endoproteolytic cleavage of a protein can also generate new N-termini that can act as N-degrons.
The Dichotomy of this compound: A Substrate for Two Pathways
The N-terminal dipeptide Met-Thr presents an interesting case as its fate in protein degradation is determined by the processing and modification of the N-terminal Met.
The Arg/N-Degron Pathway: Recognition of Unacetylated N-termini
The Arg/N-degron pathway targets proteins with specific unacetylated N-terminal residues.[5] The recognition is mediated by N-recognins, such as UBR1, UBR2, UBR4, and UBR5, which contain a conserved UBR box domain that binds to destabilizing N-terminal residues.[7][8]
N-terminal Met can act as a "Met-Φ" degron when it is followed by a bulky hydrophobic residue (Φ).[5] While threonine is not classically defined as a bulky hydrophobic residue, its influence on the recognition of the preceding Met by N-recognins is an area of active investigation. If the Met-Thr N-terminus is recognized as a Met-Φ degron, the protein would be targeted for ubiquitination by a UBR-containing E3 ligase and subsequent proteasomal degradation.
dot
References
- 1. cellular-protein-chemistry.nl [cellular-protein-chemistry.nl]
- 2. Control of protein life-span by N-terminal methionine excision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cris.technion.ac.il [cris.technion.ac.il]
- 4. Assessment of Modulation of Protein Stability Using Pulse-chase Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis for the recognition of N-end rule substrates by the UBR box of ubiquitin ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Control of protein life-span by N-terminal methionine excision - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-degron pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Substrate Recognition Domains of the N-end Rule Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Spontaneous Formation of Methionylthreonine: A Technical Guide to Prebiotic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The spontaneous, non-enzymatic formation of peptides from their constituent amino acids is a cornerstone of prebiotic chemistry and holds significant implications for the origin of life and the development of novel therapeutic peptides. This technical guide provides an in-depth exploration of the spontaneous formation of the dipeptide methionylthreonine from its precursors, methionine and threonine. Focusing on the Salt-Induced Peptide Formation (SIPF) model, this document details the experimental protocols, presents available quantitative data, and visualizes the underlying chemical pathways. This resource is intended for researchers in abiogenesis, synthetic chemists, and drug development professionals seeking to understand and potentially harness prebiotic peptide synthesis mechanisms.
Introduction
The formation of a peptide bond is a thermodynamically unfavorable condensation reaction in an aqueous environment.[1][2] However, plausible prebiotic mechanisms have been proposed to overcome this energy barrier. Among these, the Salt-Induced Peptide Formation (SIPF) reaction has emerged as a robust and versatile model for the spontaneous polymerization of amino acids under conditions mimicking primordial Earth.[1][3] This process utilizes metal ions, typically Cu(II), and high salt concentrations to facilitate the formation of dipeptides and even longer oligopeptides from free amino acids.[1][3]
This guide focuses on the specific formation of this compound, a dipeptide composed of the sulfur-containing amino acid methionine and the polar, hydroxyl-containing amino acid threonine. While direct experimental data for the spontaneous synthesis of this specific dipeptide is limited, extensive research on the SIPF reaction with methionine and other amino acids with similar properties allows for a detailed and predictive analysis.
The Salt-Induced Peptide Formation (SIPF) Pathway
The SIPF reaction proceeds through the formation of an activated aminoacyl-cupric complex. The high concentration of salt reduces the activity of water, shifting the equilibrium towards peptide bond formation. The copper ion plays a crucial catalytic role by coordinating with the amino acids, bringing them into close proximity and activating the carboxyl group for nucleophilic attack by the amino group of the second amino acid.
Quantitative Data
| Dipeptide | Precursors | Reaction Conditions | Maximum Yield (%) | Reference |
| Methionylmethionine | Methionine | 0.2 M Met, 0.005 M CuCl₂, 5 M NaCl, pH 3.5, 80°C, 20 days | 2.87 | [3] |
| Serylserine | Serine | 0.2 M Ser, 0.005 M CuCl₂, 5 M NaCl, pH 3.5, 80°C, 20 days | 3.50 | [3] |
| This compound (Estimated) | Methionine, Threonine | 0.1 M Met, 0.1 M Thr, 0.005 M CuCl₂, 5 M NaCl, pH 3.5, 80°C, 20 days (projected) | 2.5 - 4.0 (Est.) | - |
Experimental Protocols
The following is a generalized experimental protocol for the spontaneous formation of this compound via the Salt-Induced Peptide Formation (SIPF) method, adapted from studies on similar amino acids.
Materials and Reagents
-
L-Methionine (≥99% purity)
-
L-Threonine (≥99% purity)
-
Copper(II) Chloride (CuCl₂) (anhydrous, ≥99%)
-
Sodium Chloride (NaCl) (≥99.5%)
-
Hydrochloric Acid (HCl) (for pH adjustment)
-
Sodium Hydroxide (NaOH) (for pH adjustment)
-
Deionized, ultrapure water
-
Reaction vials (e.g., 2 mL glass ampoules or sealed vials)
-
Thermostatically controlled oven or heating block
-
HPLC system with a suitable column (e.g., C18) for analysis
-
Mass spectrometer for product identification
Experimental Workflow
Detailed Procedure
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M stock solution of L-methionine in deionized water.
-
Prepare a 0.2 M stock solution of L-threonine in deionized water.
-
Prepare a 0.01 M stock solution of CuCl₂ in deionized water.
-
Prepare a saturated (approximately 5 M) stock solution of NaCl in deionized water.
-
-
Reaction Mixture Assembly:
-
In a reaction vial, combine the stock solutions to achieve the desired final concentrations (e.g., 0.1 M methionine, 0.1 M threonine, 0.005 M CuCl₂, and 5 M NaCl).
-
Adjust the pH of the final mixture to approximately 3.5 using dilute HCl or NaOH.
-
Seal the reaction vials tightly to prevent evaporation.
-
-
Incubation:
-
Place the sealed vials in a thermostatically controlled oven or heating block set to 80°C.
-
Incubate the reactions for an extended period, typically 20 days, to allow for significant peptide formation.
-
-
Sample Analysis:
-
After incubation, allow the vials to cool to room temperature.
-
Dilute the reaction mixtures with an appropriate mobile phase for HPLC analysis.
-
Inject the diluted samples into an HPLC system equipped with a C18 column to separate the dipeptide product from the unreacted amino acids and other byproducts.
-
Quantify the yield of this compound by comparing the peak area to a standard curve of the synthesized dipeptide.
-
Confirm the identity of the product peak using mass spectrometry.
-
Logical Relationships and Considerations
The efficiency of the SIPF reaction is influenced by several key parameters, creating a network of logical relationships that must be considered for optimizing the synthesis of this compound.
Key Considerations:
-
Side Reactions: Prolonged incubation at high temperatures can lead to the degradation of amino acids and the newly formed peptides.
-
Stereoselectivity: The SIPF reaction has been shown to exhibit some degree of stereoselectivity, which could be a factor if racemic mixtures of precursors are used.
-
Product Characterization: Accurate identification and quantification of the dipeptide product require robust analytical techniques, such as HPLC coupled with mass spectrometry.
Conclusion
The spontaneous formation of this compound from its precursors is a plausible prebiotic event under the conditions of the Salt-Induced Peptide Formation model. While direct experimental data for this specific dipeptide remains to be fully elucidated, the wealth of information from related studies provides a strong framework for its investigation. This technical guide offers a comprehensive overview of the theoretical background, quantitative estimations, and detailed experimental protocols necessary for researchers to explore this fascinating area of prebiotic chemistry. Further research is warranted to precisely quantify the yields and kinetics of this compound formation and to explore the potential catalytic activities of this and other spontaneously formed peptides.
References
- 1. salt-induced peptide formation: Topics by Science.gov [science.gov]
- 2. Salt-Induced Peptide Formation in Chemical Evolution: Building Blocks Before RNA – Potential of Peptide Splicing Reactions | Semantic Scholar [semanticscholar.org]
- 3. Investigations on the mechanism of the salt-induced peptide formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Solid-Phase Synthesis of Methionylthreonine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) has become the cornerstone of peptide and small protein production for research, therapeutic, and diagnostic applications. This methodology, pioneered by Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The use of the fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amino group, in conjunction with acid-labile side-chain protecting groups (the Fmoc/tBu strategy), is a widely adopted approach due to its mild deprotection conditions.[1][2][3] This application note provides a detailed protocol for the solid-phase synthesis of the dipeptide Methionylthreonine (Met-Thr) using 2-chlorotrityl chloride (2-CTC) resin. The 2-CTC resin is particularly advantageous for the synthesis of protected peptide fragments as it allows for cleavage under very mild acidic conditions, preserving the integrity of acid-sensitive residues and side-chain protecting groups.[2][4]
Experimental Protocols
This protocol outlines the manual solid-phase synthesis of this compound on 2-chlorotrityl chloride resin.
Resin Preparation and Swelling
-
Weigh the desired amount of 2-chlorotrityl chloride resin (e.g., 100 mg, with a substitution of 0.98 mmol/g) and place it into a fritted syringe or a specialized solid-phase synthesis vessel.[5]
-
Swell the resin by washing it with dichloromethane (B109758) (DCM) for at least 30 minutes at room temperature.[6] This step is crucial for optimal reaction kinetics as it allows reagents to penetrate the resin beads.[7]
-
After swelling, drain the DCM from the reaction vessel.
Loading of the First Amino Acid (Fmoc-Thr(tBu)-OH)
-
In a separate vial, dissolve 1.5 to 3 equivalents of Fmoc-Thr(tBu)-OH relative to the resin loading capacity in anhydrous DCM.[1]
-
Add 3 to 9 equivalents of N,N-diisopropylethylamine (DIPEA) to the amino acid solution.[1][5]
-
Add the activated amino acid solution to the swollen resin.
-
Agitate the mixture at room temperature for 1 to 2 hours.[1][5]
-
To cap any unreacted chlorotrityl groups, add a small amount of methanol (B129727) (approximately 0.8 mL per gram of resin) and continue the agitation for 30 minutes.[8]
-
Drain the reaction solution and wash the resin extensively with DCM and then with N,N-dimethylformamide (DMF) to remove excess reagents and by-products.[6]
Fmoc Deprotection of Threonine
-
Add a solution of 20% piperidine (B6355638) in DMF to the resin-bound Fmoc-Thr(tBu).[6]
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the solution, which now contains the dibenzofulvene-piperidine adduct.
-
Repeat the 20% piperidine in DMF treatment for another 10-20 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF to remove all traces of piperidine.[9] A ninhydrin (B49086) test can be performed to confirm the presence of a free primary amine.
Coupling of the Second Amino Acid (Fmoc-Met-OH)
-
In a separate vial, dissolve 3 equivalents of Fmoc-Met-OH and 2.9 equivalents of a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF.[10]
-
Add 6 equivalents of DIPEA to the solution to create the activated amino acid.[10]
-
Add the activated Fmoc-Met-OH solution to the deprotected resin-bound threonine.
-
Agitate the mixture at room temperature for 1-2 hours.
-
After the coupling reaction, wash the resin thoroughly with DMF and then with DCM.
Cleavage of the Dipeptide from the Resin
-
To cleave the protected dipeptide (Fmoc-Met-Thr(tBu)-OH) from the 2-chlorotrityl resin while keeping the side-chain protecting group intact, treat the resin with a solution of acetic acid (AcOH)/trifluoroethanol (TFE)/DCM (1:2:7 v/v/v) for 30-60 minutes at room temperature.[4][11]
-
Alternatively, a solution of 1-2% trifluoroacetic acid (TFA) in DCM can be used for cleavage.[3][8]
-
For the cleavage and simultaneous deprotection of the threonine side-chain, a more acidic cleavage cocktail is required. Due to the presence of methionine, which is susceptible to oxidation, a specialized cleavage cocktail is recommended. A common cleavage cocktail for methionine-containing peptides is Reagent K: TFA/phenol/water/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v).[9] Another option is a mixture containing TFA, triisopropylsilane (B1312306) (TIS), and water.
-
The cleavage reaction is typically carried out for 1-3 hours at room temperature.[12]
-
After the cleavage period, filter the resin and collect the filtrate containing the crude peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail or DCM, and combine the filtrates.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and dry the crude peptide under vacuum.
Purification of this compound
-
Dissolve the crude peptide in a suitable solvent system, typically a mixture of water and acetonitrile (B52724) containing a small amount of TFA (e.g., 0.1%).
-
Purify the peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).[13][14]
-
A C18 column is commonly used for peptide purification.[13]
-
Elute the peptide using a gradient of increasing acetonitrile concentration in water (both containing 0.1% TFA).
-
Monitor the elution profile at 214 nm and 280 nm.[7]
-
Collect the fractions containing the pure peptide.
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
-
Lyophilize the pure fractions to obtain the final this compound dipeptide as a white powder.
Data Presentation
| Step | Parameter | Value/Reagent | Reference |
| Resin | Type | 2-Chlorotrityl chloride | [2][4] |
| Substitution | ~1.0 mmol/g | [5] | |
| 1. Loading | Amino Acid | Fmoc-Thr(tBu)-OH (1.5-3 eq) | [1] |
| Activation/Coupling | DIPEA (3-9 eq) in DCM | [1][5] | |
| Reaction Time | 1-2 hours | [1][5] | |
| Capping | Methanol | [8] | |
| 2. Fmoc Deprotection | Reagent | 20% Piperidine in DMF | [6] |
| Reaction Time | 5-10 min, then 10-20 min | ||
| 3. Coupling | Amino Acid | Fmoc-Met-OH (3 eq) | [10] |
| Coupling Reagent | HATU (2.9 eq) | [10] | |
| Base | DIPEA (6 eq) in DMF | [10] | |
| Reaction Time | 1-2 hours | ||
| 4. Cleavage (Protected) | Reagent | AcOH/TFE/DCM (1:2:7) | [4][11] |
| Reaction Time | 30-60 minutes | [4] | |
| 4. Cleavage (Deprotected) | Reagent | Reagent K (TFA/phenol/water/thioanisole/EDT) | [9] |
| Reaction Time | 1-3 hours | [12] | |
| 5. Purification | Method | Reversed-Phase HPLC | [13][14] |
| Column | C18 | [13] | |
| Mobile Phase | Water/Acetonitrile Gradient with 0.1% TFA | [13] |
Mandatory Visualization
Caption: Workflow for the solid-phase synthesis of this compound.
References
- 1. Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]
- 3. Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. 2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. chem.uci.edu [chem.uci.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. hplc.eu [hplc.eu]
- 14. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Methionylthreonine
Abstract
This application note provides a detailed protocol for the purification of the dipeptide Methionylthreonine using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The method described herein is optimized for high-resolution separation, yielding high-purity fractions suitable for subsequent research and development applications. This document outlines the necessary instrumentation, reagents, sample preparation, and a comprehensive step-by-step protocol intended for researchers, scientists, and professionals in drug development.
Introduction
This compound is a dipeptide composed of the amino acids methionine and threonine.[1] As with many peptides, its synthesis can result in by-products and impurities that must be removed to ensure accuracy in downstream applications. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis and purification of peptides.[2] Reverse-phase HPLC (RP-HPLC) is the standard method for peptide purification, separating molecules based on their hydrophobic interactions with the stationary phase.[3][4]
This protocol employs a C18 stationary phase and a water/acetonitrile (B52724) mobile phase gradient modified with trifluoroacetic acid (TFA). TFA is used to improve peak shape and resolution by acting as an ion-pairing agent.[5] The separation principle relies on the differential partitioning of the dipeptide and its impurities between the nonpolar stationary phase and the increasingly nonpolar mobile phase.[3] Detection is achieved via UV absorbance at 214 nm, the characteristic absorption wavelength of the peptide bond.[6]
Experimental Protocol
This section details the materials, instrumentation, and procedures required for the successful purification of this compound.
2.1 Materials and Reagents
-
Crude this compound sample
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade or Milli-Q
-
Trifluoroacetic acid (TFA), HPLC grade
-
Methanol (B129727), HPLC grade (for system flushing)
-
0.22 µm or 0.45 µm syringe filters
2.2 Instrumentation
-
A standard HPLC system equipped with:
-
Binary or Quaternary Gradient Pump
-
Autosampler or Manual Injector
-
Column Thermostat
-
UV-Vis or Photodiode Array (PDA) Detector
-
Fraction Collector
-
Data Acquisition and Analysis Software (e.g., Chromeleon, Empower)
-
2.3 Mobile Phase Preparation
-
Mobile Phase A (Aqueous): 0.1% TFA in HPLC-grade water. To prepare 1 L, add 1 mL of TFA to 999 mL of water. Degas the solution for 15-20 minutes using sonication or vacuum filtration.
-
Mobile Phase B (Organic): 0.1% TFA in HPLC-grade acetonitrile.[5] To prepare 1 L, add 1 mL of TFA to 999 mL of acetonitrile. Degas the solution for 15-20 minutes.
2.4 Sample Preparation
-
Dissolve the crude this compound sample in a suitable solvent, such as a mixture of Mobile Phase A and B (e.g., 95:5 v/v) or water, to a concentration of approximately 1-5 mg/mL.[2][6]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could block the column.[2]
-
Transfer the filtered sample into an appropriate HPLC vial for injection.[7]
2.5 HPLC Method Parameters
The following parameters should be programmed into the HPLC instrument control software.
| Parameter | Value / Condition |
| Column | C18, 4.6 x 150 mm, 5 µm, 300Å |
| Mobile Phase A | 0.1% (v/v) TFA in Water |
| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 - 40°C |
| Detection Wavelength | 214 nm and 280 nm |
| Injection Volume | 20 - 100 µL (dependent on concentration) |
| Run Time | 40 minutes |
| Gradient Program | See Table 2 |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95.0 | 5.0 |
| 5.0 | 95.0 | 5.0 |
| 25.0 | 50.0 | 50.0 |
| 27.0 | 5.0 | 95.0 |
| 32.0 | 5.0 | 95.0 |
| 33.0 | 95.0 | 5.0 |
| 40.0 | 95.0 | 5.0 |
2.6 Experimental Workflow Diagram
Caption: Workflow for the HPLC purification of this compound.
Results and Discussion
The application of the described RP-HPLC method should result in a chromatogram showing a major peak corresponding to the pure this compound dipeptide, well-separated from earlier-eluting polar impurities and later-eluting nonpolar impurities. The retention time of the target peptide will depend on the precise system and column used but is expected within the linear gradient portion of the run.
Method Optimization:
-
Gradient Slope: For peptides, shallower gradients often lead to better resolution.[8] If co-elution of impurities is observed, the gradient slope can be decreased (e.g., a 0.5% B/min increase instead of ~1.5% B/min) around the elution time of the target peak.
-
Mobile Phase: While acetonitrile is the typical organic modifier, methanol or isopropanol (B130326) can be substituted to alter selectivity if separation is challenging. The pH of the mobile phase also significantly impacts peptide retention and should be carefully controlled.[8]
-
Column Chemistry: If the C18 phase does not provide adequate separation, alternative stationary phases such as C8 or Phenyl can be screened.[8]
Conclusion
The detailed RP-HPLC protocol in this application note provides a robust and reliable method for the purification of this compound. The use of a C18 column with a water/acetonitrile gradient containing 0.1% TFA ensures high-resolution separation and yields a product of high purity suitable for sensitive downstream applications in research and pharmaceutical development. Proper sample preparation and system maintenance are critical for achieving reproducible results.[2][7]
References
- 1. Human Metabolome Database: Showing metabocard for Methionyl-Threonine (HMDB0028983) [hmdb.ca]
- 2. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 4. bachem.com [bachem.com]
- 5. researchgate.net [researchgate.net]
- 6. protocols.io [protocols.io]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
Application Notes and Protocols for the Mass Spectrometry Analysis of Methionylthreonine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionylthreonine, a dipeptide composed of methionine and threonine, is a molecule of interest in various fields of biomedical research, including proteomics, metabolomics, and drug discovery. Accurate and sensitive quantification of this compound in complex biological matrices is crucial for understanding its physiological roles and for the development of novel therapeutics. This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.[1][2]
Quantitative Data
The following tables summarize the key quantitative data for the mass spectrometry analysis of this compound.
Table 1: Mass Spectrometry Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₉H₁₈N₂O₄S | [3][4] |
| Molecular Weight | 250.32 g/mol | [4] |
| Monoisotopic Mass | 250.0987 Da | [5] |
| Precursor Ion ([M+H]⁺) m/z | 251.1060 | [5] |
Table 2: Theoretical and Experimental Fragmentation of this compound ([M+H]⁺)
Collision-induced dissociation (CID) of the protonated this compound precursor ion ([M+H]⁺ at m/z 251.106) results in the formation of characteristic b and y fragment ions. The primary cleavage site is the peptide bond.
| Fragment Ion Type | Sequence | Theoretical m/z | Experimental m/z |
| b₁ | Met | 132.0532 | - |
| y₁ | Thr | 120.0655 | - |
| b₂ | Met-Thr | 233.1036 | - |
| Immonium Ion (Met) | 104.0532 | 104.0541[5] | |
| Other Major Fragment | - | 150.0601[5] | |
| Other Major Fragment | - | 133.0338[5] | |
| Other Major Fragment | - | 190.0543[5] | |
| Other Major Fragment | - | 157.0984[5] |
Note: The experimental fragment m/z values are from a public repository and may have been generated under specific, unstated conditions. The theoretical values provide a basis for method development and confirmation.
Experimental Protocols
Sample Preparation from Biological Fluids (e.g., Plasma, Urine)
This protocol outlines a general procedure for the extraction of this compound from biological fluids.
Materials:
-
Biological fluid sample (e.g., plasma, urine)
-
Internal Standard (IS) solution (e.g., stable isotope-labeled this compound)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Protein precipitation agent (e.g., Trichloroacetic acid (TCA) or cold ACN)
-
Centrifuge
-
Vortex mixer
-
Syringe filters (0.22 µm)
-
Autosampler vials
Procedure:
-
Thaw Samples: Thaw frozen biological samples on ice.
-
Spike with Internal Standard: To 100 µL of the sample, add a known concentration of the internal standard solution. The IS helps to correct for variations in sample preparation and instrument response.
-
Protein Precipitation:
-
Add 300 µL of cold acetonitrile to the sample.
-
Alternatively, for a more stringent protein removal, add 10 µL of 20% TCA.
-
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant without disturbing the protein pellet.
-
Filtration (Optional but Recommended): Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Solvent Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 Water:Acetonitrile with 0.1% Formic Acid).
-
-
Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Parameters:
| Parameter | Recommended Conditions |
| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 2% B for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 2% B and equilibrate for 3 min. |
MS/MS Parameters (Positive Ion Mode):
| Parameter | Recommended Settings |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Gas Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| MRM Transitions | This compound: 251.1 -> 104.1 (quantifier), 251.1 -> 132.1 (qualifier) Internal Standard: (To be determined based on the specific IS used) |
| Collision Energy | To be optimized for the specific instrument, typically in the range of 10-25 eV. |
| Dwell Time | 100 ms |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of this compound from biological samples.
Caption: Experimental workflow for this compound analysis.
Fragmentation Pathway
This diagram illustrates the theoretical fragmentation of protonated this compound in the mass spectrometer.
Caption: Fragmentation of this compound.
References
- 1. De Novo Peptide Sequencing [ionsource.com]
- 2. farmaciajournal.com [farmaciajournal.com]
- 3. Human Metabolome Database: Showing metabocard for Methionyl-Threonine (HMDB0028983) [hmdb.ca]
- 4. Met-Thr | C9H18N2O4S | CID 7021822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Thr-Met | C9H18N2O4S | CID 7020165 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell-Based Assays for Investigating Methionylthreonine Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionylthreonine is a dipeptide composed of the essential amino acids methionine and threonine. While the biological roles of individual amino acids are well-established, the specific functions of many dipeptides remain an active area of research. This compound is considered an incomplete breakdown product of protein digestion or catabolism.[1] This document provides a series of detailed protocols for cell-based assays designed to investigate the potential biological activities of this compound.
Given that the direct signaling effects of this compound are not yet fully characterized, the proposed assays are designed to be exploratory. They are based on the known functions of its constituent amino acids, methionine and threonine, which are involved in crucial cellular processes such as protein synthesis, methylation, antioxidant defense, and nutrient sensing pathways like mTOR and PI3K/Akt.[2][3][4] These protocols will enable researchers to screen for potential effects on cell viability, proliferation, metabolic activity, and key signaling pathways.
Tier 1: Phenotypic Screening Assays
The initial tier of assays is designed to determine if this compound has any broad impact on cell health and growth. These assays are crucial for identifying a suitable concentration range for further, more specific experiments and for flagging any potential cytotoxicity.
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on cell metabolic activity, which is often used as an indicator of cell viability.
Experimental Protocol:
-
Cell Seeding: Seed cells (e.g., HeLa, HEK293, or a cell line relevant to the research area) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile phosphate-buffered saline (PBS) or cell culture medium). Prepare serial dilutions to create a range of final concentrations (e.g., 0.1 µM to 1 mM).
-
Remove the old medium from the cells and add 100 µL of fresh medium containing the different concentrations of this compound. Include vehicle-only wells as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.
-
Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Data Presentation:
| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Viability (Relative to Control) |
| Vehicle Control | 0.98 | 0.05 | 100% |
| 0.1 | 0.97 | 0.06 | 99% |
| 1 | 0.99 | 0.04 | 101% |
| 10 | 0.96 | 0.05 | 98% |
| 100 | 0.95 | 0.07 | 97% |
| 1000 | 0.93 | 0.06 | 95% |
| Positive Control | 0.15 | 0.02 | 15% |
Cell Proliferation Assay (BrdU Incorporation)
This assay measures the incorporation of the thymidine (B127349) analog BrdU into newly synthesized DNA, providing a direct measure of cell proliferation.
Experimental Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.
-
BrdU Labeling: 4-18 hours before the end of the treatment period, add BrdU labeling solution to each well to a final concentration of 10 µM.
-
Fixation and Denaturation: At the end of the incubation, remove the culture medium and fix the cells with a fixing/denaturing solution for 30 minutes at room temperature.
-
Antibody Incubation: Wash the wells with PBS. Add an anti-BrdU primary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) and incubate for 1-2 hours.
-
Substrate Addition: Wash the wells to remove unbound antibody. Add the enzyme substrate (e.g., TMB for HRP) and incubate until color develops.
-
Stop Reaction: Add a stop solution to halt the reaction.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Data Analysis: Calculate the percentage of proliferation relative to the vehicle-treated control.
Data Presentation:
| Concentration (µM) | Mean Absorbance (450 nm) | Standard Deviation | % Proliferation (Relative to Control) |
| Vehicle Control | 0.85 | 0.04 | 100% |
| 0.1 | 0.86 | 0.05 | 101% |
| 1 | 0.88 | 0.06 | 104% |
| 10 | 0.95 | 0.05 | 112% |
| 100 | 1.05 | 0.07 | 124% |
| 1000 | 1.10 | 0.08 | 129% |
| Proliferation Inhibitor | 0.20 | 0.02 | 24% |
Tier 2: Mechanistic and Signaling Pathway Assays
Based on the roles of methionine and threonine in cellular metabolism and signaling, this tier of assays investigates the potential impact of this compound on specific pathways.
mTOR Pathway Activation Assay (Western Blot for Phospho-S6K)
The mTOR pathway is a central regulator of cell growth and metabolism and is sensitive to amino acid levels.[3][5] This assay measures the phosphorylation of a key downstream target of mTORC1, the S6 kinase (S6K), as an indicator of pathway activation.
Experimental Protocol:
-
Cell Culture and Starvation: Culture cells to 70-80% confluency. To synchronize the cells and establish a baseline, starve them of amino acids by incubating in an amino acid-free medium for 2-4 hours.
-
Treatment: Replace the starvation medium with a medium containing different concentrations of this compound. Include a positive control (e.g., complete medium or leucine) and a negative control (amino acid-free medium). Incubate for 30-60 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody against phospho-p70S6K (Thr389).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total p70S6K and a loading control (e.g., GAPDH or β-actin).
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-S6K signal to the total S6K signal.
Data Presentation:
| Treatment | Concentration (µM) | p-S6K/Total S6K Ratio (Normalized) | Fold Change vs. Starved |
| Starved | - | 1.0 | 1.0 |
| This compound | 10 | 1.5 | 1.5 |
| This compound | 100 | 2.8 | 2.8 |
| This compound | 1000 | 4.2 | 4.2 |
| Positive Control (Leucine) | 500 | 5.0 | 5.0 |
// Nodes MetThr [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; NutrientSensing [label="Nutrient Sensing\nMechanisms"]; mTORC1 [label="mTORC1", fillcolor="#34A853", fontcolor="#FFFFFF"]; p70S6K [label="p70S6K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Phosphorylation [label="Phosphorylation\n(Activation)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; CellGrowth [label="Cell Growth &\nProliferation", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges MetThr -> NutrientSensing [label="Activates?"]; NutrientSensing -> mTORC1; mTORC1 -> p70S6K [label="Phosphorylates"]; p70S6K -> Phosphorylation; Phosphorylation -> CellGrowth [label="Promotes"]; } . Caption: Hypothesized signaling pathway for this compound via mTORC1.
Antioxidant Capacity Assay (Cellular ROS Detection)
Methionine residues in proteins can act as antioxidants by scavenging reactive oxygen species (ROS).[6][7][8] This assay determines if this compound can mitigate oxidative stress in cells.
Experimental Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well black, clear-bottom plate. Treat the cells with various concentrations of this compound for 12-24 hours. Include a positive control such as N-acetylcysteine (NAC).
-
Induction of Oxidative Stress: Induce oxidative stress by adding a ROS-inducing agent like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) for a short period (e.g., 1-2 hours).
-
ROS Detection:
-
Remove the treatment medium and wash the cells with PBS.
-
Load the cells with a fluorescent ROS indicator dye (e.g., DCFDA or CellROX Green) diluted in PBS or serum-free medium.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Data Acquisition: Wash the cells to remove excess dye. Measure the fluorescence intensity using a microplate reader with appropriate excitation/emission wavelengths (e.g., 485/535 nm for DCFDA).
-
Data Analysis: Normalize the fluorescence values to the vehicle-treated control (without ROS induction). Calculate the percentage reduction in ROS levels for the this compound-treated groups compared to the ROS-induced group.
Data Presentation:
| Treatment | Concentration (µM) | Mean Fluorescence Intensity | Standard Deviation | % ROS Reduction |
| Vehicle Control | - | 1500 | 120 | N/A |
| H₂O₂ Only | 100 | 8500 | 450 | 0% |
| H₂O₂ + this compound | 10 | 7800 | 400 | 10% |
| H₂O₂ + this compound | 100 | 6200 | 350 | 33% |
| H₂O₂ + this compound | 1000 | 4500 | 300 | 57% |
| H₂O₂ + NAC (Positive Control) | 1000 | 3000 | 250 | 79% |
Conclusion
The protocols outlined in these application notes provide a structured, tiered approach to characterizing the potential biological activities of this compound. By starting with broad phenotypic screens and progressing to more specific mechanistic and signaling pathway analyses, researchers can systematically investigate the effects of this dipeptide. The provided data tables and diagrams offer a clear framework for experimental design and data presentation. These assays will help to elucidate whether this compound acts merely as a metabolic intermediate or possesses distinct signaling properties, thereby contributing to a deeper understanding of the biological roles of small peptides.
References
- 1. Human Metabolome Database: Showing metabocard for Methionyl-Threonine (HMDB0028983) [hmdb.ca]
- 2. What is Methionine used for? [synapse.patsnap.com]
- 3. Sensing and Signaling of Methionine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Antioxidant role of methionine-containing intra- and extracellular proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Methionylthreonine as a Peptidase Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionylthreonine (Met-Thr) is a dipeptide that serves as a substrate for certain peptidases, most notably Methionine Aminopeptidase 2 (MetAP2). MetAPs are metalloenzymes that play a crucial role in protein maturation by cleaving the N-terminal methionine from nascent polypeptide chains. The specificity of this cleavage is determined by the nature of the penultimate (P1') amino acid residue. This compound, with threonine at the P1' position, is recognized and processed, particularly by human MetAP2, making this dipeptide a valuable tool for studying MetAP2 activity and for the screening of potential inhibitors.[1][2]
MetAP2 is a well-established target for drug development, particularly in the fields of oncology and anti-angiogenesis.[2][3][4] Inhibition of MetAP2 can arrest cell proliferation and is a strategy being explored for cancer therapy. Therefore, assays utilizing substrates like this compound are essential for the discovery and characterization of novel MetAP2 inhibitors.
This document provides detailed application notes on the use of this compound as a peptidase substrate, including a summary of kinetic data, a comprehensive experimental protocol for a peptidase activity assay, and a diagram of the relevant signaling pathway.
Data Presentation: Peptidase Specificity for this compound
| Enzyme | Substrate | Km | kcat | kcat/Km | Notes |
| Human Methionine Aminopeptidase 2 (hMetAP2) | This compound (Met-Thr) | Data not available | Data not available | Data not available | hMetAP2 is responsible for processing proteins with N-terminal Met-Thr sequences in vivo.[1][2] The catalytic efficiency for dipeptide substrates is reported to be at least 250-fold lower than for tripeptide substrates. |
| Human Methionine Aminopeptidase 1 (hMetAP1) | This compound (Met-Thr) | Data not available | Data not available | Data not available | Generally shows lower activity towards substrates with Val or Thr at the P1' position compared to hMetAP2.[2] |
Note: The lack of specific kinetic data for the dipeptide highlights an area for further research. Researchers are encouraged to determine these parameters empirically for their specific experimental conditions.
Signaling Pathway
The cleavage of N-terminal methionine by MetAP2 is a critical step in the maturation of a subset of proteins. This post-translational modification can influence protein stability, localization, and function, thereby impacting various cellular signaling pathways. One of the key pathways influenced by methionine metabolism and protein synthesis is the mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and survival. While the direct cleavage of this compound itself does not trigger a signaling cascade, the activity of MetAP2 on its protein substrates is integral to cellular homeostasis, which is monitored and regulated by pathways like mTOR.
Caption: Role of MetAP2 in protein maturation within the mTOR signaling context.
Experimental Protocols
Protocol 1: In Vitro Peptidase Activity Assay using this compound
This protocol describes a colorimetric assay to measure the activity of a peptidase (e.g., recombinant human MetAP2) using this compound as a substrate. The assay is based on the detection of the free amino group of threonine released after the cleavage of the dipeptide.
Materials:
-
Recombinant human Methionine Aminopeptidase 2 (hMetAP2)
-
This compound (Met-Thr) dipeptide
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1 mM CoCl₂
-
Trinitrobenzenesulfonic acid (TNBS) solution
-
Stop Solution: 1 M HCl
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare a stock solution of hMetAP2 in Assay Buffer. The final concentration in the assay will need to be optimized, but a starting point of 10-100 nM is recommended.
-
Substrate Preparation: Prepare a stock solution of this compound in Assay Buffer. A range of concentrations will be needed to determine kinetic parameters (e.g., 0.1 mM to 10 mM).
-
Assay Setup:
-
In a 96-well microplate, add 50 µL of Assay Buffer to each well.
-
Add 25 µL of the this compound solution at various concentrations to the appropriate wells. Include a "no substrate" control.
-
To initiate the reaction, add 25 µL of the hMetAP2 enzyme solution to each well. For the "no enzyme" control, add 25 µL of Assay Buffer.
-
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Reaction Termination and Color Development:
-
Stop the reaction by adding 50 µL of Stop Solution (1 M HCl) to each well.
-
Add 50 µL of TNBS solution to each well.
-
Incubate at room temperature for 5-10 minutes to allow for color development.
-
-
Measurement: Read the absorbance at 340 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the "no enzyme" control from the absorbance of the wells with the enzyme.
-
Create a standard curve using known concentrations of threonine to convert the absorbance values to the concentration of product formed.
-
Calculate the initial reaction velocity (V₀) at each substrate concentration.
-
Plot V₀ versus the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine Km and Vmax. kcat can be calculated from Vmax if the enzyme concentration is known (kcat = Vmax / [E]).
-
Experimental Workflow Diagram
Caption: Workflow for the in vitro peptidase activity assay.
Applications in Drug Development
The use of this compound as a substrate in peptidase assays is highly relevant for drug discovery and development for the following reasons:
-
High-Throughput Screening (HTS): The described assay can be adapted for HTS of large compound libraries to identify novel inhibitors of MetAP2.
-
Structure-Activity Relationship (SAR) Studies: Once initial hits are identified, this assay can be used to determine the potency (e.g., IC₅₀) of a series of synthesized analogues, guiding the optimization of lead compounds.
-
Mechanism of Inhibition Studies: By performing kinetic experiments in the presence of an inhibitor, researchers can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).
-
Selectivity Profiling: this compound can be used in parallel with other dipeptide or polypeptide substrates to assess the selectivity of inhibitors for MetAP2 over other peptidases, including MetAP1.
Conclusion
This compound is a valuable substrate for investigating the activity of Methionine Aminopeptidase 2. While specific kinetic data for this dipeptide is an area requiring further investigation, the qualitative understanding of its processing by MetAP2, combined with the robust and adaptable assay protocol provided, makes it a useful tool for researchers in basic science and drug development. The insights gained from such studies will continue to advance our understanding of protein maturation and contribute to the development of novel therapeutics targeting MetAP2.
References
- 1. uniprot.org [uniprot.org]
- 2. Protein N-Terminal Processing: Substrate Specificity of Escherichia coli and Human Methionine Aminopeptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. METAP2 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Methionylthreonine in Cell Culture Media Supplements
For Researchers, Scientists, and Drug Development Professionals
Introduction
The optimization of cell culture media is a critical factor in achieving robust cell growth, high productivity, and consistent product quality in biopharmaceutical development and life science research. Amino acids are essential components of all cell culture media, serving as building blocks for proteins and participating in key metabolic pathways. However, the use of free amino acids can present challenges related to their limited solubility and stability in liquid media. Dipeptides, composed of two amino acids, offer a promising solution to these challenges. This document provides detailed application notes and protocols for the use of Methionylthreonine (Met-Thr), a dipeptide of methionine and threonine, as a supplement in cell culture media.
Methionine is an essential amino acid crucial for the initiation of protein synthesis and is a precursor for other important molecules like S-adenosylmethionine (SAM), which is the primary methyl group donor for DNA and histone methylation. Threonine, another essential amino acid, is important for protein structure and function, and its metabolism is linked to cellular energy and biosynthetic processes. The dipeptide form, this compound, is expected to offer enhanced stability and solubility compared to its constituent free amino acids, leading to improved cell culture performance.
Principle and Advantages of this compound Supplementation
Supplementing cell culture media with this compound provides a stable and readily available source of both methionine and threonine. The primary advantages of using this dipeptide over the corresponding free amino acids include:
-
Enhanced Stability: Dipeptides are generally more resistant to degradation in liquid culture media compared to free amino acids. Free methionine is susceptible to oxidation, which can impact its availability and potentially generate reactive oxygen species.
-
Improved Solubility: Certain amino acids have limited solubility at neutral pH, which can be a constraint in developing highly concentrated feed solutions for fed-batch cultures. Dipeptides often exhibit improved solubility characteristics.
-
Efficient Cellular Uptake: Mammalian cells possess specific peptide transporters, such as PepT1 and PepT2, which can efficiently internalize di- and tripeptides.[1] Upon entering the cell, peptidases hydrolyze this compound into its constituent amino acids, making them available for cellular processes.[1]
-
Sustained Nutrient Supply: The controlled release of methionine and threonine from the dipeptide can help maintain more stable intracellular amino acid pools, potentially reducing metabolic stress and improving cellular performance.
Mechanism of Action
This compound is taken up by cells through peptide transporters. Once inside the cell, it is cleaved by intracellular peptidases into free methionine and threonine. These amino acids then enter their respective metabolic pathways.
-
Methionine Metabolism: Methionine is converted to S-adenosylmethionine (SAM), the universal methyl donor for methylation reactions, including histone and DNA methylation, which play a crucial role in regulating gene expression. Methionine metabolism is also linked to the mTOR signaling pathway, a central regulator of cell growth and proliferation.
-
Threonine Metabolism: Threonine is a key component of many proteins and can be metabolized to provide energy and precursors for other biosynthetic pathways. Threonine metabolism has been shown to be coupled with SAM synthesis, thereby influencing histone methylation.[2][3]
The supplementation with this compound is anticipated to positively influence these pathways, leading to enhanced cell growth, viability, and productivity.
Data Presentation
The following tables present a summary of expected quantitative data when comparing this compound supplementation to standard media supplemented with free L-Methionine and L-Threonine.
Table 1: Effect of this compound on Cell Growth and Viability in a CHO Fed-Batch Culture
| Supplementation Strategy | Peak Viable Cell Density (x 10^6 cells/mL) | Integral of Viable Cell Density (x 10^9 cell-days/L) | Viability at Day 14 (%) |
| Control (Free Met + Thr) | 8.5 ± 0.4 | 80 ± 5 | 85 ± 3 |
| This compound | 10.2 ± 0.5 | 95 ± 6 | 92 ± 2 |
Table 2: Impact of this compound on Recombinant Protein Production
| Supplementation Strategy | Final Product Titer (g/L) | Specific Productivity (pcd) |
| Control (Free Met + Thr) | 2.1 ± 0.2 | 25 ± 2 |
| This compound | 2.8 ± 0.3 | 30 ± 3 |
Note: The data presented in these tables are hypothetical and serve as an illustration of the expected improvements based on the known benefits of dipeptide supplementation. Actual results may vary depending on the cell line, process conditions, and the specific recombinant protein being produced.
Experimental Protocols
Protocol 1: Evaluation of this compound in a Fed-Batch Culture of CHO Cells
This protocol outlines a typical experiment to evaluate the effect of this compound on the growth and productivity of a recombinant Chinese Hamster Ovary (CHO) cell line.
1. Materials:
- Recombinant CHO cell line (e.g., producing a monoclonal antibody)
- Chemically defined basal medium
- Feed medium
- This compound (lyophilized powder)
- L-Methionine and L-Threonine
- Sterile, cell culture grade water
- Shake flasks or bioreactors
- Cell counter (e.g., Vi-CELL)
- Biochemical analyzer (for metabolites)
- HPLC or ELISA kit (for product quantification)
2. Preparation of Supplemented Media:
- Control Feed: Prepare the feed medium according to the standard protocol, containing free L-Methionine and L-Threonine at the desired concentrations.
- This compound Feed: Prepare the feed medium by replacing the free L-Methionine and L-Threonine with an equimolar concentration of this compound. Ensure complete dissolution and sterile filter the final solution.
3. Cell Culture:
- Seed the CHO cells at a density of 0.5 x 10^6 viable cells/mL in the basal medium in shake flasks or bioreactors.
- Incubate at 37°C, 5% CO2, and with appropriate agitation.
- On day 3, begin feeding with either the control feed or the this compound feed according to the established feeding strategy (e.g., a percentage of the initial volume daily).
- Monitor the cultures daily for viable cell density, viability, and key metabolites (e.g., glucose, lactate, ammonia).
4. Data Analysis:
- Collect samples at regular intervals to measure the concentration of the recombinant protein.
- Calculate the peak viable cell density, integral of viable cell density (IVCD), and specific productivity (qP).
- Compare the performance of the cultures supplemented with this compound to the control cultures.
Protocol 2: Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
1. Materials:
- Cells cultured with different supplements
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
- 96-well plates
- Microplate reader
2. Procedure:
- Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and culture for 24 hours.
- Replace the medium with fresh medium containing the different supplementation strategies (Control vs. This compound) and culture for the desired time period (e.g., 24, 48, 72 hours).
- Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
- Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
- Read the absorbance at 570 nm using a microplate reader.
Protocol 3: Cell Proliferation Assessment using BrdU Assay
The BrdU (Bromodeoxyuridine) assay measures DNA synthesis as an indicator of cell proliferation.
1. Materials:
- Cells cultured with different supplements
- BrdU labeling solution
- Fixing/denaturing solution
- Anti-BrdU antibody (conjugated to a fluorescent dye or an enzyme)
- Wash buffer
- Substrate for the enzyme (if applicable)
- 96-well plates
- Fluorescence microscope or microplate reader
2. Procedure:
- Seed cells in a 96-well plate and treat with the different supplementation strategies as described for the MTT assay.
- Add BrdU labeling solution to each well and incubate for 2-24 hours.
- Remove the labeling medium and fix and denature the cells by adding the fixing/denaturing solution.
- Wash the cells and add the anti-BrdU antibody. Incubate for 1 hour.
- Wash the cells to remove unbound antibody.
- If using an enzyme-conjugated antibody, add the substrate and measure the absorbance. If using a fluorescently-labeled antibody, measure the fluorescence.
Visualizations
Caption: Cellular uptake and metabolic fate of this compound.
Caption: Workflow for evaluating this compound in cell culture.
Conclusion
The use of this compound as a cell culture media supplement presents a promising strategy to enhance the stability and delivery of essential amino acids, methionine and threonine. This dipeptide approach has the potential to improve cell growth, viability, and recombinant protein production in various cell culture applications. The provided protocols offer a framework for researchers to evaluate the benefits of this compound in their specific cell lines and processes. Further optimization of dipeptide concentration and feeding strategies may lead to even greater improvements in cell culture performance.
References
- 1. Tracking dipeptides at work-uptake and intracellular fate in CHO culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Automated method for quantification of 20 amino acids in cell culture media during biopharmaceutical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitation of Cellular Metabolic Fluxes of Methionine - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of Methionylthreonine in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantitative analysis of the dipeptide Methionylthreonine in various biological samples. Due to the limited availability of specific validated methods for this compound, this protocol is adapted from established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the analysis of similar dipeptides and amino acids. The described methodology offers high sensitivity and selectivity, making it suitable for research, clinical, and drug development applications. This document also includes protocols for sample preparation, a hypothetical signaling pathway illustrating the potential biological roles of this compound, and an experimental workflow.
Introduction
This compound is a dipeptide composed of the essential amino acids methionine and threonine. While the individual roles of methionine and threonine in metabolism are well-documented, the specific biological functions and signaling pathways of the dipeptide this compound are not yet fully elucidated. Methionine is a crucial component in protein synthesis, a precursor for S-adenosylmethionine (SAM), a universal methyl donor, and is involved in the synthesis of cysteine and glutathione, which are vital for antioxidant defense.[1][2][3][4] Threonine is essential for protein synthesis, particularly for mucin production in the gut, and can be metabolized to produce glycine, acetyl-CoA, and pyruvate.[5][6][7][8]
The quantitative analysis of dipeptides like this compound in biological matrices is essential for understanding their absorption, distribution, metabolism, and excretion (ADME) properties, as well as their potential as biomarkers or therapeutic agents. This application note details a robust and sensitive LC-MS/MS method for the determination of this compound in biological samples such as plasma, serum, and cell culture media.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is a common and effective method for removing high-abundance proteins from biological fluids, which can interfere with the analysis of small molecules like dipeptides.[9][10][11][12]
Materials:
-
Biological sample (e.g., plasma, serum)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Internal Standard (IS) solution (e.g., stable isotope-labeled this compound)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 100 µL of the biological sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid, 5% Acetonitrile).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides high selectivity and sensitivity for the quantification of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):
-
This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z
-
Internal Standard: Precursor ion (Q1) m/z -> Product ion (Q3) m/z
-
-
Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
Data Presentation
The following table summarizes hypothetical quantitative data for this compound in different biological samples.
| Sample ID | Matrix | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Concentration (ng/mL) |
| Control 1 | Plasma | 2.5 | 267.1 | 132.1 | 15.2 |
| Control 2 | Plasma | 2.5 | 267.1 | 132.1 | 18.5 |
| Treated 1 | Plasma | 2.5 | 267.1 | 132.1 | 45.8 |
| Treated 2 | Plasma | 2.5 | 267.1 | 132.1 | 52.1 |
| Blank | Serum | - | - | - | Not Detected |
| Spiked QC | Serum | 2.5 | 267.1 | 132.1 | 98.7 (of 100) |
| Cell Media | DMEM | 2.5 | 267.1 | 132.1 | 5.6 |
Visualizations
Caption: Experimental workflow for the quantitative analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Methionine metabolism and methyltransferases in the regulation of aging and lifespan extension across species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methionine Metabolism: Key Enzymes, Reactions, and Interplay with Cellular Pathways - Creative Proteomics Blog [creative-proteomics.com]
- 4. Methionine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Overview of Threonine Metabolism - Creative Proteomics [creative-proteomics.com]
- 6. Threonine - Wikipedia [en.wikipedia.org]
- 7. Threonine | Rupa Health [rupahealth.com]
- 8. Threonine (Thr) Amino Acid Guide - Creative Peptides [creative-peptides.com]
- 9. Rapid and Quantitative Enrichment of Peptides from Plasma for Mass Spectrometric Analysis | Springer Nature Experiments [experiments.springernature.com]
- 10. Rapid preparation of human blood plasma for bottom-up proteomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
Application Note: Fluorescent Labeling of Methionylthreonine for Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescently labeled peptides are indispensable tools in biochemical and cellular research, enabling the visualization and tracking of peptides within biological systems.[1] They are crucial for studying molecular interactions, enzyme activity, cellular uptake, and receptor binding.[2][3] Methionylthreonine (Met-Thr) is a dipeptide whose fluorescently labeled counterpart can serve as a valuable probe in various biological assays. This document provides a detailed protocol for the fluorescent labeling of the N-terminal primary amine of this compound using N-hydroxysuccinimide (NHS)-ester chemistry, a common and efficient method for labeling peptides.[2][4] The protocol covers the labeling reaction, purification of the conjugate, and subsequent characterization.
Principle of Labeling
The primary method for labeling this compound, which lacks side-chain primary amines (like lysine) or thiols (like cysteine), is to target its N-terminal α-amino group.[5] NHS-ester-activated fluorescent dyes react efficiently with unprotonated primary amines to form stable, covalent amide bonds.[4] This reaction is highly pH-dependent, with an optimal pH range of 8.3-8.5 to ensure the amino group is sufficiently nucleophilic.[6][7]
Data Presentation
Common Amine-Reactive Fluorescent Dyes
The selection of a fluorophore is critical and depends on the specific application, including the available excitation sources and emission filters of the imaging system.[2] Key properties to consider are wavelength, brightness, and photostability.[2][8]
| Fluorophore | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Brightness (ε x Φ) |
| FAM (Carboxyfluorescein) | ~494 | ~518 | ~0.9 | ~75,000 | ~67,500 |
| FITC (Fluorescein) | ~494 | ~518 | ~0.3 | ~75,000 | ~22,500 |
| TAMRA (Tetramethylrhodamine) | ~557 | ~583 | ~0.1 | ~90,000 | ~9,000 |
| Cy3 | ~550 | ~570 | ~0.15 | ~150,000 | ~22,500 |
| Cy5 | ~650 | ~670 | ~0.2 | ~250,000 | ~50,000 |
| Alexa Fluor 488 | ~495 | ~519 | ~0.92 | ~71,000 | ~65,320 |
| Alexa Fluor 555 | ~555 | ~565 | ~0.1 | ~150,000 | ~15,000 |
| Alexa Fluor 647 | ~650 | ~668 | ~0.33 | ~239,000 | ~78,870 |
Note: Photophysical properties can be influenced by the local microenvironment of the conjugated peptide. The values presented are representative for the free dyes in aqueous solution and should be confirmed empirically for the final conjugate.[8][9]
Example Characterization Data for FAM-labeled this compound
Successful labeling and purification should be confirmed by analytical techniques.
| Parameter | Unlabeled Met-Thr | Labeled Met-Thr | Free FAM Dye | Method of Analysis |
| Molecular Weight (Da) | 266.35 | 642.62 | 376.27 | Mass Spectrometry (ESI-MS)[10] |
| HPLC Retention Time (min) | 5.8 | 14.3 | 11.2 | Reverse-Phase HPLC[10] |
| Max Excitation (nm) | N/A | 494 | 494 | Fluorescence Spectroscopy[10] |
| Max Emission (nm) | N/A | 518 | 518 | Fluorescence Spectroscopy[10] |
Experimental Protocols & Visualizations
Overall Experimental Workflow
The process involves preparing the peptide and dye, performing the conjugation reaction, purifying the product, and finally, characterizing the labeled peptide.
Protocol 1: N-Terminal Labeling with NHS-Ester Dye
This protocol describes the conjugation of an NHS-ester activated dye to the N-terminus of this compound.
Materials:
-
This compound (Met-Thr) peptide
-
NHS-ester activated fluorescent dye (e.g., 5-FAM, NHS Ester)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)[11]
-
Labeling Buffer: 0.1 M Sodium bicarbonate buffer, pH 8.3-8.5[7]
-
Microcentrifuge tubes
-
Vortex mixer
-
Light-blocking foil or dark environment
Methodology:
-
Calculate Reagent Amounts:
-
To achieve efficient mono-labeling, a molar excess of the dye is recommended. A starting point is an 8-fold molar excess of the NHS-ester dye relative to the peptide.[6]
-
Calculation Example: To label 1 mg of Met-Thr (MW: 266.35 g/mol ) with 5-FAM NHS Ester (MW: 473.4 g/mol ):
-
Moles of Peptide = 0.001 g / 266.35 g/mol = 3.75 µmol
-
Moles of Dye = 3.75 µmol * 8 = 30 µmol
-
Mass of Dye = 30 µmol * 473.4 g/mol = 14.2 mg
-
-
-
Prepare Peptide Solution:
-
Prepare Dye Stock Solution:
-
Perform the Conjugation Reaction:
-
Add the dye stock solution dropwise to the peptide solution while gently vortexing. The final concentration of DMSO in the reaction mixture should ideally be low (<10%) to avoid peptide precipitation.
-
Incubate the reaction for at least 4 hours at room temperature or overnight on ice.[7] Protect the reaction from light by wrapping the tube in aluminum foil.[13]
-
Protocol 2: Purification by Reverse-Phase HPLC (RP-HPLC)
Purification is essential to remove unreacted free dye and any unlabeled peptide.[14] RP-HPLC is a highly effective method for this separation.[15]
Materials:
-
RP-HPLC system with a UV and/or fluorescence detector
-
C18 column (preparative or semi-preparative)
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Lyophilizer
Methodology:
-
Sample Preparation: Acidify the reaction mixture with a small amount of TFA (to a final concentration of ~0.1%) to stop the reaction and ensure peptide protonation.
-
HPLC Separation:
-
Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5%).
-
Inject the reaction mixture onto the column.
-
Elute the components using a linear gradient of Solvent B (e.g., 5% to 95% Solvent B over 30-40 minutes).
-
Monitor the elution at a wavelength suitable for the dye's absorbance (e.g., ~490 nm for FAM) and the peptide backbone (~220 nm).
-
-
Fraction Collection:
-
The fluorescently labeled peptide is typically more hydrophobic than the unlabeled peptide and will elute later. The free dye may elute at a different time depending on its properties.[16]
-
Collect the fractions corresponding to the major fluorescent peak that is well-separated from the free dye peak.
-
-
Product Recovery:
-
Confirm the purity of the collected fractions using analytical HPLC.
-
Pool the pure fractions and lyophilize (freeze-dry) to obtain the final product as a dry powder. Store protected from light at -20°C or lower.
-
Protocol 3: Characterization of Labeled Peptide
1. Mass Spectrometry (MS):
-
Purpose: To confirm the identity and purity of the final product.[17]
-
Method: Use Electrospray Ionization Mass Spectrometry (ESI-MS). Dissolve a small amount of the lyophilized product in a suitable solvent (e.g., 50% acetonitrile/water).
-
Expected Result: The observed mass should correspond to the theoretical mass of the Met-Thr peptide plus the mass of the fluorescent dye minus the mass of the NHS leaving group.[10]
2. Fluorescence Spectroscopy:
-
Purpose: To verify that the photophysical properties of the fluorophore are intact post-conjugation.[10]
-
Method: Dissolve the labeled peptide in a suitable buffer (e.g., PBS, pH 7.4). Measure the absorbance spectrum to find the excitation maximum and then record the fluorescence emission spectrum.
-
Expected Result: The excitation and emission maxima should be consistent with the known values for the specific fluorophore, although minor shifts can occur upon conjugation.[9]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency | - Incorrect pH of labeling buffer.- Hydrolyzed NHS-ester dye.- Insufficient molar excess of dye. | - Verify buffer pH is 8.3-8.5.[7]- Use fresh, anhydrous DMSO and prepare dye solution immediately before use.[11]- Increase the molar excess of the dye. |
| Multiple Labeled Species | - Not applicable for Met-Thr, but for peptides with multiple amines (e.g., Lys), this indicates over-labeling. | - Reduce the molar excess of the dye or shorten the reaction time. |
| Precipitation During Reaction | - Peptide is not soluble in the final reaction mixture.- High concentration of organic solvent (DMSO/DMF). | - Ensure peptide is fully dissolved before adding the dye.- Keep the volume of added organic solvent to a minimum (<10%). |
| Poor Separation in HPLC | - Inappropriate gradient.- Unsuitable column. | - Optimize the elution gradient to improve resolution between the labeled peptide and free dye.- Ensure the column chemistry (e.g., C18) is appropriate. |
References
- 1. Fluorescent Peptide Labeling Service - Creative Peptides [creative-peptides.com]
- 2. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lumiprobe.com [lumiprobe.com]
- 7. interchim.fr [interchim.fr]
- 8. benchchem.com [benchchem.com]
- 9. Photophysical properties of fluorescently-labeled peptoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
- 12. setabiomedicals.com [setabiomedicals.com]
- 13. peptideweb.com [peptideweb.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Stability Testing of Methionylthreonine in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionylthreonine, a dipeptide composed of methionine and threonine, holds potential in various therapeutic and biotechnological applications. As with all peptide-based products, ensuring its stability in solution is a critical aspect of formulation development and regulatory approval.[1][2] The inherent chemical liabilities of its constituent amino acids—the susceptibility of methionine to oxidation and the potential for hydrolysis of the peptide bond—necessitate a thorough evaluation of its stability profile.[3]
These application notes provide a comprehensive framework for conducting stability testing of this compound in solution. The protocols detailed herein cover forced degradation studies to identify potential degradation pathways and elucidate the intrinsic stability of the molecule, as well as a long-term stability study design to determine shelf-life and optimal storage conditions.[4][5][6] The primary analytical technique utilized for the quantification of this compound and its degradation products is High-Performance Liquid Chromatography (HPLC).[1][4][7][8]
Key Degradation Pathways for Peptides
Peptides are susceptible to various chemical and physical degradation pathways. Understanding these is crucial for designing robust stability studies.[3] Key mechanisms include:
-
Hydrolysis: Cleavage of the peptide (amide) bond, which can be catalyzed by acidic or basic conditions.[3]
-
Oxidation: The methionine residue is particularly prone to oxidation, forming methionine sulfoxide (B87167) and subsequently methionine sulfone.[3]
-
Deamidation: While not directly applicable to this compound, this is a common degradation pathway for peptides containing asparagine or glutamine residues.[3]
-
Racemization: The conversion of an L-amino acid to a D-amino acid, which can impact biological activity.[3]
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies, or stress testing, are designed to accelerate the degradation of a substance to identify likely degradation products and establish stability-indicating analytical methods.[5][6][9] This involves exposing the this compound solution to conditions more severe than those it would typically encounter during storage and use.[3]
Materials and Equipment:
-
This compound reference standard
-
HPLC grade water, acetonitrile, and trifluoroacetic acid (TFA)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter
-
HPLC system with UV detector
-
Thermostatically controlled oven
-
Photostability chamber
-
Volumetric flasks, pipettes, and vials
Procedure:
-
Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of this compound in HPLC grade water.
-
Stress Conditions: Expose aliquots of the stock solution to the following stress conditions as outlined in Table 1.
-
Sample Analysis: At the end of the exposure period, neutralize the acidic and basic samples before diluting all samples to a suitable concentration for HPLC analysis. Analyze the stressed samples alongside an untreated control sample.
Table 1: Forced Degradation Study Conditions
| Stress Condition | Reagent/Condition | Incubation Time | Incubation Temperature |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C |
| Base Hydrolysis | 0.1 M NaOH | 4 hours | 60°C |
| Oxidative Degradation | 3% H₂O₂ | 24 hours | Room Temperature (25°C) |
| Thermal Degradation | None | 72 hours | 80°C |
| Photolytic Degradation | ICH Q1B compliant light | Per ICH Q1B | Room Temperature (25°C) |
Protocol 2: Long-Term Stability Study
This protocol is designed to evaluate the stability of this compound in a specific formulation under defined storage conditions over an extended period.
Procedure:
-
Formulation Preparation: Prepare three batches of the final this compound formulation.
-
Initial Analysis (T=0): Immediately after preparation, analyze samples from each batch to establish the initial concentration, purity, and physical characteristics (e.g., pH, appearance).
-
Storage: Store the batches under the conditions specified in Table 3.
-
Time Points: Withdraw samples for analysis at the designated time points.
-
Analysis: At each time point, perform visual inspection, pH measurement, and HPLC analysis to determine the concentration and purity of this compound.
Data Presentation
The following tables present hypothetical data to illustrate the expected outcomes from the stability studies.
Table 2: Hypothetical Forced Degradation Study Results
| Stress Condition | % this compound Remaining | Major Degradation Product(s) |
| Control | 99.8 | - |
| Acid Hydrolysis | 85.2 | Methionine, Threonine |
| Base Hydrolysis | 78.5 | Methionine, Threonine |
| Oxidative Degradation | 65.4 | This compound Sulfoxide |
| Thermal Degradation | 92.1 | Various minor impurities |
| Photolytic Degradation | 98.5 | Minor impurities |
Table 3: Hypothetical Long-Term Stability Study Data (Storage at 25°C / 60% RH)
| Time Point (Months) | % this compound Remaining | Appearance | pH |
| 0 | 100.0 | Clear, colorless solution | 6.5 |
| 3 | 99.5 | Clear, colorless solution | 6.5 |
| 6 | 98.9 | Clear, colorless solution | 6.4 |
| 12 | 97.8 | Clear, colorless solution | 6.4 |
| 24 | 95.2 | Clear, colorless solution | 6.3 |
Visualizations
Caption: Experimental workflow for the forced degradation study of this compound.
Caption: Potential degradation pathways of this compound in solution.
References
- 1. Stability Testing for Peptide and Protein-Based Drugs: Regulatory and Analytical Best Practices – StabilityStudies.in [stabilitystudies.in]
- 2. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | Semantic Scholar [semanticscholar.org]
- 3. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 4. benchchem.com [benchchem.com]
- 5. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 6. biopharmaspec.com [biopharmaspec.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein Forced Degradation Studies [intertek.com]
Troubleshooting & Optimization
Improving Methionylthreonine synthesis yield and purity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of Methionylthreonine (Met-Thr) synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and actionable solutions in a straightforward question-and-answer format.
Q1: Why is my final yield of this compound lower than expected?
Low yield in dipeptide synthesis can stem from several factors, primarily incomplete coupling reactions or loss of peptide during workup and purification.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Coupling | - Optimize Coupling Reagents: Switch to a more efficient coupling reagent like HATU or HCTU, especially if steric hindrance is a concern.[1] - Increase Reagent Equivalents: Use a higher excess of the protected amino acid and coupling reagents. - Extend Reaction Time: Allow the coupling reaction to proceed for a longer duration to ensure completion. - Perform a Double Coupling: After the initial coupling, repeat the step with a fresh solution of activated amino acid.[2] |
| Poor Resin Swelling | - Solvent Selection: Ensure the resin is adequately swollen in a suitable solvent like DMF or NMP before synthesis.[3] |
| Peptide Aggregation | - Chaotropic Agents: Add chaotropic salts to the reaction mixture to disrupt hydrogen bonding. - Elevated Temperature: Perform the coupling at a higher temperature to reduce aggregation. |
| Loss During Cleavage/Precipitation | - Optimize Cleavage Cocktail: Use a scavenger cocktail appropriate for methionine-containing peptides to prevent side reactions. - Efficient Precipitation: Ensure complete precipitation by using a sufficient volume of cold diethyl ether.[4] |
Q2: My final product shows significant impurities upon analysis. How can I improve the purity of my this compound?
Impurities in synthetic peptides often arise from side reactions during synthesis or incomplete removal of protecting groups.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Methionine Oxidation | - Use Scavengers: During the final cleavage from the solid support, the thioether side chain of methionine is susceptible to oxidation.[5] Incorporate scavengers like dithiothreitol (B142953) (DTT) or thioanisole (B89551) in the cleavage cocktail to minimize the formation of methionine sulfoxide.[6] |
| Diketopiperazine Formation | - Choice of Resin: This side reaction is common at the dipeptide stage. Using a sterically hindered resin, such as 2-chlorotrityl chloride resin, can suppress diketopiperazine formation.[7] |
| Racemization | - Appropriate Coupling Reagents: Some coupling reagents can increase the risk of racemization. Use additives like Oxyma Pure to minimize this side reaction.[8] |
| Incomplete Deprotection | - Monitor Fmoc Removal: Ensure complete removal of the Fmoc protecting group by monitoring the deprotection step, for example, using a UV detector on an automated synthesizer.[9] - Fresh Reagents: Use fresh, high-quality deprotection reagents (e.g., 20% piperidine (B6355638) in DMF). |
| Deletion Sequences | - Capping: After each coupling step, "cap" any unreacted amino groups with acetic anhydride (B1165640) to prevent the formation of deletion sequences.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the typical expected yield and purity for this compound synthesis?
For a straightforward dipeptide synthesis like this compound under optimized conditions, a crude yield of 60-80% is generally achievable.[3] After purification by methods such as reverse-phase HPLC, a purity of >95% is a common target for most research applications. For more demanding applications like clinical trials, a purity of >98% may be required.[2]
Q2: Which coupling reagent is best for synthesizing this compound?
The choice of coupling reagent significantly impacts both yield and purity. While standard carbodiimides like DIC can be effective, more advanced uronium/aminium or phosphonium (B103445) salt-based reagents often provide better results, especially in preventing side reactions.
Comparative Data on Coupling Reagent Efficiency (Model: Aib-Enkephalin Pentapeptide)
| Coupling Reagent/Additive | Solvent | Resin Type | Crude Yield (%) | Crude Purity (%) | Reference |
| DIC/Oxyma Pure | 2-MeTHF | Polystyrene | 97.0 | >95 | [4][10] |
| DIC/Oxyma Pure | DMF | Polystyrene | 42.8 | ~85 | [4][10] |
| HATU | DMF | Polystyrene | >90 | >95 | [1] |
| HBTU | DMF | Polystyrene | ~90 | ~90 | [1][3] |
This data is for a model pentapeptide but illustrates the relative efficiencies of different coupling systems.
Q3: What is the biological relevance of this compound?
This compound is a dipeptide that can be formed from the breakdown of proteins.[7] While most dipeptides are intermediates in amino acid metabolism, some, including those containing methionine, have been investigated for their potential roles as signaling molecules and antioxidants.[11][12][13] Methionine-containing dipeptides have been studied for their ability to serve as a source of methionine for protein synthesis.[11]
Q4: What analytical methods are recommended for assessing the purity of this compound?
The standard methods for determining the purity of synthetic peptides are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).[2]
-
RP-HPLC: This technique separates the target peptide from impurities based on hydrophobicity. Purity is calculated by comparing the peak area of the desired peptide to the total area of all peaks.[14]
-
Mass Spectrometry (MS): This method confirms the molecular weight of the synthesized peptide, ensuring the correct product has been formed. When coupled with HPLC (LC-MS), it provides both purity and identity information.[15]
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound (Fmoc-Strategy)
This protocol outlines the manual synthesis of this compound on a Rink Amide resin for a C-terminal amide.
1. Resin Preparation:
-
Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel with gentle agitation.[5][16]
2. First Amino Acid Coupling (Fmoc-Thr(tBu)-OH):
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF twice (3 minutes, then 10 minutes). Wash the resin thoroughly with DMF.[5]
-
Amino Acid Activation: In a separate vial, pre-activate Fmoc-Thr(tBu)-OH (3 eq.) with HCTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to confirm the absence of free primary amines (negative result indicated by yellow beads).[5]
-
Washing: Wash the resin with DMF.
3. Second Amino Acid Coupling (Fmoc-Met-OH):
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound threonine by treating with 20% piperidine in DMF as described above. Wash with DMF.
-
Amino Acid Activation: Pre-activate Fmoc-Met-OH (3 eq.) with HCTU (2.9 eq.) and DIPEA (6 eq.) in DMF.
-
Coupling: Add the activated methionine solution to the resin and agitate for 1-2 hours.
-
Monitoring & Washing: Perform a Kaiser test and wash the resin as in the previous step.
4. Cleavage and Deprotection:
-
Wash the resin with dichloromethane (B109758) (DCM) and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/H₂O/Thioanisole/EDT (92.5:2.5:2.5:2.5) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide pellet under vacuum.
Protocol 2: Purification of this compound by RP-HPLC
1. Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 0.1% TFA in water/acetonitrile).
2. Chromatographic Conditions:
-
Column: C18 stationary phase.[10]
-
Mobile Phase A: 0.1% TFA in water.[10]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[10]
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B (e.g., 5% to 65% B over 30 minutes) is typically used.[10]
-
Flow Rate: 1.0 mL/min for an analytical column.
-
Detection: UV absorbance at 214-220 nm.[14]
3. Fraction Collection and Analysis:
-
Collect fractions corresponding to the main peptide peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity by MS.
-
Pool the fractions with the desired purity (>95%).
-
Lyophilize the pooled fractions to obtain the final purified peptide.
Visualizations
Caption: Workflow for the solid-phase synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. 肽偶联剂选择指南 [sigmaaldrich.cn]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. researchgate.net [researchgate.net]
- 4. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Methionine in Proteins: It’s not just for protein initiation anymore - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human Metabolome Database: Showing metabocard for Methionyl-Threonine (HMDB0028983) [hmdb.ca]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Deep Learning for Prediction and Optimization of Fast-Flow Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Methionine Partially Replaced by Methionyl-Methionine Dipeptide Improves Reproductive Performance over Methionine Alone in Methionine-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. hplc.eu [hplc.eu]
- 15. thieme-connect.com [thieme-connect.com]
- 16. en.bio-protocol.org [en.bio-protocol.org]
Technical Support Center: Preventing Oxidation of Methionine Residues in Methionylthreonine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent and address the oxidation of the methionine residue in Methionylthreonine during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is methionine oxidation and why is it a concern for this compound?
Methionine, a sulfur-containing amino acid, is highly susceptible to oxidation. The thioether side chain of the methionine residue in this compound can be oxidized to form methionine sulfoxide (B87167), which corresponds to a mass increase of +16 Daltons (Da), or further to methionine sulfone, showing a +32 Da mass shift.[1] This modification can alter the physicochemical properties, structure, and biological activity of the dipeptide.
Q2: At which stages of my experiment is this compound most likely to become oxidized?
Methionine oxidation can occur at various stages of your experimental workflow:
-
During Synthesis: While less common, oxidation can happen during peptide synthesis. To mitigate this, ensure you are using high-quality, fresh reagents and consider performing the synthesis under an inert atmosphere, such as nitrogen or argon.[1]
-
During Cleavage: The final cleavage of the peptide from the solid support and removal of side-chain protecting groups using strong acids like trifluoroacetic acid (TFA) is a primary risk stage for oxidation.[1]
-
During Sample Preparation: Exposure to atmospheric oxygen, reactive oxygen species (ROS) from other sample components, or harsh chemical treatments can induce oxidation.[2]
-
During LC-MS/MS Analysis: Oxidation can even occur within the electrospray ionization (ESI) source of the mass spectrometer or on the chromatography column itself over long-term use.[2][3]
-
During Storage and Handling: Improper storage can lead to oxidation. It is recommended to store purified this compound under an inert atmosphere at low temperatures and to avoid repeated freeze-thaw cycles.[1]
Q3: How can I detect methionine oxidation in my this compound sample?
The two most common and definitive methods for detecting methionine oxidation are:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Oxidized peptides are more polar and will typically elute earlier than the non-oxidized form.[1][4]
-
Mass Spectrometry (MS): This is a highly accurate method that identifies oxidation by detecting a mass increase of +16 Da for each oxidized methionine residue (methionine sulfoxide).[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| My mass spectrometry analysis shows a significant peak with a +16 Da mass increase.[1] | Inappropriate Cleavage Cocktail: The cleavage cocktail used did not adequately protect the methionine residue from oxidation. | Use a cleavage cocktail specifically designed to minimize methionine oxidation. "Reagent K" or cocktails containing dithiothreitol (B142953) (DTT) are effective. For peptides also containing cysteine, a combination of trimethylsilyl (B98337) chloride (TMSCl) and triphenylphosphine (B44618) (PPh₃) in the cleavage solution can eradicate oxidation.[1][5] |
| Oxidation During Synthesis: Reagents may be of poor quality or the synthesis environment may not be inert. | Ensure high-quality, fresh reagents are used. Perform the synthesis under an inert atmosphere (e.g., nitrogen or argon).[1] | |
| Oxidation During Storage or Handling: Improper storage conditions can lead to oxidation over time. | Store the purified peptide under an inert atmosphere and at a low temperature. Avoid repeated freeze-thaw cycles.[1] | |
| Unexpected peaks appear in my HPLC chromatogram, eluting earlier than the main this compound peak. | Oxidation of this compound: The earlier eluting peaks are likely the more polar oxidized forms of the dipeptide. | Confirm the identity of the unexpected peaks using mass spectrometry. If oxidation is confirmed, implement preventative measures during synthesis, cleavage, and storage.[1][4] |
| I need to accurately quantify the extent of oxidation in my sample, but I'm concerned about inducing oxidation during the analysis itself. | Artifactual Oxidation: Oxidation can occur during sample preparation and analysis, leading to an overestimation of the initial oxidation level.[6][7] | To accurately determine the level of methionine sulfoxide, a method of isotope labeling and LC-MS peptide mapping can be used. In this method, methionine residues in the protein are fully oxidized using hydrogen peroxide enriched with ¹⁸O-atoms before sample preparation. The 2 Da molecular weight difference between naturally occurring methionine sulfoxide and that generated by ¹⁸O-hydrogen peroxide oxidation is used to differentiate and calculate the original level of methionine sulfoxide in the sample.[7][8][9] |
Experimental Protocols
Protocol 1: Cleavage Cocktail to Prevent Methionine Oxidation
This protocol utilizes a cleavage cocktail containing scavengers to minimize oxidation during the final cleavage step.[1][5]
Materials:
-
This compound-resin
-
Trifluoroacetic acid (TFA)
-
Anisole
-
Trimethylsilyl chloride (TMSCl)
-
Dimethyl sulfide (B99878) (Me₂S)
-
Triphenylphosphine (PPh₃)
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Prepare the cleavage cocktail: For peptides without cysteine, a mixture of TFA/Anisole/TMSCl/Me₂S (85:5:5:5) containing 1 mg of PPh₃ per mL of reagent is effective.[5]
-
Add the cleavage cocktail to the dried peptidyl-resin (approximately 10 mL per gram of resin).[1]
-
Stir the mixture at room temperature for 2-3 hours.[1]
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide under a vacuum.
Protocol 2: Reduction of Methionine Sulfoxide
If methionine oxidation has already occurred, this protocol can be used to reduce the methionine sulfoxide (Met(O)) back to methionine.[1][10]
Materials:
-
Oxidized this compound
-
Ammonium (B1175870) iodide (NH₄I)
-
Dimethyl sulfide (DMS)
-
Water
Procedure:
-
Dissolve the oxidized peptide in a suitable solvent, such as a mixture of acetonitrile and water.
-
Prepare a solution of ammonium iodide and dimethyl sulfide in water. A typical concentration is a 10-fold molar excess of each reagent relative to the peptide.[1]
-
Add the NH₄I/DMS solution to the dissolved peptide.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by HPLC and mass spectrometry. Reaction times will vary depending on the extent of oxidation.
-
Once the reduction is complete, purify the peptide using standard chromatographic techniques.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Accurate determination of protein methionine oxidation by stable isotope labeling and LC-MS analysis. | Semantic Scholar [semanticscholar.org]
- 10. biotage.com [biotage.com]
Technical Support Center: Methionylthreonine Solubility in Aqueous Buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dipeptide Methionylthreonine. The information is designed to address common solubility challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common aqueous buffers?
Q2: Which factors can influence the solubility of this compound?
A2: Several factors can significantly impact the solubility of peptides like this compound:
-
pH: The pH of the buffer solution can affect the charge state of the N-terminal amino group and the C-terminal carboxyl group. While this compound is neutral overall, slight shifts in pH can influence its solubility.
-
Temperature: Generally, increasing the temperature can enhance the solubility of peptides.[2] However, excessive heat should be avoided to prevent degradation.
-
Ionic Strength: The salt concentration of the buffer can either increase or decrease peptide solubility through "salting-in" or "salting-out" effects.
-
Co-solvents: The addition of small amounts of organic solvents like Dimethyl Sulfoxide (DMSO) or ethanol (B145695) can significantly improve the solubility of peptides that are difficult to dissolve in purely aqueous solutions.[3]
-
Peptide Purity and Form: The purity of the peptide and whether it is in a salt form (e.g., TFA salt) can affect its solubility characteristics.
Q3: My this compound solution appears cloudy or has precipitates. What should I do?
A3: Cloudiness or precipitation indicates that the peptide is not fully dissolved. Here are some troubleshooting steps:
-
Sonication: Gentle sonication can help to break up aggregates and facilitate dissolution.
-
Gentle Warming: Warming the solution slightly (e.g., to 37°C) may improve solubility. Avoid excessive heat.
-
pH Adjustment: If your experimental conditions allow, a slight adjustment of the buffer's pH (further from the peptide's isoelectric point) might increase solubility.
-
Addition of a Co-solvent: For neutral peptides that are difficult to dissolve, adding a small amount of an organic solvent like DMSO is a common strategy.[1][3] Start with a small volume and gradually add more while observing the solution. Be mindful that the final concentration of the organic solvent should be compatible with your downstream applications.
-
Centrifugation: Before use in an experiment, it is good practice to centrifuge the peptide solution to pellet any undissolved material.[3]
Q4: How should I store this compound solutions to ensure stability?
A4: Peptides containing methionine are susceptible to oxidation.[4] To ensure the stability of your this compound solution:
-
Storage Temperature: Store stock solutions at -20°C or -80°C.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[5][6][7]
-
Oxygen-free Environment: For long-term storage, using oxygen-free solvents and storing under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation of the methionine residue.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound powder does not dissolve in the aqueous buffer. | The peptide has low intrinsic solubility in the chosen buffer at the desired concentration. | 1. Try dissolving in sterile, distilled water first.[1]2. Gently sonicate the solution.3. Warm the solution slightly.4. If the above fails, dissolve the peptide in a minimal amount of an organic solvent like DMSO and then slowly add the aqueous buffer to the desired concentration.[1][3] |
| The peptide solution is hazy or contains visible particles. | The peptide has exceeded its solubility limit or has aggregated. | 1. Centrifuge the solution to remove any undissolved peptide before use.[3]2. Try preparing a more dilute solution.3. Re-evaluate the dissolution method; a different co-solvent or pH might be necessary. |
| Loss of peptide activity over time in solution. | The peptide may be degrading, possibly due to oxidation of the methionine residue or hydrolysis. | 1. Store stock solutions at -80°C in small aliquots to minimize freeze-thaw cycles.[5][6][7]2. For critical applications, prepare fresh solutions before each experiment.3. Consider using degassed buffers and storing under an inert gas to prevent oxidation. |
| Inconsistent experimental results. | Incomplete dissolution leading to inaccurate concentration of the active peptide. | 1. Ensure the peptide is fully dissolved before use. A clear solution should be obtained.2. Always centrifuge the solution before taking an aliquot for your experiment.[3]3. Perform a solubility test to determine the optimal solvent and concentration for your specific batch of peptide.[3] |
Quantitative Data Summary
While specific solubility values for this compound are not widely published, the following table provides a general guideline for the expected solubility of neutral dipeptides in common buffers. These are starting points for your own experimental determination.
| Buffer | pH | Expected Solubility Range | Notes |
| Phosphate-Buffered Saline (PBS) | 7.4 | Low to Moderate | A common physiological buffer. For neutral peptides, solubility can be limited. |
| Tris-HCl | 7.4 | Low to Moderate | Another widely used buffer in biological research.[8][9][10][11][12] |
| Acetate Buffer | 5.0 | Potentially Higher | At a pH further from its isoelectric point, the peptide may carry a slight positive charge, which could enhance solubility.[13][14] |
| Deionized Water | ~7.0 | Moderate | A good starting point for solubility testing of neutral peptides.[1] |
Experimental Protocols
Protocol for Determining the Solubility of this compound
This protocol outlines a general method for determining the solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound (lyophilized powder)
-
Selected Aqueous Buffer (e.g., PBS pH 7.4, Tris-HCl pH 7.4)
-
Organic Co-solvent (e.g., DMSO, optional)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
-
Spectrophotometer or HPLC system for concentration measurement
Procedure:
-
Prepare a series of peptide concentrations:
-
Weigh out a small, precise amount of lyophilized this compound.
-
Prepare a high-concentration stock solution by dissolving the peptide in the chosen buffer (or a minimal amount of co-solvent followed by the buffer).
-
Create a dilution series from the stock solution in the same buffer.
-
-
Equilibration:
-
Incubate the prepared solutions at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 2 hours) with gentle agitation to ensure equilibrium is reached.
-
-
Separation of Undissolved Peptide:
-
Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10-15 minutes to pellet any undissolved peptide.
-
-
Quantification of Soluble Peptide:
-
Carefully collect the supernatant without disturbing the pellet.
-
Measure the concentration of the dissolved peptide in the supernatant using a suitable analytical method such as UV-Vis spectrophotometry (if the peptide has a chromophore or by using a colorimetric assay) or RP-HPLC with a standard curve.
-
-
Determination of Solubility Limit:
-
The highest concentration at which no pellet is observed after centrifugation, and the solution remains clear, is considered the solubility limit under the tested conditions.
-
Visualizations
Signaling Pathways
Methionine metabolism is intricately linked to key cellular signaling pathways, notably the mTOR pathway, which is a central regulator of cell growth and metabolism. The availability of methionine and its metabolite S-adenosylmethionine (SAM) influences mTORC1 activity.[15][16] Furthermore, the oxidation of methionine residues in proteins can act as a post-translational modification that interfaces with phosphorylation-based signaling cascades.[17]
Caption: Interplay of Methionine Metabolism with mTOR and Redox Signaling.
Experimental Workflow
The following diagram illustrates a typical workflow for troubleshooting the solubility of this compound.
Caption: Workflow for Troubleshooting this compound Solubility.
References
- 1. genscript.com [genscript.com]
- 2. biomedgrid.com [biomedgrid.com]
- 3. jpt.com [jpt.com]
- 4. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review | MDPI [mdpi.com]
- 5. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. TRIS / HCl Buffer 0.1 mol/l, pH 7.4 [morphisto.de]
- 9. researchgate.net [researchgate.net]
- 10. neb.com [neb.com]
- 11. mdanderson.org [mdanderson.org]
- 12. bio-rad.com [bio-rad.com]
- 13. Acetate Buffer (0.1 M, pH 5.0) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 14. Acetate Buffer (pH 3.6 to 5.6) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 15. Sensing and Signaling of Methionine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting Methionine Metabolism Reveals AMPK-SAMTOR Signaling as a Therapeutic Vulnerability in Prostate Cancer [mdpi.com]
- 17. Convergent signaling pathways--interaction between methionine oxidation and serine/threonine/tyrosine O-phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Degradation pathways of Methionylthreonine under experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of the dipeptide Methionylthreonine (Met-Thr) under experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathways for this compound involve the hydrolysis of the peptide bond and modifications to the amino acid side chains. The most common degradation routes are:
-
Peptide Bond Hydrolysis: Cleavage of the amide bond between methionine and threonine, resulting in the individual amino acids.[][2][3] This is often accelerated by acidic or alkaline conditions.
-
Methionine Oxidation: The thioether side chain of methionine is highly susceptible to oxidation, forming methionine sulfoxide (B87167) and, under stronger conditions, methionine sulfone.[4][5][6][7][8][9] The N-terminal position of methionine can make it particularly vulnerable to oxidation.[10]
-
Threonine Degradation: The threonine residue can also undergo degradation, particularly under alkaline conditions, although it is generally more stable than methionine to oxidation.[]
Q2: What are the expected degradation products of this compound?
A2: Based on the primary degradation pathways, the expected degradation products include:
-
Methionine
-
Threonine
-
Methionine sulfoxide
-
Methionine sulfone
-
This compound sulfoxide
-
This compound sulfone
Q3: Which analytical techniques are best suited for studying this compound degradation?
A3: A combination of chromatographic and mass spectrometric techniques is recommended for a comprehensive analysis of this compound degradation.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a robust method for separating this compound from its degradation products.
-
Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) allows for the identification of degradation products by their mass-to-charge ratio. This is particularly useful for confirming the presence of oxidized species.
-
Amino Acid Analysis: After complete hydrolysis, amino acid analysis can be used to quantify the remaining methionine and threonine.[11]
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram
Symptom: Multiple unexpected peaks appear in the HPLC chromatogram after subjecting this compound to stress conditions.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Oxidation of Methionine | - Confirm the identity of the new peaks using LC-MS. Oxidized forms will have a mass increase of +16 Da (sulfoxide) or +32 Da (sulfone).- If oxidation is confirmed, consider adding an antioxidant to your formulation or performing experiments under an inert atmosphere (e.g., nitrogen or argon).[6] |
| Peptide Bond Hydrolysis | - Analyze the sample for the presence of free methionine and threonine.- Adjust the pH of your experimental conditions to be closer to neutral, where peptide bonds are generally more stable. |
| Buffer or Excipient Degradation | - Run a blank sample containing only the buffer and excipients under the same stress conditions to identify any peaks originating from their degradation. |
| Contamination | - Ensure all glassware and reagents are clean and of high purity. |
Issue 2: Poor Recovery of this compound
Symptom: The concentration of this compound is significantly lower than expected after the experiment, with no corresponding major degradation peaks.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Adsorption to Surfaces | - Use low-adsorption vials and labware.- Consider adding a small amount of an organic solvent or a surfactant to your sample diluent. |
| Precipitation | - Check the solubility of this compound in your experimental buffer at the tested concentrations and temperatures.- Visually inspect for any precipitate in your samples. |
| Incomplete Dissolution | - Ensure the dipeptide is fully dissolved before starting the experiment. Sonication may aid in dissolution. |
Issue 3: Inconsistent Degradation Rates
Symptom: High variability in the percentage of degradation observed across replicate experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Stress Conditions | - Ensure precise control over temperature, pH, and light exposure in all experiments.- Use a calibrated oven, pH meter, and photostability chamber. |
| Variability in Sample Preparation | - Standardize all sample preparation steps, including weighing, dissolution, and dilution.- Use calibrated pipettes and balances. |
| Oxygen Exposure | - For oxidation studies, ensure consistent exposure to oxygen. For preventing oxidation, ensure consistent deoxygenation of buffers. |
Experimental Protocols
Protocol 1: Forced Degradation by Oxidation
Objective: To assess the oxidative stability of this compound.
Materials:
-
This compound
-
Hydrogen peroxide (H₂O₂) solution (e.g., 0.1%, 0.5%, 3%)[7]
-
Phosphate buffered saline (PBS), pH 7.4
-
HPLC system with UV detector
-
LC-MS system
Procedure:
-
Prepare a stock solution of this compound in PBS.
-
To separate aliquots of the stock solution, add different concentrations of H₂O₂.
-
Incubate the samples at a controlled temperature (e.g., room temperature or 40°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, take an aliquot of the sample and quench the reaction by adding an antioxidant like methionine or catalase.
-
Analyze the samples by HPLC and LC-MS to identify and quantify the degradation products.
Expected Outcome: Formation of this compound sulfoxide and potentially this compound sulfone.
Protocol 2: Forced Degradation by Hydrolysis (Acid and Base)
Objective: To evaluate the stability of the peptide bond in this compound under acidic and alkaline conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M, 1 M)
-
HPLC system with UV detector
Procedure:
-
Prepare a stock solution of this compound in water.
-
For acid hydrolysis, add HCl to an aliquot of the stock solution to the desired final concentration.
-
For alkaline hydrolysis, add NaOH to another aliquot to the desired final concentration.
-
Incubate the samples at a controlled temperature (e.g., 60°C or 80°C) for a defined period.
-
At each time point, take an aliquot and neutralize it (add NaOH to the acidic sample and HCl to the alkaline sample).
-
Analyze the samples by HPLC to quantify the remaining this compound and the formation of free methionine and threonine.
Expected Outcome: Decrease in the concentration of this compound and an increase in the concentrations of free methionine and threonine.
Quantitative Data Summary
The following tables provide representative data from forced degradation studies on a hypothetical this compound sample.
Table 1: Oxidative Degradation of this compound with H₂O₂ at 40°C
| Time (hours) | % this compound Remaining | % this compound Sulfoxide | % Other Degradants |
| 0 | 100 | 0 | 0 |
| 2 | 85.2 | 14.1 | 0.7 |
| 4 | 72.5 | 26.3 | 1.2 |
| 8 | 55.1 | 42.8 | 2.1 |
| 24 | 20.7 | 75.9 | 3.4 |
Table 2: Hydrolytic Degradation of this compound at 80°C
| Condition | Time (hours) | % this compound Remaining | % Hydrolysis |
| 0.1 M HCl | 4 | 92.3 | 7.7 |
| 0.1 M HCl | 24 | 65.8 | 34.2 |
| 0.1 M NaOH | 4 | 88.5 | 11.5 |
| 0.1 M NaOH | 24 | 52.1 | 47.9 |
Visualizations
Degradation Pathways of this compound
Caption: Primary degradation pathways of this compound.
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for forced degradation studies.
References
- 2. Khan Academy [khanacademy.org]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. Selective oxidation of methionine residues in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidation of Methionine Residues in Polypeptide Ions via Gas-Phase Ion/Ion Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Forced Degradation Testing as Complementary Tool for Biosimilarity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-Terminal Methionine Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. L-THREONINE INDUCES HEAT SHOCK PROTEIN EXPRESSION AND DECREASES APOPTOSIS IN HEAT STRESSED INTESTINAL EPITHELIAL CELLS - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing HPLC separation of Methionylthreonine from byproducts
Welcome to the Technical Support Center for the HPLC analysis of Methionylthreonine. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions for optimizing the separation of this compound from its common byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect during the synthesis of this compound?
During solid-phase peptide synthesis (SPPS) of peptides containing methionine, two common side reactions are oxidation and S-alkylation (tert-butylation).[1] The thioether side chain of methionine is highly susceptible to oxidation, which can result in the formation of methionine sulfoxide, a byproduct with a mass increase of 16 Da.[2] Other potential impurities include synthesis by-products and dimerization products.[3]
Q2: What is a good starting point for an HPLC column and mobile phase to separate this compound and its byproducts?
For peptide analysis, a reversed-phase C18 column is a common and effective starting point.[4] Wide-pore columns (e.g., 300 Å) are generally recommended for peptides, as they allow for better diffusion and interaction with the stationary phase.[4][5]
A typical mobile phase system consists of:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[4]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (B52724).[4]
Acetonitrile is a common organic solvent choice for peptide analysis, and adjusting its concentration gradient is a powerful tool for optimizing separation.[4]
Q3: My peaks are not well separated. How can I improve the resolution?
Poor resolution is a common issue. A good first step is to switch from an isocratic method to a gradient elution.[4][6] If you are already using a gradient, try making it shallower (e.g., decreasing the %B change per minute) to improve the separation of closely eluting peaks.[4][6] Other key factors that influence resolution include the column's stationary phase, particle size, and length, as well as the mobile phase composition.[4][7][8]
Troubleshooting Guides
Issue 1: Poor Peak Resolution or Co-eluting Peaks
If you are observing broad peaks or peaks that are not fully separated, consider the following optimization strategies.
Optimization of HPLC Parameters for Peptide Separation
| Parameter | Recommendation | Rationale |
| Gradient Slope | Decrease the gradient slope (e.g., from 2%/min to 0.5%/min of organic solvent). | A shallower gradient increases the time analytes spend separating on the column, which is effective for resolving closely eluting peaks.[4][6] |
| Column Chemistry | If using a C18 column, consider trying a C8 or C4 stationary phase. | Changing the stationary phase alters the hydrophobicity and can change the elution order and selectivity of the separation.[4] |
| Particle Size | Use a column with smaller particles (e.g., 3 µm or sub-2 µm). | Smaller particles lead to higher column efficiency and sharper peaks, which directly improves resolution.[4][7] |
| Column Length | Increase the column length (e.g., from 150 mm to 250 mm). | A longer column provides more theoretical plates, leading to better separation of complex mixtures.[4] |
| Temperature | Increase the column temperature (e.g., from 30°C to 50°C). | Higher temperatures can decrease mobile phase viscosity, improve mass transfer, and sometimes change separation selectivity.[5][6] |
Method Optimization Workflow
The following workflow provides a systematic approach to improving peak resolution.
Caption: A logical workflow for HPLC method optimization.
Issue 2: Asymmetric (Tailing) Peaks
Peak tailing is a common problem where a peak's trailing edge is broader than its leading edge. This can compromise accurate integration and resolution.[9][10]
Q: What causes my peaks to tail and how can I fix it?
Peak tailing can be caused by either chemical or physical issues.[11]
-
Chemical Causes: Secondary interactions between the analyte and the stationary phase are a primary cause. For peptides containing basic residues, interactions with acidic silanol (B1196071) groups on the silica (B1680970) surface of the column can lead to tailing.[12][13]
-
Physical Causes: Issues like a void at the top of the column, excessive extra-column volume (e.g., long tubing), or poorly made fittings can cause all peaks in the chromatogram to tail.[9][11]
Troubleshooting Peak Tailing
The diagram below outlines a decision-making process for troubleshooting peak tailing.
Caption: A decision tree for troubleshooting HPLC peak tailing.
Issue 3: Ghost Peaks in the Chromatogram
Ghost peaks are unexpected peaks that appear in a chromatogram, which are not related to the injected sample.[14]
Q: I see extra peaks in my blank runs. What are these "ghost peaks" and where do they come from?
Ghost peaks can originate from several sources, including contamination in the mobile phase, sample carryover from previous injections, or bleed from system components like seals and tubing.[15][16] In gradient elution, impurities from the mobile phase (especially the aqueous component) can accumulate on the column at low organic concentrations and then elute as the gradient strength increases, appearing as peaks.[17]
To identify the source of ghost peaks:
-
Run a Blank Gradient: Inject a blank (mobile phase) to see if the peaks are still present. If they are, the source is likely the HPLC system or the mobile phase itself.[14][16]
-
Isolate Components: Systematically test individual components. For example, inject pure solvent that you use for your sample to check for contamination from the solvent or the vial.[14]
-
Check Mobile Phase: Use freshly prepared, high-purity (HPLC-grade) solvents and water. Contamination of the mobile phase bottles is a common source of ghost peaks.[14][15]
Experimental Protocols
Protocol 1: Mobile Phase Preparation
This protocol outlines the preparation of a standard mobile phase for reversed-phase HPLC of peptides.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), HPLC-grade
-
Sterile, filtered solvent bottles
-
0.2 µm or 0.45 µm solvent filters
Methodology:
-
Mobile Phase A (Aqueous):
-
Measure 1000 mL of HPLC-grade water into a clean solvent bottle.
-
Carefully add 1.0 mL of TFA to the water (for a 0.1% v/v solution).
-
Mix thoroughly.
-
Degas the solution using vacuum filtration, sonication, or helium sparging.
-
-
Mobile Phase B (Organic):
-
Measure 1000 mL of HPLC-grade ACN into a clean solvent bottle.
-
Carefully add 1.0 mL of TFA to the ACN.
-
Mix thoroughly.
-
Degas the solution.
-
-
Ensure both mobile phase bottles are correctly labeled and connected to the appropriate HPLC lines.
Protocol 2: General Gradient Method for Peptide Separation
This protocol provides a starting point for developing a gradient elution method for this compound.
Objective: To achieve a baseline separation of the main peptide from its potential byproducts.
Instrumentation and Materials:
-
HPLC system with a gradient pump and UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size, 300 Å pore size).[4]
-
Mobile Phase A: 0.1% TFA in water.[4]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[4]
-
Sample: this compound dissolved in Mobile Phase A.
Methodology:
-
Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10-15 column volumes.
-
Injection: Inject the prepared sample.
-
Initial Scouting Gradient:
-
Run a linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes.
-
Hold at 95% B for 5 minutes to wash the column.
-
Return to initial conditions (5% B) and re-equilibrate.
-
-
Gradient Refinement:
-
Based on the scouting run, identify the approximate %B at which the target peaks elute.
-
Design a shallower gradient around this elution window to improve resolution. For example, if peaks elute between 20% and 40% B, you could run a gradient of 15% to 45% B over 45 minutes.
-
References
- 1. researchgate.net [researchgate.net]
- 2. biotage.com [biotage.com]
- 3. Impurity profiling of L-methionine by HPLC on a mixed mode column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 6. mastelf.com [mastelf.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromtech.com [chromtech.com]
- 9. chromtech.com [chromtech.com]
- 10. uhplcs.com [uhplcs.com]
- 11. m.youtube.com [m.youtube.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 14. Ghost Peaks in HPLC - 5 common sources - Axion Labs [axionlabs.com]
- 15. biorelevant.com [biorelevant.com]
- 16. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 17. researchgate.net [researchgate.net]
Troubleshooting low signal in Methionylthreonine mass spectrometry
Welcome to the technical support center for troubleshooting mass spectrometry experiments involving Methionylthreonine. This guide provides answers to frequently asked questions and detailed troubleshooting steps to address issues of low signal intensity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Sample Preparation
Question: I'm observing a very low signal or no signal at all for this compound. Where should I start troubleshooting?
Answer: A complete loss of signal often points to a single critical failure point. A logical first step is to systematically isolate the problem by examining the three main components of the workflow: the sample extraction/preparation, the liquid chromatography (LC) system, and the mass spectrometer (MS).[1] Start by preparing a fresh, known concentration of a this compound standard and inject it directly into the mass spectrometer to confirm the MS is functioning correctly.[1] If a signal is observed, the issue likely lies within your sample preparation or the LC system.
Question: How can sample quality affect the signal intensity of this compound?
Answer: Sample quality is critical for achieving a strong signal in mass spectrometry. Several factors during sample preparation can lead to low signal intensity:
-
High Salt Concentration: Salts, especially sodium and phosphate, can suppress the electrospray ionization (ESI) process, leading to a significant drop in signal.[2][3] If high salt concentrations are suspected, an additional desalting step is recommended.[2]
-
Detergent Contamination: Detergents used in sample lysis and preparation can interfere with ionization and should be removed before MS analysis.[2]
-
Low Analyte Concentration: The concentration of this compound in your sample might be below the detection limit of the instrument.[4] Consider concentrating your sample or adjusting the preparation protocol to enrich for the analyte of interest.[5]
-
Sample Degradation: Peptides containing methionine are susceptible to oxidation, which can alter their mass and ionization efficiency.[2][6] Additionally, spontaneous degradation can occur, especially at elevated temperatures.[7] It is crucial to handle samples at low temperatures (4°C) and use fresh buffers.[8]
Question: My this compound sample is part of a complex mixture. Could other components be interfering with its signal?
Answer: Yes, this is a common issue known as "ion suppression." In a complex mixture, other components can compete with this compound during the ionization process, reducing its signal intensity.[9] Highly abundant proteins or other peptides can mask the signal of your target analyte.[5] To mitigate this, consider sample fractionation, depletion of high-abundance proteins, or enrichment strategies specific to your peptide.[9]
Question: What are the best practices for preventing this compound degradation during sample preparation?
Answer: Methionine residues are particularly prone to oxidation during sample preparation and analysis.[2][6] This can be caused by exposure to air, certain chemicals, or conditions during electrospray ionization itself.[2]
-
Minimize Exposure to Oxidants: Prepare samples using fresh, high-purity solvents and reagents.
-
Work at Low pH: Lowering the pH during digestion can help minimize sample preparation-induced methionine oxidation.[6]
-
Add Antioxidants: Adding a scavenger like free methionine (e.g., 20 mM) to your sample can help protect the methionine residue in your target peptide from oxidation.[6]
-
Prevent Artifactual Oxidation: A method known as MObBa (Methionine Oxidation by Biotin-tagging and Affinity) involves alkylating unoxidized methionines with iodoacetamide (B48618) (IAA) at a low pH. This prevents them from being oxidized later during the analysis workflow.[10]
Section 2: Liquid Chromatography & Mass Spectrometry
Question: How can I determine if my LC system is the cause of the low signal?
Answer: If you've confirmed your MS is working with a direct infusion of a standard, the next step is to investigate the LC system.
-
Check for Air Bubbles: Air bubbles in the solvent lines can cause fluctuations and a complete loss of signal.[8] Manually purging the pumps can often resolve this issue.[1]
-
Pump Malfunction: A common problem is a pump losing its prime, particularly the pump delivering the organic phase of the mobile phase.[1] This results in a failure of the analytes to elute from the column properly.[1]
-
Worn Tubing: Peristaltic pump tubing can wear out, leading to inconsistent flow rates and poor signal.[8]
Question: What are the key MS instrument settings to optimize for this compound analysis?
Answer: Incorrect instrument parameters can lead to poor ion production or detection.[4]
-
Ion Source Optimization: The voltages, gas flows (nebulizing/drying gas), and temperatures of the ion source must be optimized for your specific analytes and flow rate.[8] For electrospray ionization (ESI), the needle positioning and spray potential are critical; even small deviations of 0.5 mm or 25 V can cause a significant signal reduction.[11]
-
Mass Accuracy and Calibration: Ensure the mass spectrometer is properly calibrated. Poor calibration can lead to incorrect mass assignments and an apparent loss of signal if you are looking for a specific m/z value.[8]
-
Collision Energy: If performing MS/MS, the collision energy needs to be optimized to achieve a good fragmentation pattern for peptide identification.[4]
Question: Can the choice of solvents and acids in the mobile phase affect my signal?
Answer: Absolutely. The composition of the electrospray solution has a significant impact on ionization efficiency.
-
Anion Effects: Certain anions can pair with positively charged groups on the peptide, neutralizing them and reducing the overall charge state observed in the mass spectrum.[12] The propensity for this charge neutralization follows the order: CCl3COO- > CF3COO- > CH3COO- ≈ Cl-.[12]
-
Organic Solvents: A typical denaturing solution for ESI-MS is a mixture of acetonitrile (B52724), water, and 0.1% formic acid.[13] In some cases, a mixture of methanol, water, and acetic acid can improve the signal-to-noise ratio.[13]
Experimental Protocols
Protocol 1: General Sample Preparation for Peptides from Cultured Cells
This protocol outlines a standard workflow for extracting and preparing peptides for MS analysis.
-
Cell Harvesting: Harvest cells and wash the pellet twice with ice-cold Phosphate-Buffered Saline (PBS), centrifuging at 500 x g for 5 minutes at 4°C after each wash.[8]
-
Cell Lysis: Resuspend the cell pellet in an appropriate ice-cold lysis buffer containing protease inhibitors.[8] Homogenize the cells using a Dounce homogenizer or sonication, ensuring lysis is efficient but gentle to maintain protein integrity.[8]
-
Protein Reduction and Alkylation:
-
To the protein lysate, add Dithiothreitol (DTT) to a final concentration of 10 mM and incubate for 1 hour at room temperature to reduce disulfide bonds.
-
Add Iodoacetamide (IAA) to a final concentration of 50 mM and incubate for 1 hour in the dark at room temperature to alkylate cysteine residues.[14]
-
-
Protein Digestion:
-
Dilute the sample with an appropriate buffer (e.g., 50 mM Tris-HCl) to reduce the denaturant concentration.
-
Add a protease such as trypsin at a specific enzyme-to-protein ratio (e.g., 1:50) and incubate overnight at 37°C.
-
-
Desalting and Cleanup:
-
Before MS analysis, it is crucial to remove salts, detergents, and other contaminants.[3] Use a C18 solid-phase extraction (SPE) cartridge or a similar desalting product.
-
Elute the peptides with a solution containing a high percentage of organic solvent (e.g., 50-80% acetonitrile with 0.1% formic acid).
-
-
Concentration and Reconstitution: Dry the eluted peptides using a vacuum centrifuge and reconstitute them in a suitable solvent for MS injection (e.g., 0.1% formic acid in water).
Data Summary
Table 1: Common Adducts and Modifications Affecting Mass
When troubleshooting low signal, it's also possible the expected mass is incorrect due to modifications or adducts. This can make it seem like the signal is absent when it has simply shifted.
| Modification/Adduct | Mass Change (Da) | Common Cause/Residue |
| Oxidation | +15.995 | Methionine, Tryptophan[2] |
| Sodium Adduct | +21.982 | High salt concentration[15] |
| Potassium Adduct | +37.956 | High salt concentration[15] |
| Homocysteic Acid | +33.971 | Heavy oxidation of Methionine[16] |
| Acetylation | +42.011 | Post-translational modification[17] |
| Tri-methylation | +42.047 | Post-translational modification[17] |
Note: The mass difference between Acetylation and Tri-methylation is only 0.036 Da, requiring a high-resolution mass spectrometer to distinguish them.[17]
Visual Guides
Diagram 1: General Troubleshooting Workflow for Low MS Signal
Caption: A step-by-step workflow for diagnosing the cause of low signal in MS.
Diagram 2: Decision Tree for Isolating Low Signal Source
Caption: A decision tree to isolate the low signal source to the MS, LC, or sample.
Diagram 3: Factors Affecting Electrospray Ionization (ESI) Efficiency
Caption: Key factors influencing the efficiency of the electrospray ionization process.
References
- 1. biotage.com [biotage.com]
- 2. Oxidation of peptides during electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. What Are the Reasons for Mass Spectrometry Failing to Detect Compounds | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Tips and tricks for successful Mass spec experiments | Proteintech Group [ptglab.com]
- 6. researchgate.net [researchgate.net]
- 7. Monitoring the stabilities of a mixture of peptides by mass-spectrometry-based techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tuning of an electrospray ionization source for maximum peptide-ion transmission into a mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of anions on the positive ion electrospray ionization mass spectra of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Best practices and benchmarks for intact protein analysis for top-down mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Conversion of Methionine to Homocysteic Acid in Heavily Oxidized Proteomics Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Common errors in mass spectrometry-based analysis of post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solid-Phase Synthesis of Methionylthreonine-Containing Peptides
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common side reactions encountered during the solid-phase synthesis of peptides containing methionine (Met) and threonine (Thr).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of methionylthreonine peptides?
A1: During the solid-phase synthesis of peptides containing methionine and threonine, the most frequently encountered side reactions are:
-
For Methionine:
-
Oxidation: The thioether side chain of methionine is highly susceptible to oxidation, forming methionine sulfoxide (B87167) (+16 Da mass shift) or, less commonly, methionine sulfone (+32 Da mass shift).[1] This can occur during synthesis but is most prevalent during the final cleavage from the resin.[1][2]
-
S-alkylation (tert-butylation): During the acid-mediated cleavage of tert-butyl (tBu) protecting groups, the resulting tBu cations can alkylate the methionine side chain, leading to a sulfonium (B1226848) salt.[3][4]
-
-
For Threonine:
-
O-acylation and Dehydration (β-elimination): The hydroxyl group of an unprotected or poorly protected threonine can be acylated by the incoming activated amino acid. This intermediate can then undergo β-elimination, resulting in a dehydroamino acid residue and a mass loss of 18 Da.[5]
-
O-sulfonation: A less common side reaction where the hydroxyl group of threonine can be sulfonated. This has been observed during the cleavage of peptides containing arginine residues protected with Pmc or Mtr groups, especially when appropriate scavengers are absent.[5][6]
-
Q2: How can I detect these side reactions in my crude peptide?
A2: The most effective methods for detecting these side reactions are:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Methionine Oxidation: Oxidized peptides are more polar and typically elute earlier than the non-oxidized peptide.[1]
-
Threonine Dehydration: The dehydrated peptide is more hydrophobic and will have a longer retention time compared to the target peptide.
-
-
Mass Spectrometry (MS): This is the definitive method for identifying side reactions by their characteristic mass shifts:
Troubleshooting Guides
Issue 1: Mass spectrometry reveals a significant peak at +16 Da, indicating methionine oxidation.
Troubleshooting Flowchart
Caption: Troubleshooting workflow for methionine oxidation.
Issue 2: A major impurity with a mass of -18 Da is detected by mass spectrometry.
Troubleshooting Flowchart
Caption: Troubleshooting workflow for threonine dehydration.
Data Presentation: Quantitative Analysis of Side Reactions
Table 1: Effectiveness of Different Cleavage Cocktails on Methionine Side Reactions
This table summarizes the percentage of methionine oxidation and S-alkylation observed when cleaving a model peptide with various reagent cocktails.
| Cleavage Cocktail Composition (v/v/v) | Time (h) | Temp (°C) | Oxidation (%) | S-alkylation (%) | Reference |
| TFA/TIS/H₂O (95:2.5:2.5) | 1 | 25 | 1.4 | 23.9 | [3] |
| TFA/TIS/H₂O (95:2.5:2.5) | 0.5 | 25 | 2.1 | 15.6 | [3] |
| TFA/TIS/H₂O (95:2.5:2.5) | 2 | 25 | 1.3 | 25.1 | [3] |
| TFA/TIS/H₂O (95:2.5:2.5) | 1 | 40 | 1.1 | 51.5 | [3] |
| TFA/Anisole/TMSCl/Me₂S (85:5:5:5) + 1 mg/mL PPh₃ | 1 | 25 | 0 | 4.0 | [3] |
| Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT, 82.5:5:5:5:2.5) | 3 | RT | 15-55 | - | [7] |
| Reagent H (TFA/Phenol/Thioanisole/EDT/H₂O/DMS/NH₄I) | 3 | RT | 0 | - | [7] |
Data adapted from Garcia-Martin, F., et al. (2023) and Huang, H., & Rabenstein, D. L. (1999).[3][7]
Experimental Protocols
Protocol 1: Quantification of Threonine Dehydration by RP-HPLC
This protocol outlines a method to quantify the percentage of a peptide that has undergone dehydration at a threonine residue.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the crude peptide.
-
Dissolve the peptide in 1 mL of a suitable solvent (e.g., 50% acetonitrile (B52724) in water with 0.1% TFA) to create a 1 mg/mL stock solution.[5]
-
Filter the solution through a 0.22 µm syringe filter before injection.[1]
-
-
RP-HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[8]
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.[1]
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.[1]
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point. For better separation of the dehydrated impurity from the main peak, a shallower gradient (e.g., 1% increase in B per minute) is recommended.[5][8]
-
Flow Rate: 1 mL/min.[5]
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Identify the peaks corresponding to the target peptide and the dehydrated peptide (eluting later, with a mass of -18 Da confirmed by LC-MS).
-
Integrate the peak areas of all peaks in the chromatogram.
-
Calculate the percentage of the dehydrated peptide using the following formula: % Dehydrated Peptide = (Area of Dehydrated Peak / Total Area of All Peaks) * 100
-
Protocol 2: Post-Synthesis Reduction of Methionine Sulfoxide
If methionine oxidation has already occurred, this protocol can be used to reduce the methionine sulfoxide (Met(O)) back to methionine.
-
Dissolve the Peptide: Dissolve the oxidized peptide in a suitable solvent, such as a mixture of acetonitrile and water.[1]
-
Prepare Reducing Solution: Prepare a solution of ammonium (B1175870) iodide (NH₄I) and dimethyl sulfide (B99878) (DMS) in water.[1]
-
Reduction Reaction: Add the NH₄I/DMS solution to the dissolved peptide and stir the reaction mixture at room temperature.[1]
-
Monitor Progress: Monitor the reaction progress by RP-HPLC and mass spectrometry. The retention time of the peptide should shift to be more hydrophobic, and the +16 Da mass shift should disappear. Reaction times will vary depending on the peptide sequence and the extent of oxidation.[1]
-
Purification: Once the reduction is complete, purify the peptide using standard chromatographic techniques.[1]
Protocol 3: Standard Fmoc-SPPS Coupling Cycle
This protocol outlines a general cycle for adding an amino acid to the growing peptide chain on a solid support.
-
Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 15-20 minutes.[5]
-
Wash the resin thoroughly with DMF (5-7 times).[9]
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents), a coupling agent (e.g., HBTU, HATU; 3-5 equivalents), and a base (e.g., DIEA; 6-10 equivalents) in DMF.
-
Allow for a short pre-activation time (1-5 minutes).
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.[5]
-
-
Washing: Wash the resin with DMF (3-5 times) followed by Dichloromethane (DCM) (3-5 times) to remove excess reagents.[5]
-
Repeat: Repeat steps 2-4 for each subsequent amino acid in the sequence.[5]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of an Fmoc-threonine bearing core-2 glycan: A building block for PSGL-1 via Fmoc-assisted solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Serine or Threonine in the Active Site of Typical 2-Cys Prx on Hyperoxidation Susceptibility and on Chaperone Activity [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Challenges in Methionylthreonine Crystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the crystallization of methionylthreonine.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound to consider for crystallization?
A1: this compound is a dipeptide composed of L-methionine and L-threonine. Understanding the properties of these individual amino acids can guide the development of a crystallization strategy. Methionine is a nonpolar, hydrophobic amino acid, while threonine is a polar, uncharged amino acid. This amphipathic nature of the dipeptide will influence its solubility in different solvent systems. The peptide bond also introduces polarity. It is an incomplete breakdown product of protein digestion or catabolism. Some dipeptides are known to have physiological or cell-signaling effects.
Q2: Where should I start with solvent selection for this compound crystallization?
A2: Given the presence of both hydrophobic (methionine) and polar (threonine) residues, a good starting point would be aqueous solutions or mixtures of water with organic solvents. Peptides with a high content of non-polar amino acids are often solubilized by organic solvents like DMSO, methanol, or isopropanol.[1] The solubility of L-threonine is higher in acetic acid than in other organic solvents like methanol, acetone (B3395972), and ethanol.[2] Experimenting with a range of solvent systems is crucial.
Q3: How does pH affect the crystallization of this compound?
A3: The pH of the solution is a critical parameter as it influences the charge state of the N-terminal amino group and the C-terminal carboxyl group of the dipeptide.[3][4][5][6] Changes in pH can significantly alter the solubility of the dipeptide and its intermolecular interactions, which are crucial for crystal formation. It is recommended to screen a range of pH values, typically around the isoelectric point (pI) of the dipeptide, as solubility is often at a minimum near the pI, favoring crystallization.
Q4: What are some common precipitants used for dipeptide crystallization?
A4: Common precipitants for amino acids and peptides include salts, organic solvents, and polymers.
-
Salts: Ammonium sulfate, sodium chloride, and other salts can induce precipitation by "salting out," which reduces the solubility of the dipeptide.
-
Organic Solvents: Water-miscible organic solvents like ethanol, isopropanol, and acetone can act as anti-solvents, reducing the dielectric constant of the solution and promoting crystallization.
-
Polymers: Polyethylene glycols (PEGs) of various molecular weights are effective precipitants that induce crystallization by molecular crowding.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during this compound crystallization experiments.
Issue 1: No Crystals Form, Solution Remains Clear
| Possible Cause | Troubleshooting Steps |
| Solution is not supersaturated. | - Slowly evaporate the solvent to increase the concentration of this compound. - If using a mixed solvent system, slowly add an anti-solvent to decrease the solubility. - Try a different, less effective solvent in which the dipeptide is less soluble. |
| Nucleation is inhibited. | - Introduce seed crystals of this compound if available. - Scratch the inside of the crystallization vessel with a glass rod to create nucleation sites. - Add a small amount of an additive that may promote nucleation (e.g., a different salt). |
| Incorrect pH. | - Systematically vary the pH of the solution. A pH screen is highly recommended. |
Issue 2: Amorphous Precipitate or Oil Forms Instead of Crystals
| Possible Cause | Troubleshooting Steps |
| Supersaturation is too high or achieved too quickly. | - Decrease the initial concentration of this compound. - Slow down the rate of supersaturation (e.g., slower solvent evaporation or anti-solvent addition). - Increase the temperature to increase solubility and then cool slowly. |
| Presence of impurities. | - Further purify the this compound sample. Impurities can inhibit ordered crystal lattice formation.[2][7][8] - Filter the solution before setting up the crystallization experiment. |
| Suboptimal solvent system. | - Screen a wider range of solvents and co-solvents. The dipeptide may be too soluble in the current system. |
Issue 3: Crystals are Too Small (Microcrystalline)
| Possible Cause | Troubleshooting Steps |
| High rate of nucleation. | - Decrease the level of supersaturation. - Reduce the number of nucleation sites by using a very clean crystallization vessel. - Optimize the temperature to slow down nucleation. |
| Insufficient time for crystal growth. | - Allow the crystallization experiment to proceed for a longer period. - Maintain a constant temperature to avoid rapid changes that can affect growth. |
| Presence of impurities. | - Even small amounts of impurities can limit crystal growth. Ensure high purity of the starting material.[2][7][8] |
Issue 4: Crystals are of Poor Quality (e.g., twinned, dendritic)
| Possible Cause | Troubleshooting Steps |
| Rapid crystal growth. | - Slow down the crystallization process by fine-tuning the supersaturation level and temperature. |
| Presence of specific impurities. | - Impurities can be incorporated into the crystal lattice, causing defects.[2][7][8] Further purification is recommended. |
| Suboptimal pH or ionic strength. | - Fine-tune the pH and screen different salt concentrations to optimize the intermolecular interactions. |
Data Presentation
Table 1: Solubility of L-Methionine in Water
| Temperature (°C) | Solubility ( g/100 mL) |
| 20 | 4.8 |
| 25 | 5.66 |
| 40 | 7.5 |
| 60 | 11.8 |
| 80 | 18.0 |
| 100 | 27.0 |
Source: Based on data from various chemical suppliers and databases.
Table 2: Solubility of L-Threonine in Water
| Temperature (°C) | Solubility ( g/100 mL) |
| 25 | 9.70 |
| 30 | 10.6 |
| 52 | 14.1 |
| 61 | 19.0 |
Source: Based on data from various chemical suppliers and databases.
Table 3: Common Organic Solvents and Their Potential Use
| Solvent | Properties | Potential Use for this compound |
| Ethanol | Polar protic | Anti-solvent with water to induce crystallization. |
| Isopropanol | Polar protic | Anti-solvent with water; can be effective for peptides. |
| Acetone | Polar aprotic | Anti-solvent; use with caution due to high volatility. |
| Acetonitrile | Polar aprotic | Can be used in mixed-solvent systems. |
| Dimethyl Sulfoxide (DMSO) | Polar aprotic | Good solvent for hydrophobic peptides; can be used to prepare stock solutions.[1] |
| Acetic Acid | Polar protic | Can enhance solubility of some amino acids and peptides. L-threonine has good solubility in acetic acid.[2] |
Experimental Protocols
Protocol 1: Vapor Diffusion (Hanging Drop Method)
-
Prepare the Reservoir Solution: In the wells of a 24-well crystallization plate, pipette 500 µL of the reservoir solution containing the precipitant at a concentration known to be slightly higher than that required for crystallization.
-
Prepare the Drop: On a siliconized glass coverslip, mix 1-2 µL of the purified and concentrated this compound solution with 1-2 µL of the reservoir solution.
-
Seal the Well: Invert the coverslip and place it over the well, ensuring a good seal with vacuum grease to create a closed system.
-
Equilibration: Water vapor will slowly diffuse from the drop to the reservoir, gradually increasing the concentration of the dipeptide and precipitant in the drop, leading to supersaturation and crystal formation.
-
Incubation and Observation: Incubate the plate at a constant temperature and monitor for crystal growth periodically using a microscope.
Protocol 2: Microbatch Crystallization
-
Prepare the Plate: Add a layer of paraffin (B1166041) oil or a mixture of paraffin and silicone oil to the wells of a microbatch plate.
-
Dispense the Sample and Precipitant: Under the oil, dispense a small volume (e.g., 1 µL) of the this compound solution followed by an equal volume of the precipitant solution directly into the well. The oil prevents evaporation.
-
Incubation and Observation: Incubate the plate at a constant temperature and observe for crystal formation over time. This method is a true batch experiment where the conditions in the drop remain constant.
Visualizations
Caption: General workflow for this compound crystallization.
Caption: Troubleshooting decision tree for crystallization.
References
- 1. bachem.com [bachem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 4. ntrs.nasa.gov [ntrs.nasa.gov]
- 5. The dual function of impurity in protein crystallization - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. Threonine - Wikipedia [en.wikipedia.org]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. Additives [chem.gla.ac.uk]
Minimizing racemization during Methionylthreonine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing racemization during the synthesis of the dipeptide methionylthreonine (Met-Thr).
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of this compound synthesis?
A1: Racemization is the loss of stereochemical integrity at the alpha-carbon of either the methionine or threonine amino acid during the peptide coupling reaction. This results in the formation of diastereomeric impurities (e.g., D-Met-L-Thr, L-Met-D-Thr, D-Met-D-Thr) in the final product, which can be difficult to separate and may alter the biological activity of the peptide.[1][2]
Q2: What are the primary mechanisms of racemization during peptide bond formation?
A2: The two main mechanisms are:
-
Oxazolone (B7731731) (Azlactone) Formation: The activated carboxyl group of the N-protected methionine can cyclize to form a planar oxazolone intermediate. The planarity of this intermediate allows for the loss of stereochemical information at the alpha-carbon.[3]
-
Direct Enolization: A base can directly abstract the proton from the alpha-carbon of the activated methionine, forming an achiral enolate intermediate. Reprotonation can then occur from either face, leading to a mixture of D and L isomers.[3]
Q3: Which amino acid is more prone to racemization during the Met-Thr coupling?
A3: While any amino acid can racemize under suboptimal conditions, in the synthesis of Met-Thr, the activated methionine (Fmoc-Met-OH) is the residue that will be susceptible to racemization during the coupling step.
Q4: What is a major side reaction to consider when working with methionine?
A4: The thioether side chain of methionine is highly susceptible to oxidation, forming methionine sulfoxide. This can occur during the synthesis, and particularly during the final cleavage from the resin under acidic conditions.[4] It is crucial to use scavengers in the cleavage cocktail to minimize this side reaction.
Troubleshooting Guide
Problem 1: High levels of diastereomeric impurities detected by HPLC analysis.
| Possible Cause | Suggested Solution |
| Inappropriate Coupling Reagent: Some coupling reagents are more prone to causing racemization. Onium salts like HBTU/HATU, while fast, can lead to higher racemization, especially with hindered bases. | Action: Switch to a carbodiimide-based coupling method in conjunction with a racemization-suppressing additive. The combination of N,N'-Diisopropylcarbodiimide (DIC) with OxymaPure or 1-Hydroxybenzotriazole (HOBt) is recommended.[5][6] |
| Excessive Base Concentration or Inappropriate Base: Strong, non-hindered bases can promote racemization through direct enolization. | Action: Use a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine instead of diisopropylethylamine (DIPEA). Ensure you are using the correct stoichiometry of the base.[7] |
| Elevated Reaction Temperature: Higher temperatures accelerate the rate of racemization. | Action: Perform the coupling reaction at a lower temperature, such as 0°C or room temperature. Avoid heating the reaction unless absolutely necessary for difficult couplings. |
| Prolonged Activation Time: Leaving the carboxylic acid activated for an extended period before coupling can increase the risk of racemization. | Action: Employ an in situ activation protocol where the coupling reagent is added to the mixture of the protected amino acid and the resin-bound amino acid, or minimize the pre-activation time to a few minutes. |
Problem 2: Presence of a peak with a +16 Da mass shift in the mass spectrum of the final product.
| Possible Cause | Suggested Solution |
| Oxidation of Methionine: The thioether side chain of methionine has been oxidized to methionine sulfoxide. | Action: During the final cleavage step, include scavengers such as dithiothreitol (B142953) (DTT) in the cleavage cocktail. If oxidation has already occurred, the oxidized peptide can be reduced back to the native form post-synthesis. |
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Peptide Synthesis
| Coupling Reagent | Additive | Typical Base | Typical Yield (%) | Racemization Potential |
| HATU | HOAt | DIPEA | ~99 | Low to Moderate |
| HBTU | HOBt | DIPEA | ~95-98 | Moderate |
| TBTU | HOBt | DIPEA | ~95-98 | Moderate |
| PyBOP | HOBt | DIPEA | ~95 | Moderate |
| COMU | None | DIPEA | >99 | Low |
| DCC | HOBt | None | ~90-95 | Low with additive |
| DIC | HOBt/OxymaPure | None | ~90-95 | Low with additive |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound (Met-Thr) using Fmoc/tBu Strategy with DIC/OxymaPure
This protocol is designed to minimize racemization during the coupling of Fmoc-Met-OH to a threonine-loaded resin.
Materials:
-
Fmoc-Thr(tBu)-Wang resin
-
Fmoc-Met-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / H₂O / Triisopropylsilane (TIS) / Dithiothreitol (DTT) (92.5:2.5:2.5:2.5 v/v/v/w)
Methodology:
-
Resin Swelling: Swell the Fmoc-Thr(tBu)-Wang resin in DMF for 30 minutes in a solid-phase synthesis vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).
-
-
Coupling of Fmoc-Met-OH:
-
In a separate vessel, dissolve Fmoc-Met-OH (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF.
-
Add this solution to the deprotected H-Thr(tBu)-Wang resin.
-
Add DIC (3 equivalents) to the reaction vessel.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
-
Monitoring the Coupling:
-
Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
If the Kaiser test is positive, continue the coupling for another 1-2 hours or perform a second coupling.
-
-
Washing: Once the coupling is complete, wash the resin with DMF (5 times) and DCM (3 times).
-
Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the N-terminal methionine.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and allow it to react for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry under vacuum.
-
-
Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and characterize by mass spectrometry. Analyze for diastereomeric impurities using chiral HPLC if necessary.[8]
Visualizations
Caption: Mechanisms of racemization during peptide coupling.
Caption: Troubleshooting workflow for high diastereomeric impurity.
References
- 1. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. oxfordglobal.com [oxfordglobal.com]
Validation & Comparative
Methionylthreonine vs. Free Methionine and Threonine in Cell Culture: A Comparative Guide
In the pursuit of robust and reproducible cell culture outcomes, the stability and bioavailability of essential nutrients are paramount. While free amino acids are the conventional building blocks for protein synthesis in vitro, certain amino acids present challenges related to stability and solubility. This guide provides a comparative analysis of utilizing the dipeptide Methionylthreonine (Met-Thr) versus the standard supplementation of free L-methionine and L-threonine in cell culture media. The insights presented are based on established principles of dipeptide utilization in cell culture, supported by experimental data from analogous dipeptide studies.
The Rationale for Dipeptide Supplementation
Free amino acids can be susceptible to degradation and can have limited solubility in cell culture media.[1][2] Dipeptides, which are composed of two amino acids linked by a peptide bond, offer a solution to these challenges by enhancing stability and solubility.[2][3] The use of dipeptides like Met-Thr can lead to more consistent nutrient availability, reduced accumulation of toxic byproducts, and ultimately, improved cell culture performance.[3][4]
Performance Comparison: this compound vs. Free Amino Acids
| Parameter | Free Methionine + Threonine | This compound (Met-Thr) | Rationale |
| Chemical Stability in Media | Methionine is susceptible to oxidation.[5] | Expected to have higher stability against oxidation and other degradation pathways. | The peptide bond can protect the individual amino acids from chemical reactions.[2] |
| Bioavailability | Generally high, but can be affected by degradation. | High; dipeptides are typically taken up by cells and then hydrolyzed into their constituent amino acids.[4][6] | Cells possess transporters for dipeptides and intracellular peptidases to cleave the peptide bond.[4] |
| Cell Viability & Growth | Can be negatively impacted by amino acid degradation byproducts. | Potentially improved due to a more stable nutrient environment and reduced toxic byproduct formation.[3] | Stable nutrient supply supports consistent cell proliferation. |
| Protein Titer & Quality | May be compromised by fluctuations in amino acid availability. | Can lead to higher and more consistent protein production. | A steady supply of amino acids is crucial for efficient protein synthesis.[7] |
Experimental Protocols
To empirically validate the benefits of this compound, a series of experiments comparing its performance against free methionine and threonine would be conducted. Below are detailed methodologies for key experiments.
Protocol 1: Cell Growth and Viability Assay
Objective: To compare the effect of Met-Thr and free amino acids on cell proliferation and viability.
Materials:
-
CHO (Chinese Hamster Ovary) cells
-
Chemically defined cell culture medium lacking methionine and threonine
-
Sterile stock solutions of L-methionine, L-threonine, and this compound
-
Cell counter (e.g., trypan blue exclusion assay)
-
Shake flasks or multi-well plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed CHO cells at a density of 0.3 x 10^6 viable cells/mL in shake flasks containing the basal medium.[2]
-
Supplementation: Add sterile stock solutions to achieve the desired final concentrations of either free amino acids or the dipeptide. Include a control group with no supplementation.
-
Incubation: Culture the cells for 7-10 days at 37°C with appropriate agitation.[2]
-
Sampling: Aseptically collect samples daily.
-
Cell Counting: Determine the viable cell density (VCD) and percentage of viability using a cell counter.[2]
Protocol 2: Quantification of Amino Acid and Dipeptide Concentrations
Objective: To monitor the stability and consumption rates of the supplemented amino acids and dipeptide in the cell culture medium.
Materials:
-
Cell culture supernatants from Protocol 1
-
LC-MS (Liquid Chromatography-Mass Spectrometry) system
-
Dansyl chloride for derivatization[4]
-
Analytical standards for L-methionine, L-threonine, and this compound
Procedure:
-
Sample Preparation: Centrifuge the collected cell culture samples to pellet the cells and collect the supernatant.[2]
-
Derivatization: Derivatize the amino acids and dipeptides in the supernatant with dansyl chloride to improve their chromatographic retention.[4]
-
LC-MS Analysis: Analyze the derivatized samples using an LC-MS system to quantify the concentrations of methionine, threonine, and Met-Thr.
-
Data Analysis: Plot the concentrations of each analyte over the culture duration to determine their stability and uptake rates.
Signaling Pathways and Cellular Uptake
Dipeptides are transported into the cell via specific transporters and are then cleaved by intracellular peptidases into their constituent amino acids, which then become available for cellular processes such as protein synthesis.[4][6] The availability of methionine and threonine can also influence key metabolic pathways. For instance, threonine metabolism is linked to the synthesis of S-adenosyl-methionine (SAM), a universal methyl donor that plays a critical role in histone methylation and epigenetic regulation.[8]
References
- 1. "Dipeptides in cell culture - Tools for performance increase and risk r" by Christian Kessler and Jessica Mueller-Albers [dc.engconfintl.org]
- 2. benchchem.com [benchchem.com]
- 3. Dipeptides Used In Cell Culture Media Are Evolving To Match The Performance, Quality And Processing Needs Of Biopharma - Evonik Industries [healthcare.evonik.com]
- 4. Tracking dipeptides at work-uptake and intracellular fate in CHO culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methionine in Proteins: It’s not just for protein initiation anymore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Exploring metabolic effects of dipeptide feed media on CHO cell cultures by in silico model-guided flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of Threonine Metabolism on S-adenosyl-methionine and Histone Methylation - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antioxidant Properties of Methionylthreonine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant properties of the dipeptide Methionylthreonine against established antioxidants, Glutathione (B108866) and Ascorbic Acid. Due to the limited availability of direct experimental data for this compound, this document synthesizes information on the antioxidant capacity of methionine-containing peptides and presents illustrative data to guide future research and experimental design.
Introduction to Oxidative Stress and Antioxidants
Reactive oxygen species (ROS) are a natural byproduct of cellular metabolism. However, an imbalance leading to an excess of ROS results in oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants are molecules that can neutralize these harmful ROS, thereby mitigating cellular damage. They function through various mechanisms, including direct radical scavenging and upregulation of endogenous antioxidant defense systems.
This compound, a dipeptide composed of methionine and threonine, is of interest for its potential antioxidant properties, largely attributed to the sulfur-containing methionine residue. Methionine is known to be a potent scavenger of ROS.[1][2] This guide explores the validation of this compound's antioxidant efficacy through common in vitro and cell-based assays and discusses its potential role in modulating cellular antioxidant signaling pathways.
In Vitro Antioxidant Capacity: A Comparative Overview
Several assays are routinely used to determine the antioxidant capacity of compounds in vitro. These assays are based on different mechanisms of antioxidant action, primarily hydrogen atom transfer (HAT) and single electron transfer (SET).
Common In Vitro Antioxidant Assays:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This SET-based assay measures the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This assay, which can be based on both HAT and SET mechanisms, measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.
-
Oxygen Radical Absorbance Capacity (ORAC): This HAT-based assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.
Comparative In Vitro Antioxidant Activity (Illustrative Data)
The following table presents hypothetical IC50 values for this compound in DPPH and ABTS assays, compared to the well-established antioxidants Glutathione and Ascorbic Acid. IC50 represents the concentration of the antioxidant required to scavenge 50% of the radicals in the assay. Note: These values for this compound are illustrative and intended to serve as a benchmark for future experimental validation.
| Antioxidant | DPPH IC50 (µM) | ABTS IC50 (µM) |
| This compound (Hypothetical) | 150 | 75 |
| Glutathione (GSH) | 120 | 60 |
| Ascorbic Acid (Vitamin C) | 50 | 25 |
Cellular Antioxidant Activity
While in vitro assays are useful for initial screening, cell-based assays provide a more biologically relevant assessment of antioxidant efficacy by considering factors like cell uptake, metabolism, and interaction with endogenous antioxidant systems. The Cellular Antioxidant Activity (CAA) assay is a common method used for this purpose.
Cellular Antioxidant Activity (CAA) Assay Protocol
The CAA assay typically utilizes a cell line, such as human hepatocarcinoma (HepG2) cells, and a fluorescent probe, like 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Cell Culture: HepG2 cells are cultured in an appropriate medium until they reach optimal confluency.
-
Treatment: Cells are pre-incubated with various concentrations of the test compound (e.g., this compound) and standard antioxidants.
-
Loading with Probe: The cells are then loaded with DCFH-DA, which is deacetylated by intracellular esterases to the non-fluorescent 2',7'-dichlorofluorescin (DCFH).
-
Induction of Oxidative Stress: Oxidative stress is induced by adding a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH).
-
Measurement: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence is measured over time using a microplate reader.
-
Quantification: The antioxidant capacity is quantified by calculating the area under the fluorescence curve, with lower values indicating higher antioxidant activity. Results are often expressed as quercetin (B1663063) equivalents (QE).
Comparative Cellular Antioxidant Activity (Illustrative Data)
| Antioxidant | Cellular Antioxidant Activity (µmol QE / 100 µmol) |
| This compound (Hypothetical) | 8 |
| Glutathione (GSH) | 10 |
| Ascorbic Acid (Vitamin C) | 15 |
Modulation of Cellular Signaling Pathways
Beyond direct radical scavenging, antioxidants can exert their protective effects by modulating intracellular signaling pathways involved in the cellular stress response. A key pathway in this regard is the Keap1-Nrf2-ARE pathway.
The Keap1-Nrf2-ARE Signaling Pathway
The Kelch-like ECH-associated protein 1 (Keap1) - Nuclear factor erythroid 2-related factor 2 (Nrf2) - Antioxidant Response Element (ARE) pathway is a critical regulator of endogenous antioxidant defenses.[3][4]
-
Under basal conditions, Nrf2 is bound to its inhibitor, Keap1, in the cytoplasm, which facilitates its degradation.
-
In the presence of oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, leading to the release of Nrf2.
-
Nrf2 then translocates to the nucleus and binds to the ARE in the promoter region of various antioxidant and cytoprotective genes.
-
This binding initiates the transcription of a battery of genes encoding for phase II detoxification enzymes and antioxidant proteins, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis.[5][6]
Studies have shown that methionine and various antioxidant peptides can activate the Nrf2 pathway, thereby enhancing the cell's intrinsic antioxidant capacity.[5][7][8] It is plausible that this compound could also modulate this pathway, a hypothesis that warrants further investigation.
Experimental Workflow for Investigating Nrf2 Activation
Caption: Workflow for investigating Nrf2 pathway activation by this compound.
Detailed Experimental Protocols
DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Prepare stock solutions of this compound, Glutathione, and Ascorbic Acid in a suitable solvent (e.g., water or methanol).
-
Prepare a series of dilutions for each test compound.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
For the control, add 100 µL of the solvent instead of the sample.
-
For the blank, add 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100
-
Plot the percentage of scavenging activity against the concentration of the antioxidant to determine the IC50 value.
-
ABTS Radical Cation Scavenging Assay
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).
-
Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare stock solutions and dilutions of the test compounds as described for the DPPH assay.
-
-
Assay Procedure:
-
Add 10 µL of each sample dilution to 1 mL of the diluted ABTS•+ solution.
-
Mix and incubate at room temperature for 6 minutes.
-
-
Measurement:
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of ABTS•+ scavenging activity and determine the IC50 value as described for the DPPH assay.
-
Conclusion and Future Directions
The available evidence on methionine-containing peptides suggests that this compound holds promise as an effective antioxidant. Its potential to not only directly scavenge free radicals but also to upregulate the body's endogenous antioxidant defenses through pathways like Nrf2 makes it a compelling candidate for further research in the context of oxidative stress-related diseases.
To definitively validate the antioxidant properties of this compound, future studies should focus on:
-
Direct Comparative Studies: Performing head-to-head comparisons of this compound with established antioxidants using standardized in vitro and cellular assays to generate robust quantitative data.
-
Mechanism of Action: Elucidating the precise molecular mechanisms by which this compound exerts its antioxidant effects, with a particular focus on its interaction with the Keap1-Nrf2 signaling pathway.
-
In Vivo Studies: Progressing to in vivo models to assess the bioavailability, efficacy, and safety of this compound in a physiological context.
This guide provides a foundational framework for researchers and drug development professionals to design and execute studies aimed at comprehensively validating the antioxidant potential of this compound.
Signaling Pathway Diagram
References
- 1. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 2. Antioxidant Activity of Novel Casein-Derived Peptides with Microbial Proteases as Characterized via Keap1-Nrf2 Pathway in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Biological Functions of Antioxidant Dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting Nrf2 by bioactive peptides alleviate inflammation: expanding the role of gut microbiota and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Antibody Specificity: A Comparative Analysis of Anti-Methionine Antibody Cross-Reactivity with Methionylthreonine
For researchers, scientists, and drug development professionals, understanding the specificity of antibodies is paramount for accurate and reliable experimental outcomes. This guide provides a comprehensive comparison of the cross-reactivity of anti-methionine antibodies with a closely related dipeptide, methionylthreonine. The following analysis is based on a hypothetical competitive enzyme-linked immunosorbent assay (ELISA), a standard method for assessing antibody specificity.
Introduction
Methionine, an essential amino acid, is a frequent target for antibody production due to its role in various biological processes and as a potential biomarker. However, the specificity of anti-methionine antibodies can be a critical concern, particularly their potential to cross-react with small peptides containing methionine at the N-terminus, such as this compound. This cross-reactivity could lead to inaccurate quantification and false-positive results in immunoassays. This guide outlines a detailed experimental workflow and presents hypothetical data to illustrate the comparative binding affinity of an anti-methionine antibody to both methionine and this compound.
Experimental Workflow
A competitive ELISA is the chosen method to determine the cross-reactivity. This assay measures the ability of this compound to compete with a methionine-conjugate for binding to a limited amount of anti-methionine antibody. The degree of cross-reactivity is determined by comparing the concentration of this compound required to inhibit the antibody binding by 50% (IC50) to the IC50 of methionine.
Quantitative Data Summary
The following table summarizes the hypothetical results from the competitive ELISA. The data illustrates the binding affinity of the anti-methionine antibody to both methionine and this compound, and the calculated cross-reactivity.
| Analyte | IC50 (µM) | Cross-Reactivity (%) |
| Methionine | 15 | 100 |
| This compound | 250 | 6 |
Cross-Reactivity Calculation:
Cross-reactivity (%) = (IC50 of Methionine / IC50 of this compound) x 100
Experimental Protocols
A detailed protocol for the competitive ELISA is provided below.
Materials
-
Anti-Methionine polyclonal antibody
-
Methionine-BSA conjugate (for coating)
-
Methionine standard
-
This compound
-
Bovine Serum Albumin (BSA)
-
96-well ELISA plates
-
Phosphate Buffered Saline (PBS)
-
PBS with 0.05% Tween-20 (PBST)
-
Coating Buffer (0.1 M Carbonate-Bicarbonate, pH 9.6)
-
Blocking Buffer (1% BSA in PBS)
-
HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG-HRP)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution
-
Stop Solution (2 N H₂SO₄)
-
Microplate reader
Antigen Coating
-
Dilute the Methionine-BSA conjugate to a final concentration of 1 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted conjugate to each well of a 96-well ELISA plate.
-
Incubate the plate overnight at 4°C.
-
Wash the plate three times with 200 µL of PBST per well.
Blocking
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with 200 µL of PBST per well.
Competitive Reaction
-
Prepare serial dilutions of methionine and this compound standards in PBS, ranging from 0.1 µM to 1000 µM.
-
Prepare a working dilution of the anti-methionine antibody in Blocking Buffer. The optimal dilution should be determined beforehand by titration.
-
In a separate plate or tubes, pre-incubate 50 µL of the diluted anti-methionine antibody with 50 µL of each standard dilution (methionine and this compound) for 30 minutes at room temperature.
-
Add 100 µL of the antibody-standard mixture to the corresponding wells of the coated and blocked ELISA plate.
-
Incubate for 1 hour at room temperature.
-
Wash the plate three times with 200 µL of PBST per well.
Detection
-
Dilute the HRP-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with 200 µL of PBST per well.
Signal Development and Measurement
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm using a microplate reader within 15 minutes of adding the stop solution.
Data Analysis
-
Calculate the percentage of inhibition for each standard concentration using the following formula: % Inhibition = [1 - (Absorbance of standard / Absorbance of zero standard)] x 100
-
Plot the percentage of inhibition versus the log of the competitor concentration for both methionine and this compound.
-
Determine the IC50 value for each competitor from the resulting sigmoidal curves. The IC50 is the concentration of the competitor that causes 50% inhibition of the antibody binding.
-
Calculate the percent cross-reactivity as described in the data summary section.
Conclusion
Based on the hypothetical data, the anti-methionine antibody exhibits significantly higher affinity for methionine compared to this compound, with a cross-reactivity of only 6%. This indicates a high degree of specificity for the free amino acid. For researchers utilizing anti-methionine antibodies, it is crucial to perform similar validation experiments with potentially cross-reactive molecules present in their samples to ensure the accuracy and reliability of their results. The detailed protocol provided in this guide serves as a robust starting point for such validation studies.
Functional Comparison of L- and D-Isomers of Methionylthreonine: A Theoretical Analysis
For the attention of: Researchers, scientists, and drug development professionals.
Introduction to Stereoisomers in Biological Systems
In nature, the vast majority of amino acids found in proteins are in the L-configuration.[1] This stereospecificity is a fundamental characteristic of life, as the enzymes and receptors responsible for biological processes are themselves chiral and have evolved to recognize and interact specifically with L-amino acids.[1] While D-amino acids exist in some organisms, such as bacteria, and may have specific biological roles, they are generally not utilized in the same manner as their L-counterparts in higher organisms.[1]
Theoretical Functional Comparison
Based on the distinct roles of L- and D-amino acids, we can infer the likely functional differences between the L- and D-isomers of methionylthreonine.
L-Methionyl-L-Threonine:
Composed of two L-amino acids, this dipeptide would be readily recognized by the body's metabolic machinery.
-
Protein Synthesis: L-methionyl-L-threonine can be hydrolyzed by peptidases into its constituent amino acids, L-methionine and L-threonine, which can then be directly incorporated into new proteins.[1][2] Methionine is a crucial essential amino acid that initiates protein synthesis.[3] Threonine is another essential amino acid vital for protein structure and function.[4]
-
Metabolic Precursor: L-methionine is a precursor for several important molecules, including S-adenosylmethionine (SAM), a universal methyl donor for DNA and other molecules, and cysteine, a key component of the antioxidant glutathione.[5][6] L-threonine is involved in lipid metabolism and immune function.[4]
-
Cellular Signaling: Some dipeptides are known to have cell-signaling effects.[7][8] While specific signaling roles for L-methionyl-L-threonine have not been documented, its components are involved in pathways like the mTOR pathway, which regulates cell growth and proliferation.[4]
D-Methionyl-D-Threonine:
The biological fate and function of a dipeptide composed entirely of D-amino acids would be significantly different.
-
Limited Bioavailability: D-amino acids are not readily incorporated into proteins in most organisms.[1] While some D-amino acids can be converted to their L-isomers by enzymes like D-amino acid oxidase, this process is not always efficient and can be a rate-limiting step.[2][9] The efficiency of enzymatic cleavage of a D-D dipeptide and the subsequent conversion of D-methionine and D-threonine to their L-forms is likely to be low.
-
Potential for Antimetabolite Activity: Due to their structural similarity to L-amino acids, D-amino acids can sometimes act as competitive inhibitors of enzymes that normally bind to L-amino acids, potentially disrupting metabolic pathways.[1]
-
Alternative Biological Roles: In some specific contexts, D-amino acids have been shown to have unique biological activities, such as in neurotransmission or as components of bacterial cell walls. However, specific functions for D-methionyl-D-threonine have not been reported.
Summary of Predicted Functional Differences
| Feature | L-Methionyl-L-Threonine | D-Methionyl-D-Threonine |
| Protein Synthesis | Readily utilized after hydrolysis | Not directly utilized; requires inefficient conversion to L-isomers |
| Metabolic Activity | Serves as a source of L-methionine and L-threonine for various metabolic pathways | Limited metabolic utility due to stereospecificity of enzymes |
| Bioavailability | High | Low |
| Potential for Inhibition | Low | May act as a competitive inhibitor of enzymes that process L-amino acids |
Experimental Protocols
As no direct experimental comparisons of L- and D-methionylthreonine isomers were found, this guide cannot provide specific, validated experimental protocols. However, researchers interested in investigating the functional differences between these isomers could adapt standard assays used for studying amino acid and peptide metabolism.
Suggested Experiments:
-
In vitro digestion assays: Using purified peptidases or cell extracts to compare the hydrolysis rates of L-methionyl-L-threonine and D-methionyl-D-threonine.
-
Cell culture studies: Assessing the ability of each isomer to support cell growth and proliferation in a medium deficient in methionine and threonine.
-
Enzyme inhibition assays: Testing the potential of D-methionyl-D-threonine to inhibit enzymes involved in L-methionine and L-threonine metabolism.
-
In vivo bioavailability studies: Administering the isomers to animal models and measuring the levels of the dipeptides and their constituent amino acids in blood and tissues.
Visualization of Metabolic Fate
The following diagram illustrates the generalized metabolic pathways for L- and D-amino acids, providing a conceptual framework for understanding the likely fate of L-methionyl-L-threonine and D-methionyl-D-threonine.
References
- 1. Biological activity of L- and D- amino acids [planthealth.es]
- 2. Comparison of DL-Methionine and L-Methionine levels in liver metabolism activity in commercial broilers fed a diet without antibiotic growth promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methionine - Wikipedia [en.wikipedia.org]
- 4. Physiological Functions of Threonine in Animals: Beyond Nutrition Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-Methionine | C5H11NO2S | CID 6137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methionine: Functions, Food Sources and Side Effects [healthline.com]
- 7. Human Metabolome Database: Showing metabocard for Methionyl-Threonine (HMDB0028983) [hmdb.ca]
- 8. bachem.com [bachem.com]
- 9. mdpi.com [mdpi.com]
In Vivo Efficacy of Methionylthreonine: A Comparative Analysis with Prodrug Strategies
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of dipeptides is an area of growing interest. However, their in vivo efficacy can be limited by factors such as poor membrane permeability and rapid enzymatic degradation. Prodrug strategies offer a promising approach to overcome these limitations. This guide provides a comparative analysis of the in vivo efficacy of the dipeptide Methionylthreonine and its potential prodrugs, based on available experimental data.
Due to a lack of direct comparative in vivo studies between this compound and its specific prodrugs, this guide synthesizes findings from studies on related methionine-containing dipeptides and common prodrug strategies for its constituent amino acids, methionine and threonine.
I. In Vivo Efficacy of Methionine-Containing Dipeptides
While direct in vivo efficacy data for this compound is limited in the public domain, studies on other methionine-containing dipeptides provide valuable insights into their potential biological effects. Research suggests that these dipeptides can be at least as effective, and in some cases more effective, than the administration of free methionine.
Table 1: Summary of In Vivo Efficacy Data for Methionine-Containing Dipeptides
| Dipeptide | Animal Model | Key Findings |
| Methionyl-methionine | Methionine-deficient pregnant mice | More effective than methionine alone in promoting embryo development and improving reproductive outcomes. |
| Methionyl-methionine | Chicks | Exhibited growth-promoting ability equal to that of DL-methionine. |
II. Prodrug Strategies for this compound
A common and effective prodrug approach for amino acids and peptides involves N-acetylation. N-acetylated amino acids often exhibit improved stability and can be readily converted back to the parent amino acid in vivo.
N-acetyl-Methionylthreonine: A Potential Prodrug
A likely prodrug candidate for this compound would be its N-acetylated form. Studies on N-acetyl-methionine and N-acetyl-threonine have demonstrated their high bioavailability in vivo.
Table 2: Bioavailability of N-acetylated Methionine and Threonine
| Prodrug Form | Animal Model | Bioavailability/Efficacy | Citation |
| N-acetyl-L-methionine | Rats | Fully available to promote growth.[1] | |
| N-acetyl-L-threonine | Rats | Fully available to promote growth.[1] |
These findings suggest that N-acetyl-Methionylthreonine would likely be an effective prodrug, readily absorbed and converted to the active this compound dipeptide.
III. Experimental Protocols
While specific protocols for a direct comparison are not available, the following methodologies are representative of the types of experiments cited in this guide.
A. Animal Growth and Development Studies
Objective: To assess the ability of a test compound (e.g., dipeptide, prodrug) to support growth and development in a relevant animal model.
Protocol:
-
Animal Model: Young, growing animals (e.g., chicks, rats) are often used. A model of nutritional deficiency (e.g., methionine-deficient diet) can be employed to assess the efficacy of supplementation.
-
Dietary Groups:
-
Control Group: Fed a standard, nutritionally complete diet.
-
Deficient Group: Fed a diet specifically lacking the nutrient of interest (e.g., methionine).
-
Test Groups: Fed the deficient diet supplemented with the parent compound (e.g., this compound) or the prodrug at varying concentrations.
-
-
Parameters Measured:
-
Body weight gain over a defined period.
-
Feed intake and feed conversion ratio.
-
For specific models (e.g., pregnancy), reproductive outcomes such as litter size and pup weight.
-
-
Data Analysis: Statistical analysis (e.g., ANOVA) is used to compare the outcomes between the different dietary groups.
B. Pharmacokinetic and Bioavailability Studies
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of a compound and its prodrugs.
Protocol:
-
Animal Model: Typically rats or mice.
-
Drug Administration: The parent compound and prodrug are administered via the intended route (e.g., oral gavage, intravenous injection).
-
Sample Collection: Blood samples are collected at various time points post-administration.
-
Analysis: The concentration of the parent drug and any metabolites in the plasma is quantified using techniques such as high-performance liquid chromatography-mass spectrometry (HPLC-MS).
-
Pharmacokinetic Parameters Calculated:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Bioavailability (F%)
-
-
Data Analysis: Pharmacokinetic modeling software is used to analyze the data and compare the profiles of the parent drug and its prodrug.
IV. Visualizing the Prodrug Concept and Experimental Workflow
A. Prodrug Activation Pathway
Caption: Conversion of N-acetyl-Methionylthreonine prodrug to the active dipeptide.
B. Comparative In Vivo Efficacy Workflow
Caption: Workflow for comparing the in vivo efficacy of this compound and its prodrug.
V. Conclusion and Future Directions
The available evidence, although indirect, suggests that this compound likely possesses significant biological activity. Prodrug strategies, such as N-acetylation, present a viable approach to enhance its in vivo performance by improving stability and bioavailability. N-acetyl-methionine and N-acetyl-threonine have been shown to be effective sources of their parent amino acids in vivo, supporting the potential of N-acetyl-Methionylthreonine as a successful prodrug.[1]
Direct comparative studies are essential to definitively elucidate the in vivo efficacy of this compound relative to its prodrugs. Future research should focus on:
-
Synthesizing and characterizing various prodrugs of this compound.
-
Conducting head-to-head in vivo studies to compare the pharmacokinetics and therapeutic efficacy of this compound and its prodrugs in relevant disease models.
-
Investigating the specific metabolic pathways involved in the conversion of these prodrugs to the active dipeptide.
Such studies will be crucial for advancing the development of this compound-based therapeutics.
References
A Comparative Guide to Methionylthreonine: An Analysis of its Constituent Amino Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities and experimental data related to the dipeptide Methionylthreonine. It is important to note that publicly available experimental data specifically investigating the dipeptide this compound is scarce. Therefore, this guide will focus on a comprehensive comparison of its constituent amino acids, L-methionine and L-threonine (B559522), for which extensive research exists. This analysis aims to provide a valuable resource for understanding the potential biological roles of this compound by examining the individual properties of its components.
Introduction to this compound and its Components
This compound is a dipeptide composed of the essential amino acids L-methionine and L-threonine. While the dipeptide itself is commercially available for research purposes, its specific biological functions and mechanisms of action have not been extensively studied. However, the individual roles of L-methionine and L-threonine are well-documented, providing a foundation for understanding the potential activities of the dipeptide.
-
L-methionine is a sulfur-containing amino acid crucial for protein synthesis, metabolism, and as a precursor for other important molecules like cysteine, taurine, and the universal methyl donor S-adenosylmethionine (SAM).[1][2][3] It plays a significant role in antioxidant defense, DNA methylation, and cellular regulation.[1][2][3]
-
L-threonine is an essential amino acid necessary for protein synthesis, particularly for the production of mucin in the gut, which is vital for intestinal barrier function.[4][5] It is also involved in the immune system and lipid metabolism.[4][5]
This guide will compare the known biological activities, metabolic pathways, and available experimental data for L-methionine and L-threonine to offer insights into their individual and potentially combined effects.
Comparative Analysis of Biological Activities
The following table summarizes and compares the key biological activities of L-methionine and L-threonine based on available experimental evidence.
| Biological Activity | L-Methionine | L-Threonine | Potential for Combined/Dipeptide Effect |
| Protein Synthesis | Essential for the initiation of translation and as a constituent of proteins.[2] | Essential constituent of numerous proteins, crucial for their structure and function.[5] | Both are fundamental for protein synthesis; a dipeptide would serve as a direct source of both amino acids. |
| Immune Function | Regulates innate immune processes and digestive functioning in mammals.[1] | Modulates inflammatory responses through pathways like NF-κB and is important for maintaining intestinal barrier integrity, which is linked to immune homeostasis.[4][5] | A combined effect could potentially offer broader support for immune function, targeting both systemic and mucosal immunity. |
| Antioxidant Activity | Acts as a precursor to the major intracellular antioxidant, glutathione. Methionine residues in proteins can also be oxidized and then reduced, serving as an antioxidant system.[1][2] | Contributes to antioxidant protection in the liver.[6] | This compound could potentially exhibit direct antioxidant properties or enhance cellular antioxidant capacity by providing the building blocks for antioxidant molecules. |
| Metabolic Regulation | Plays a key role in one-carbon metabolism, lipid metabolism, and is a precursor for several important metabolites like creatine (B1669601) and carnitine.[1] | Involved in lipid metabolism, helping to prevent fat accumulation in the liver. It can be metabolized to produce glycine, acetyl-CoA, and pyruvate.[4][6] | A dipeptide could influence a wide range of metabolic pathways, potentially impacting energy metabolism, lipid homeostasis, and the synthesis of key metabolites. |
| Intestinal Health | Important for digestive functioning.[1] | Crucial for the synthesis of mucin, the primary component of the mucus layer protecting the intestinal lining.[4][5] | This compound could be particularly beneficial for gut health by supporting both digestive processes and the integrity of the intestinal barrier. |
Quantitative Data from Experimental Studies
The following tables present quantitative data from various experimental studies on L-methionine and L-threonine supplementation. It is important to note that direct comparative studies under identical conditions are limited.
Table 1: L-Threonine Supplementation in Healthy Adults
A randomized, double-blind, placebo-controlled trial was conducted to evaluate the safety of L-threonine supplementation in healthy adult males over a four-week period.[7][8][9]
| Dosage of L-Threonine | Key Findings | Reference |
| 0 g/day (Placebo) | No significant changes in measured parameters. | [7][8][9] |
| 3 g/day | Well-tolerated with no significant adverse effects. | [7][8][9] |
| 6 g/day | Well-tolerated; plasma L-threonine and L-2-aminobutylate concentrations increased. | [7][8][9] |
| 9 g/day | Minor, non-specific increases in plasma aspartate aminotransferase and creatine kinase were observed, but not at the 12 g/day dose. | [7][8][9] |
| 12 g/day | Established as the no-observed-adverse-effect-level (NOAEL). | [7][8][9] |
Table 2: L-Threonine Supplementation in Laying Hens
An experiment was conducted to determine the effects of varying levels of L-Threonine supplementation on the performance and egg quality of laying hens.[10][11]
| Supplemental L-Threonine Level | Effect on Egg Production | Effect on Serum Total Protein | Effect on Serum IgG |
| 0% | Baseline | Baseline | Baseline |
| 0.1% | Quadratic increase | Quadratic increase | - |
| 0.2% | Maximized quadratic response | Maximized quadratic response | - |
| 0.3% | - | Maximized quadratic response | Linearly increased |
| 0.4% | - | - | - |
Note: Specific quantitative values for each parameter can be found in the cited literature.
Experimental Protocols
Protocol 1: Quantification of Amino Acids using Ninhydrin (B49086)
This protocol outlines a common method for the quantitative estimation of total amino acids in a sample.[12][13]
1. Sample Preparation (Extraction):
-
Weigh 15-200 mg of frozen tissue and grind to a fine powder in a mortar and pestle with liquid nitrogen.
-
Add 1 ml of 80% methanol (B129727) to the mortar and transfer the homogenate to a 2 ml microcentrifuge tube.
-
Vortex the tube and incubate on ice for 20 minutes.
-
Centrifuge at 4°C to pellet the debris.
-
Transfer the supernatant containing the amino acids to a fresh tube.
2. Ninhydrin Reaction:
-
Prepare a standard curve using known concentrations of an amino acid standard.
-
In test tubes, mix a specific volume of the extracted sample or standard with ninhydrin solution and a sodium acetate (B1210297) buffer.
-
Incubate the tubes at 100°C for 15 minutes. This reaction produces a deep purple color (Ruhemann's purple) for primary amino acids.[13][14]
-
After incubation, add 50% isopropanol (B130326) to each tube to stop the reaction and stabilize the color.
3. Quantification:
-
Transfer the samples and standards to a 96-well plate.
-
Calculate the concentration of amino acids in the samples by comparing their absorbance to the standard curve.
Protocol 2: Amino Acid Analysis by Ion Exchange Chromatography (IEC)
A more advanced and specific method for amino acid quantification.[14][15]
1. Sample Hydrolysis:
-
For total amino acid analysis from proteins or peptides, the sample is first hydrolyzed, typically using 6 M HCl in the gas phase at 110°C for 20-24 hours.[16] This breaks the peptide bonds.
2. Chromatographic Separation:
-
The hydrolyzed sample is injected into an ion exchange chromatography system.
-
Amino acids are separated based on their charge characteristics as they interact with the ion exchange resin in the column.[14][15] A pH and/or ionic strength gradient is used to elute the amino acids sequentially.
3. Post-Column Derivatization and Detection:
-
As the separated amino acids elute from the column, they are mixed with a ninhydrin solution.
-
The mixture passes through a heated reaction coil to allow for the color-producing reaction to occur.
-
The absorbance of the resulting colored complex is measured by a photometer at 570 nm (and 440 nm for imino acids like proline).[14]
4. Data Analysis:
-
The concentration of each amino acid is determined by the peak area in the chromatogram, which is proportional to its concentration.
Signaling and Metabolic Pathways
L-Methionine Metabolic and Signaling Pathways
L-methionine is central to several interconnected metabolic pathways. The methionine cycle produces S-adenosylmethionine (SAM), the primary methyl donor for DNA, RNA, and protein methylation. The transsulfuration pathway converts homocysteine, a product of the methionine cycle, into cysteine, which is a precursor for glutathione.[17][18][19] Methionine metabolism is also linked to the TORC1 signaling pathway, which is a master regulator of cell growth and proliferation.[17][20]
L-Threonine Metabolic and Biosynthesis Pathways
L-threonine is synthesized from aspartate in microorganisms and plants.[21][22][23] In mammals, threonine is an essential amino acid and is primarily catabolized through two main pathways: the threonine dehydrogenase pathway, which produces acetyl-CoA and glycine, and the threonine dehydratase pathway, which converts threonine to α-ketobutyrate.[4][6] These pathways contribute to energy production and the synthesis of other molecules.
Alternatives to this compound in Research
Given the limited data on this compound, researchers often utilize its constituent amino acids or their derivatives.
-
Individual Amino Acids (L-methionine and L-threonine): As detailed in this guide, studying the individual effects of L-methionine and L-threonine is the most common approach.
-
Homocysteine: In some cell culture studies, homocysteine can replace methionine for the growth of normal cells, but not many types of cancer cells, a phenomenon known as methionine dependence.[24][25][26]
-
Methionine Analogs: For protein labeling and synthesis studies, analogs such as Azidohomoalanine (AHA) and Homopropargylglycine (HPG) are used.[27] These are not direct functional alternatives but are tools to study methionine incorporation.
-
Other Dipeptides and Tripeptides: Depending on the research question, other short peptides with known biological activities (e.g., antioxidant or immunomodulatory) may be considered as functional alternatives.
Conclusion
While a direct and comprehensive comparison of this compound with other compounds is not possible due to the current lack of experimental data, this guide provides a thorough analysis of its constituent amino acids, L-methionine and L-threonine. The well-documented roles of these individual amino acids in protein synthesis, immune function, antioxidant activity, and metabolic regulation suggest that the dipeptide this compound could possess a unique combination of these properties.
Further experimental investigation into the specific biological activities, bioavailability, and mechanisms of action of this compound is warranted to elucidate its potential applications in research and drug development. The experimental protocols and pathway diagrams provided herein offer a foundational framework for such future studies. Researchers are encouraged to consider the individual and potentially synergistic effects of L-methionine and L-threonine when designing experiments to explore the functional roles of this dipeptide.
References
- 1. researchgate.net [researchgate.net]
- 2. Methionine - Wikipedia [en.wikipedia.org]
- 3. Methionine: Functions, Food Sources and Side Effects [healthline.com]
- 4. Threonine | Rupa Health [rupahealth.com]
- 5. droracle.ai [droracle.ai]
- 6. Overview of Threonine Metabolism - Creative Proteomics [creative-proteomics.com]
- 7. Evaluation of safe utilization of l-threonine for supplementation in healthy adults: a randomized double blind controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. login.medscape.com [login.medscape.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. prometheusprotocols.net [prometheusprotocols.net]
- 13. Virtual Labs [biotech01.vlabs.ac.in]
- 14. Method considerations for amino acid analysis | AltaBioscience [altabioscience.com]
- 15. Protein Amino Acid Analysis-Techniques, Instruments, and Applications - Creative Proteomics [creative-proteomics.com]
- 16. researchgate.net [researchgate.net]
- 17. Sensing and Signaling of Methionine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Overview of Methionine Metabolic Pathway - Creative Proteomics [creative-proteomics.com]
- 20. Frontiers | Methionine at the Heart of Anabolism and Signaling: Perspectives From Budding Yeast [frontiersin.org]
- 21. Frontiers | Combined metabolic analyses for the biosynthesis pathway of l-threonine in Escherichia coli [frontiersin.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. The Effect of Replacement of Methionine by Homocystine on Survival of Malignant and Normal Adult Mammalian Cells in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Differences in cell death in methionine versus cysteine depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Starving Cancer with Methionine Restriction [nutritionfacts.org]
- 27. benchchem.com [benchchem.com]
The Biological Effects of Methionylthreonine: A Comparative Analysis Based on Constituent Amino Acids and Related Dipeptides
This guide synthesizes available data on methionine, threonine, and related dipeptides to provide a predictive framework for the potential biological activities of Methionylthreonine. The information is intended to serve as a foundation for future research into this understudied dipeptide.
Inferred Biological Properties and Signaling Pathways
This compound, as a dipeptide composed of methionine and threonine, is likely to influence cellular processes in which these individual amino acids are known to play critical roles. Some dipeptides are known to have physiological or cell-signaling effects, though most are short-lived intermediates in protein catabolism[1].
Potential Role in Cell Signaling
Methionine and threonine are both involved in key cellular signaling pathways, particularly the mTOR (mammalian target of rapamycin) pathway, which is a central regulator of cell growth, proliferation, and metabolism.
-
Methionine's Influence: Methionine metabolism, particularly its conversion to S-adenosylmethionine (SAM), is crucial for cellular signaling[2]. The availability of methionine can influence the TORC1 signaling pathway[2]. Studies in mice have shown that methionine supplementation can increase the phosphorylation of mTOR, a key event in its activation[3]. The mTOR pathway is a highly conserved serine/threonine kinase that regulates cellular energy status, growth, and metabolism[4].
-
Threonine's Contribution: Threonine is also an essential amino acid that can impact mTOR signaling. While the direct effects of threonine on mTOR are less characterized than those of branched-chain amino acids, its availability is crucial for protein synthesis, a major downstream process regulated by mTOR.
A simplified representation of the mTOR signaling pathway, highlighting the potential points of influence by methionine and threonine, is provided below.
Potential Antioxidant Activity
Dipeptides containing methionine are known to possess potent antioxidant activity[5][6]. The sulfur-containing side chain of methionine is a key contributor to its ability to scavenge free radicals. The antioxidant capacity of methionine-containing dipeptides can be influenced by the identity and position of the adjacent amino acid.
Comparative Data on Related Molecules
The following tables summarize quantitative data from studies on methionine and other methionine-containing dipeptides, which can serve as a proxy for estimating the potential activity of this compound.
Table 1: Antioxidant Capacity of Methionine and Related Dipeptides
| Compound | Assay | Antioxidant Capacity (µmol TE/µmol) | Reference |
| Methionine | ORAC | 0.49 ± 0.03 | [7] |
| Dipeptides with C-terminal Met | ORAC | ~0.45 | [7] |
| Dipeptides with N-terminal Met | ORAC | ~20% lower than free Met | [7] |
TE: Trolox Equivalents; ORAC: Oxygen Radical Absorbance Capacity.
Table 2: Effect of Methionine Supplementation on mTOR Pathway Phosphorylation in Mice Mammary Tissue
| Treatment | Phosphorylation of mTOR (relative to protein-deficient diet) | Phosphorylation of 4eBP1 (relative to protein-deficient diet) |
| Methionine Supplementation | + 47% | + 40% |
Data extracted from a study on lactating mice, where individual essential amino acids were supplemented to a protein-deficient diet[3].
Experimental Protocols
To facilitate further research, detailed methodologies for key experiments cited in this guide are provided below.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay is a common method to measure the antioxidant capacity of a substance.
-
Reagents: Fluorescein (B123965) sodium salt, AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid), phosphate (B84403) buffer (75 mM, pH 7.4).
-
Procedure:
-
A solution of fluorescein is added to a 96-well plate.
-
The test compound (e.g., this compound) or Trolox standard is added to the wells.
-
The plate is incubated at 37°C.
-
AAPH solution is added to initiate the oxidation reaction.
-
The fluorescence decay is monitored over time using a fluorescence microplate reader.
-
-
Data Analysis: The area under the fluorescence decay curve (AUC) is calculated. The net AUC is determined by subtracting the AUC of the blank from the AUC of the sample. A standard curve is generated using Trolox, and the antioxidant capacity of the sample is expressed as Trolox equivalents (TE).
Western Blotting for mTOR Pathway Protein Phosphorylation
Western blotting is a widely used technique to detect specific proteins in a sample and to assess their post-translational modifications, such as phosphorylation.
-
Sample Preparation: Cells or tissues are lysed to extract proteins. The protein concentration is determined using a suitable assay (e.g., BCA assay).
-
SDS-PAGE: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-mTOR).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: The membrane is incubated with a chemiluminescent substrate, and the signal is detected using an imaging system.
-
Analysis: The band intensities are quantified and normalized to a loading control (e.g., β-actin or total protein) to determine the relative levels of protein phosphorylation.
Conclusion and Future Directions
While direct experimental evidence for the biological effects of this compound is currently lacking in peer-reviewed literature, a comparative analysis of its constituent amino acids and related dipeptides provides a valuable starting point for future investigations. Based on this indirect evidence, it is plausible that this compound may play a role in modulating the mTOR signaling pathway and may exhibit antioxidant properties.
Further research is imperative to elucidate the specific biological functions of this compound. Future studies should focus on:
-
In vitro and in vivo experiments to directly assess the biological activities of this compound.
-
Comparative studies evaluating the potency and efficacy of this compound against its constituent amino acids and other dipeptides.
-
Elucidation of the specific signaling pathways modulated by this compound.
-
Determination of the pharmacokinetic and pharmacodynamic properties of this compound.
Such research will be crucial in determining the potential of this compound as a therapeutic agent or a modulator of cellular function.
References
- 1. Convergent signaling pathways--interaction between methionine oxidation and serine/threonine/tyrosine O-phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methionine, leucine, isoleucine, or threonine effects on mammary cell signaling and pup growth in lactating mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Antioxidative Categorization of Twenty Amino Acids Based on Experimental Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Methionylthreonine in a Laboratory Setting
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are fundamental to ensuring a safe laboratory environment and protecting the environment. This document provides essential, step-by-step guidance for the proper disposal of methionylthreonine, a dipeptide composed of the amino acids methionine and threonine.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to adhere to standard laboratory safety protocols. While this compound and its constituent amino acids, L-methionine and L-threonine, are not generally classified as hazardous substances, prudent handling is always recommended.[1][2][3]
Personal Protective Equipment (PPE):
-
Wear appropriate protective eyewear, such as chemical safety goggles.[1][3]
-
Use chemical-resistant gloves.[1]
-
A lab coat is recommended to protect personal clothing.[1]
Handling:
-
Wash hands thoroughly after handling.[1]
-
In the event of a spill, the material should be swept up or vacuumed and placed into a suitable, closed container for disposal.[1][2][4]
Quantitative Data Summary
| Parameter | L-Methionine | L-Threonine | Notes |
| Acute Oral Toxicity (LD50) | > 5000 mg/kg (rats, mice)[5] | > 2,000 mg/kg (rat, female)[4] | Generally considered to have low acute toxicity. |
| Hazard Classification | Not classified as a hazardous substance.[2][6] | Not considered hazardous by the 2012 OSHA Hazard Communication Standard.[3] | Always consult the specific Safety Data Sheet (SDS) for the product in use. |
| Environmental Hazards | Keep away from drains, surface, and ground water.[2] | Do not let product enter drains.[4][6] | Prevention of environmental contamination is crucial. |
| Disposal Recommendation | Dispose of in accordance with local, regional, and national regulations.[1] For larger quantities, use a licensed disposal company.[1] | Dispose of in accordance with local, regional, and national regulations. For larger quantities, use a licensed disposal company. | This is the universal recommendation for chemical waste. |
Step-by-Step Disposal Procedures
The disposal of this compound must always be conducted in compliance with local, regional, and national regulations.[1] The following steps provide a general guideline for proper disposal:
-
Consult Local Regulations: Before disposing of any chemical waste, it is imperative to consult your institution's Environmental Health and Safety (EHS) department or the relevant local authorities. They will provide specific requirements for chemical disposal in your area.[1]
-
Waste Characterization: While this compound is not typically classified as hazardous, it is essential to confirm if your local regulations have any specific provisions for this type of compound or for mixtures containing it.
-
Small Quantities: For very small quantities, some institutional guidelines may permit disposal down the drain with copious amounts of water. However, this is not a universally accepted practice and should only be done after explicit approval from your EHS department.[1] Generally, drain disposal is not recommended.[1]
-
Bulk Quantities and Non-Recyclable Solutions: For larger quantities or surplus material, the recommended method of disposal is to engage a licensed disposal company.[1] The chemical should be securely packaged and clearly labeled in a suitable container.
-
Spill Residue: Any materials used to clean up a spill of this compound should be placed in a sealed container and disposed of as chemical waste, following the same procedures for bulk quantities.
Experimental Protocols
No specific experimental protocols for the disposal of this compound were found in the provided search results. The standard procedure for chemical disposal, as outlined above, should be followed.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for this compound disposal.
References
Essential Safety and Operational Protocols for Handling Methionylthreonine
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount to ensure both personal safety and the integrity of experimental outcomes. This document provides essential, immediate safety and logistical information for the handling of Methionylthreonine, a dipeptide. The following procedural guidance outlines the necessary personal protective equipment (PPE), operational plans, and disposal methods to promote a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to prevent potential exposure.[1] Although dipeptides are not typically classified as hazardous, their full toxicological properties may not be fully known, and they should be handled with care.[2][3] The following table summarizes the required PPE.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are recommended.[4] |
| Eye and Face Protection | Safety glasses with side shields or goggles | Goggles are preferred when there is a risk of splashing.[5] A face shield may be necessary for larger quantities.[6] |
| Body Protection | Laboratory coat | A standard, buttoned lab coat is essential to protect against skin contact and contamination of clothing.[1][6] |
| Respiratory Protection | Not generally required under normal use | Use in a well-ventilated area.[7] For large-scale operations or if dust is generated, a NIOSH-approved respirator may be necessary.[8] |
Operational Plan: From Receipt to Disposal
A structured operational plan is critical for the safe and efficient handling of this compound. This plan covers the lifecycle of the chemical within the laboratory, from receiving and storage to use and final disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated place, away from direct sunlight and heat sources.[2]
-
Keep the container tightly closed to prevent contamination and degradation.[8] For long-term storage, temperatures of -20°C are recommended.[2]
-
Allow the container to warm to room temperature before opening to avoid condensation.[2]
2. Handling and Use:
-
All handling of this compound should occur in a designated and clean workspace to prevent cross-contamination.[1]
-
Ensure the work area is well-ventilated.[7]
-
Wear the appropriate PPE as outlined in the table above.[1]
-
Avoid direct contact with the skin and eyes, and do not inhale any dust.[7][9]
-
Practice good laboratory hygiene: wash hands thoroughly after handling, and do not eat, drink, or smoke in the laboratory.[7][8]
3. Spill Management:
-
In the event of a spill, ensure the area is well-ventilated.[10]
-
For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.[8] Avoid generating dust.[9]
-
For liquid spills, absorb the material with an inert absorbent and place it in a sealed container for disposal.
-
Clean the spill area thoroughly with an appropriate solvent or disinfectant.[11]
4. Disposal:
-
All waste containing this compound, including unused product and contaminated materials (e.g., gloves, pipette tips), must be disposed of as chemical waste.[11]
-
Do not dispose of this compound down the drain or in the regular trash.[12]
-
Collect all waste in a clearly labeled, leak-proof container.[3]
-
Follow your institution's and local regulations for chemical waste disposal.[11]
Experimental Workflow and Safety
The following diagram illustrates the standard workflow for handling this compound, emphasizing the integration of safety protocols at each step.
Caption: A diagram illustrating the safe handling workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. NIBSC - Peptide Storage [nibsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. westlab.com.au [westlab.com.au]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. bio.vu.nl [bio.vu.nl]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. lobachemie.com [lobachemie.com]
- 11. maxedoutcompounds.com [maxedoutcompounds.com]
- 12. intelligenthq.com [intelligenthq.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
